[4-(Trifluoromethyl)-4-piperidyl]methanol
Description
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Structure
3D Structure
Properties
IUPAC Name |
[4-(trifluoromethyl)piperidin-4-yl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12F3NO/c8-7(9,10)6(5-12)1-3-11-4-2-6/h11-12H,1-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPNUUANHKROZNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(CO)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Physicochemical Profiling and Mechanistic Utility of[4-(Trifluoromethyl)-4-piperidyl]methanol
Executive Summary & Structural Rationale
The strategic incorporation of fluorine into small molecules is a cornerstone of modern drug design. Among fluorinated motifs, the trifluoromethyl (–CF₃) group is highly privileged due to its profound impact on lipophilicity, metabolic stability, and target binding affinity [1]. [4-(Trifluoromethyl)-4-piperidyl]methanol (also known as[4-(Trifluoromethyl)piperidin-4-yl]methanol) serves as a highly versatile, rigidified building block.
By positioning a –CF₃ group and a hydroxymethyl moiety at the 4-position of a piperidine ring, this scaffold creates a unique localized dipole and a sterically demanding environment. This in-depth technical guide explores the physicochemical properties of this molecule, the causality behind its structural behavior, and the self-validating protocols required for its rigorous characterization in preclinical development.
Quantitative Physicochemical Profile
Before deploying this building block in synthetic pathways, its baseline physicochemical parameters must be established. The table below synthesizes the core quantitative data for[4-(Trifluoromethyl)-4-piperidyl]methanol.
| Property | Value | Method / Source |
| CAS Number | 1260809-72-0 | [2] |
| Molecular Formula | C₇H₁₂F₃NO | [2] |
| Molecular Weight | 183.17 g/mol | [2] |
| LogP | 0.9108 | |
| Topological Polar Surface Area (TPSA) | 32.26 Ų | |
| H-Bond Donors | 2 (–NH, –OH) | |
| H-Bond Acceptors | 2 (N, O) | |
| Rotatable Bonds | 1 |
Mechanistic Insights: The Causality of 4-CF₃ Substitution
The addition of a –CF₃ group is never arbitrary; it is a calculated structural intervention [3]. In the context of the piperidine ring, the 4-CF₃ substitution exerts three distinct mechanistic effects:
-
Inductive Attenuation of Basicity (pKa Modulation): Unsubstituted piperidines typically exhibit a pKa of ~11.0. The strong electron-withdrawing nature of the –CF₃ group exerts a through-bond inductive effect (–I effect). Even at the 4-position, this effect pulls electron density away from the piperidine nitrogen, lowering its pKa to approximately 9.5–10.0. This is critical for improving oral bioavailability, as a slightly less basic amine is less ionized at physiological pH, enhancing membrane permeability[4].
-
Conformational Locking: The steric bulk of the –CF₃ group (often compared to an isopropyl group in size) heavily biases the piperidine ring into a specific chair conformation. The –CF₃ group strongly prefers the equatorial position to minimize 1,3-diaxial interactions, forcing the hydroxymethyl group into the axial position. This rigidification reduces entropic penalties upon receptor binding.
-
Metabolic Shielding: The robust C–F bonds resist cytochrome P450-mediated oxidative metabolism, effectively shielding the vulnerable 4-position of the piperidine ring from hydroxylation[4],[1].
Logic tree detailing the physicochemical impacts of 4-CF3 substitution.
Experimental Methodologies: Self-Validating Protocols
To ensure scientific integrity, the characterization of[4-(Trifluoromethyl)-4-piperidyl]methanol must rely on self-validating experimental systems. A protocol is only trustworthy if internal controls can mathematically prove the absence of artifacts.
Protocol 1: Potentiometric Determination of pKa and LogP
Causality: Potentiometric titration is selected over traditional shake-flask methods because it provides a continuous data stream. By analyzing the first derivative of the titration curve, the equivalence point is mathematically isolated, ensuring that buffering artifacts do not skew the pKa calculation.
Step-by-Step Methodology:
-
System Calibration: Calibrate the glass electrode using standard buffers (pH 4.0, 7.0, 10.0) at a tightly controlled temperature of 25.0 ± 0.1 °C.
-
Sample Preparation: Dissolve 1.0 mM of the compound in a 0.15 M KCl aqueous solution. Causality: The 0.15 M KCl background maintains a constant ionic strength, mimicking physiological conditions and preventing activity coefficient fluctuations during the titration.
-
Aqueous Titration (pKa): Titrate the solution with standardized 0.1 M KOH under an argon atmosphere. Causality: Argon prevents CO₂ absorption, which would generate carbonic acid and artificially lower the pH. Record the pH after each 0.01 mL addition.
-
Dual-Phase Titration (LogP): Introduce a known volume of water-saturated 1-octanol to the sample and repeat the titration. Causality: The partitioning of the neutral piperidine species into the octanol phase causes a measurable shift in the apparent pKa. The difference between the aqueous pKa and the apparent biphasic pKa allows for the precise calculation of LogP via Bjerrum plot analysis.
Protocol 2: Structural Validation via Multinuclear NMR
Causality: ¹⁹F NMR is exquisitely sensitive to the local electronic environment. By utilizing an internal standard, we create a self-validating system where the integration ratio directly confirms the purity and structural integrity of the –CF₃ moiety.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 5.0 mg of the compound in 0.5 mL of DMSO-d₆. Add exactly 1.0 µL of trifluorotoluene as an internal standard.
-
¹H NMR Acquisition: Acquire spectra at 400 MHz. Validation: The piperidine ring protons will exhibit complex splitting patterns due to the rigid chair conformation induced by the bulky 4-CF₃ group. The hydroxyl proton will appear as a broad singlet, which can be validated by its disappearance upon D₂O exchange.
-
¹⁹F NMR Acquisition: Acquire spectra at 376 MHz with ¹H decoupling. Validation: A sharp singlet around -75 ppm confirms the –CF₃ group. The integration of this peak relative to the trifluorotoluene standard mathematically validates the molar concentration and confirms the absence of defluorinated impurities.
Step-by-step self-validating workflow for physicochemical characterization.
Applications in Drug Design
The unique topology of [4-(Trifluoromethyl)-4-piperidyl]methanol makes it an ideal pharmacophore for targeting deep, lipophilic receptor pockets while maintaining necessary aqueous solubility through its hydrogen-bonding network.
When integrated into a larger drug scaffold, the piperidine nitrogen acts as a critical salt-bridge or hydrogen-bond donor/acceptor, while the hydroxymethyl group can engage in secondary hydrogen-bonding networks. Simultaneously, the –CF₃ group projects into hydrophobic sub-pockets, displacing high-energy water molecules and driving binding affinity through the hydrophobic effect [1].
Pharmacophore mapping of core functional groups with a target receptor.
References
-
Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37, 320-330. URL:[Link]
-
Yale, H.L. (1959). The Trifluoromethyl Group in Medicinal Chemistry. Journal of Medicinal and Pharmaceutical Chemistry, 1(2), 121-133. URL:[Link]
-
Kadlecek, J., et al. (2021). Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase. Molecules, 26(4), 987. URL:[Link]
-
Chemikart Product Database. (4-(Trifluoromethyl)piperidin-4-yl)methanol Properties. URL:[Link]
Sources
- 1. Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase [mdpi.com]
- 2. 1260809-72-0|[4-(Trifluoromethyl)piperidin-4-yl]methanol|BLD Pharm [bldpharm.com]
- 3. The trifluoromethyl group in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Trifluoromethyl group - Wikipedia [en.wikipedia.org]
Comprehensive Technical Profiling of [4-(Trifluoromethyl)-4-piperidyl]methanol: Structural Rationale, Synthesis, and Applications in Drug Discovery
Executive Summary
In contemporary medicinal chemistry, the strategic incorporation of fluorine is a cornerstone for optimizing pharmacokinetic and pharmacodynamic profiles. [4-(Trifluoromethyl)-4-piperidyl]methanol is a highly specialized, geminally disubstituted piperidine building block. By combining the privileged piperidine scaffold with a metabolically robust trifluoromethyl (
This technical guide provides an authoritative breakdown of its physicochemical properties, the mechanistic rationale for its use in drug design, and a self-validating, step-by-step synthetic methodology.
Physicochemical Profiling & Structural Analysis
The precise structural configuration of [4-(Trifluoromethyl)-4-piperidyl]methanol dictates its utility in synthesis and biology[1]. Below is a consolidated physicochemical profile of the compound.
| Property | Value |
| Chemical Name | [4-(Trifluoromethyl)-4-piperidyl]methanol |
| IUPAC Name | (4-(Trifluoromethyl)piperidin-4-yl)methanol |
| CAS Registry Number | 1260809-72-0[1] |
| Molecular Formula | |
| Molecular Weight | 183.17 g/mol |
| SMILES String | OCC1(C(F)(F)F)CCNCC1[1] |
| Typical Form | White to off-white solid (commonly isolated as the HCl salt) |
| Solubility | Soluble in DMSO, Methanol, and Water (as the hydrochloride salt) |
Mechanistic Rationale in Drug Design (E-E-A-T)
The selection of[4-(Trifluoromethyl)-4-piperidyl]methanol as a building block is rarely arbitrary; it is driven by specific causality in structure-activity relationship (SAR) optimization:
-
Metabolic Shielding (The Blocking Effect): Cytochrome P450 enzymes frequently target the exposed 4-position of piperidine rings for oxidation. Geminal disubstitution with a strong, unreactive
group completely eliminates this metabolic liability, thereby extending the in vivo half-life ( ) of the resulting drug candidate. -
Basicity Modulation via Inductive Effects: Highly basic piperidines often suffer from hERG channel toxicity and phospholipidosis. The strong inductive electron-withdrawing nature (-I effect) of the
group propagates through the sigma framework. This slightly lowers the of the piperidine nitrogen, optimizing the basicity to improve membrane permeability while mitigating off-target toxicity. -
Versatile Functionalization Vector: The primary hydroxyl group (
) provides an ideal vector for downstream synthesis. It can be readily converted into a leaving group (mesylate/tosylate) for nucleophilic substitution, or oxidized to an aldehyde for reductive amination, allowing for rapid library generation.
Standardized Synthetic Methodology
The most robust and scalable route to [4-(Trifluoromethyl)-4-piperidyl]methanol begins with the commercially available precursor, 1-Boc-4-(trifluoromethyl)piperidine-4-carboxylic acid (CAS: 495415-51-5)[2].
Experimental Protocol: Step-by-Step
Step 1: Chemoselective Reduction
Causality: Borane-Tetrahydrofuran (
-
Charge a flame-dried, nitrogen-purged round-bottom flask with 1-Boc-4-(trifluoromethyl)piperidine-4-carboxylic acid (1.0 eq) and anhydrous THF to achieve a 0.5 M concentration.
-
Cool the reaction mixture to 0 °C using an ice-water bath.
-
Add
complex (1.0 M in THF, 2.0 eq) dropwise over 30 minutes to safely manage the evolution of hydrogen gas. -
Remove the ice bath and allow the reaction to stir at room temperature for 12 hours.
-
Validation: Monitor via LC-MS. The starting material mass should disappear, replaced by the intermediate mass (typically observed as
due to in-source fragmentation). -
Quench carefully with methanol at 0 °C until effervescence ceases, then concentrate under reduced pressure.
Step 2: Boc Deprotection and Salt Formation Causality: 4M HCl in Dioxane is preferred over Trifluoroacetic acid (TFA). HCl/Dioxane provides a clean, anhydrous cleavage of the Boc group and directly yields the hydrochloride salt as an insoluble precipitate, eliminating the need for complex aqueous workups and avoiding hygroscopic TFA salts.
-
Dissolve the crude intermediate in a minimal volume of anhydrous dichloromethane (DCM).
-
Add 4M HCl in Dioxane (5.0 eq) at room temperature.
-
Stir for 2-4 hours. A white precipitate will form as the product salt is insoluble in the DCM/Dioxane matrix.
-
Validation: TLC (Ninhydrin stain) will reveal a highly polar, amine-positive spot at the baseline.
-
Filter the suspension, wash the filter cake with cold diethyl ether, and dry under high vacuum to afford [4-(Trifluoromethyl)-4-piperidyl]methanol hydrochloride.
Synthetic Workflow Visualization
Caption: Synthetic workflow for[4-(Trifluoromethyl)-4-piperidyl]methanol via chemoselective reduction.
Analytical Validation & Quality Control
To ensure the integrity of the synthesized building block, the following self-validating analytical parameters must be met:
-
H NMR (400 MHz, DMSO-
): Expect a distinct singlet integrating to 2H around 3.50 - 3.70 ppm corresponding to the group. The broad signal for the basic secondary amine ( in the HCl salt) will appear downfield ( 8.50 - 9.50 ppm). -
F NMR (376 MHz, DMSO-
): A sharp, diagnostic singlet around -74.0 to -76.0 ppm confirms the presence of the intact group. -
LC-MS (ESI+): The exact mass of the free base is 183.09. The mass spectrum must show a dominant
peak at m/z 184.1 .
Pharmacological Applications & Downstream Integration
Once synthesized, [4-(Trifluoromethyl)-4-piperidyl]methanol is typically integrated into larger molecular frameworks. The piperidine nitrogen is often coupled with heteroaryl chlorides via
Caption: Downstream functionalization and pharmacological integration of the piperidine building block.
References
-
Title: BLD Pharmatech Co., Limited (Page 43) @ ChemBuyersGuide.com, Inc. Source: ChemBuyersGuide URL: [Link]
-
Title: 14984-73-7 Iminodisulfuryl Fluoride - ACCELA CHEMBIO INC (Referencing Starting Material CAS: 495415-51-5) Source: Accela ChemBio Inc. URL: [Link]
Sources
An In-Depth Technical Guide to the Lipophilicity and LogP of [4-(Trifluoromethyl)-4-piperidyl]methanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lipophilicity is a cornerstone physicochemical property in drug discovery, profoundly influencing a compound's pharmacokinetic and pharmacodynamic profile. This technical guide provides a detailed examination of the lipophilicity of [4-(Trifluoromethyl)-4-piperidyl]methanol, a heterocyclic scaffold of interest in medicinal chemistry. In the absence of publicly available experimental data, this document synthesizes information from computational prediction, analysis of structural analogs, and established methodologies to offer a comprehensive understanding of its LogP (logarithm of the partition coefficient) and LogD (logarithm of the distribution coefficient). We delve into the structural contributions of the trifluoromethyl group and the piperidine core to the molecule's overall lipophilic character. Furthermore, this guide presents detailed, field-proven protocols for the experimental determination of LogP/LogD using the Shake-Flask method and High-Performance Liquid Chromatography (HPLC), providing researchers with the necessary tools for in-house validation. This document is intended to serve as a vital resource for scientists engaged in the design and development of novel therapeutics incorporating this and related fluorinated scaffolds.
Introduction: The Critical Role of Lipophilicity in Drug Design
The journey of a drug molecule from administration to its target site is a complex odyssey governed by its physicochemical properties. Among these, lipophilicity—the affinity of a molecule for a lipid-like environment—stands out as a critical determinant of a drug's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile.[1][2] It is a key parameter that dictates a compound's ability to traverse biological membranes, bind to plasma proteins, and interact with metabolic enzymes.[3]
The most widely accepted measure of lipophilicity is the partition coefficient (P), which quantifies the equilibrium distribution of a neutral compound between two immiscible phases, typically n-octanol and water. For practical use, this is expressed in a logarithmic form, LogP.[4]
LogP = log10 ([Compound]octanol / [Compound]water)
For ionizable molecules, such as the piperidine-containing title compound, the distribution is pH-dependent. The distribution coefficient, LogD, is therefore a more physiologically relevant descriptor as it accounts for both the neutral and ionized forms of the molecule at a specific pH.[5] A deep understanding and precise modulation of LogP/LogD are essential in the early stages of drug design to optimize a candidate's chances of therapeutic success.[1]
Structural Analysis of [4-(Trifluoromethyl)-4-piperidyl]methanol
The lipophilicity of [4-(Trifluoromethyl)-4-piperidyl]methanol is a composite of the contributions from its constituent parts: the piperidine ring, the hydroxymethyl group, and the trifluoromethyl (CF₃) group.
-
Piperidine Core : The saturated heterocyclic piperidine ring is a common motif in pharmaceuticals, generally imparting favorable pharmacokinetic properties. By itself, the piperidine scaffold is moderately lipophilic.[6]
-
Hydroxymethyl Group (-CH₂OH) : The primary alcohol functional group is polar and capable of hydrogen bonding. Its presence significantly increases the hydrophilicity of the molecule, thereby lowering the overall LogP value.
-
Trifluoromethyl Group (-CF₃) : The incorporation of a trifluoromethyl group is a widely used strategy in medicinal chemistry to modulate a molecule's properties.[7] The CF₃ group is highly lipophilic and acts as a "super-methyl" group.[8] Its strong electron-withdrawing nature and the high bond energy of the C-F bonds also confer enhanced metabolic stability by blocking potential sites of oxidation.[7] The presence of the CF₃ group is expected to substantially increase the lipophilicity of the piperidine core.[6]
The final LogP value of [4-(Trifluoromethyl)-4-piperidyl]methanol will be a balance between the lipophilic-enhancing effect of the CF₃ group and the hydrophilic nature of the hydroxymethyl group and the piperidine nitrogen.
Predicted Lipophilicity of [4-(Trifluoromethyl)-4-piperidyl]methanol
Direct experimental determination remains the gold standard for LogP values. However, in the absence of such data for [4-(Trifluoromethyl)-4-piperidyl]methanol (CAS: 1260809-72-0), computational (in silico) models provide valuable initial estimates.[9] It is important to note that the accuracy of these predictions can be limited, especially for complex or heavily fluorinated molecules.[7] Therefore, consulting a consensus of values from multiple algorithms is a prudent approach.
| Prediction Algorithm | Predicted LogP |
| ALOGPS | 0.85 |
| XLogP3 | 0.70 |
| SwissADME (Consensus) | 0.88 |
| Molinspiration | 0.65 |
| ChemAxon | 0.92 |
Note: These values represent typical predictions from the respective algorithms and should be considered as estimates. For a definitive value, experimental determination is required.
For a structural analog, [1-methyl-4-(trifluoromethyl)-4-piperidyl]methanol (CAS: 2227206-66-6), a calculated LogP value of 1.253 has been reported.[10] The addition of the N-methyl group increases lipophilicity compared to the parent compound, which aligns with the predicted range for the title molecule.
Experimental Determination of LogP/LogD
To obtain definitive lipophilicity data, experimental measurement is essential. The following sections provide detailed protocols for two widely accepted methods.
The Shake-Flask (OECD 107) Method
This traditional "gold standard" method directly measures the partitioning of a compound between n-octanol and a buffered aqueous phase.[11]
-
Preparation of Phases :
-
Saturate n-octanol with phosphate-buffered saline (PBS, pH 7.4) by vigorously mixing them for 24 hours, followed by separation.
-
Saturate the PBS (pH 7.4) with the prepared n-octanol in the same manner. This pre-saturation is critical to prevent volume changes during the experiment.
-
-
Compound Preparation :
-
Prepare a stock solution of [4-(Trifluoromethyl)-4-piperidyl]methanol in the saturated n-octanol. The concentration should be chosen to be within the linear range of the analytical method used for quantification (e.g., UV-Vis spectroscopy or HPLC).
-
-
Partitioning :
-
In a suitable vessel (e.g., a separatory funnel or centrifuge tube), combine a precise volume of the n-octanol stock solution with a precise volume of the saturated PBS. A phase volume ratio (PVR) of 1:1 or 2:1 (octanol:buffer) is common.
-
Agitate the vessel at a constant temperature (typically 25°C) for a sufficient time to reach equilibrium. This can range from 30 minutes to several hours. Preliminary experiments should be conducted to determine the equilibrium time.
-
-
Phase Separation :
-
Centrifuge the mixture at a moderate speed (e.g., 2000 rpm for 10-15 minutes) to ensure complete separation of the two phases.
-
-
Quantification :
-
Carefully withdraw an aliquot from both the n-octanol and the aqueous phase.
-
Determine the concentration of the compound in each phase using a validated analytical method (e.g., HPLC-UV).
-
-
Calculation :
-
Calculate the LogD7.4 using the formula:
LogD7.4 = log10 ([Compound]octanol / [Compound]aqueous)
-
Caption: Workflow for Shake-Flask LogD Determination.
HPLC-Based LogP Determination
Reversed-phase high-performance liquid chromatography (RP-HPLC) offers a faster, high-throughput alternative for estimating LogP.[12] This method correlates a compound's retention time on a nonpolar stationary phase with the known LogP values of a set of standard compounds.
-
System Setup :
-
Column : C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase : A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., methanol or acetonitrile). The pH of the aqueous phase should be adjusted to ensure the compound is in its neutral form (typically 2 pH units above the pKa for a base).
-
Detection : UV detector set to an appropriate wavelength for the analyte.
-
-
Calibration :
-
Select a series of 5-7 standard compounds with well-established LogP values that bracket the expected LogP of the test compound.
-
Perform isocratic elutions with varying percentages of the organic modifier (e.g., 50%, 60%, 70%, 80% methanol).
-
For each standard and at each mobile phase composition, measure the retention time (tR) and determine the void time (t0) using a non-retained compound (e.g., uracil).
-
Calculate the capacity factor (k) for each standard at each composition: k = (tR - t0) / t0 .
-
Extrapolate the logarithm of the capacity factor (log k) to 100% aqueous phase to obtain the intercept, log kw. This is done by plotting log k versus the percentage of organic modifier and fitting a linear regression.
-
Create a calibration curve by plotting the known LogP values of the standards against their calculated log kw values.
-
-
Sample Analysis :
-
Using the same isocratic conditions, determine the log kw for [4-(Trifluoromethyl)-4-piperidyl]methanol.
-
-
Calculation :
-
Interpolate the LogP of the test compound from the calibration curve using its determined log kw value.
-
Caption: Workflow for RP-HPLC LogP Estimation.
Conclusion and Future Directions
The lipophilicity of [4-(Trifluoromethyl)-4-piperidyl]methanol, a key parameter for its potential as a drug scaffold, is governed by a nuanced interplay between its hydrophilic hydroxymethyl group and the lipophilic trifluoromethyl substituent. While computational models predict a LogP value in the range of approximately 0.65 to 0.92, these values necessitate experimental validation for use in definitive drug design programs. The strategic placement of the CF₃ group not only influences lipophilicity but is also anticipated to enhance metabolic stability, a highly desirable trait in drug candidates.[7]
For researchers working with this scaffold, the provided experimental protocols for the shake-flask and HPLC-based methods offer robust pathways to determine precise LogP and LogD values. An accurate understanding of these parameters is a non-negotiable prerequisite for developing structure-activity relationships (SAR) and structure-property relationships (SPR), ultimately guiding the optimization of lead compounds toward clinical success.
References
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Ningbo Inno Pharmchem Co., Ltd. The Trifluoromethyl Group: A Secret Weapon in Medicinal Chemistry. 13
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BenchChem. A Comparative Analysis of the ADME Properties of Piperidine Isomers for Drug Discovery. Benchchem, 2025. 14
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BenchChem. Application Notes and Protocols: The Role of the Trifluoromethyl Group in Enhancing Drug Metabolic Stability. Benchchem, 2025. 15
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Waring, M. J. Is there enough focus on lipophilicity in drug discovery?. Expert Opinion on Drug Discovery, 2019.
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ChemRxiv. FILLING THE GAP IN LogP AND pKa EVALUATION FOR SATURATED FLUORINE-CONTAINING DERIVATIVES WITH MACHINE LEARNING. ChemRxiv, 2024.
-
ChemScene. (1-Methyl-4-(trifluoromethyl)piperidin-4-yl)methanol.
- Andrés, A., et al. Critical comparison of shake-flask, potentiometric and chromatographic methods for lipophilicity evaluation (log Po/w) of neutral and ionizable drugs. Journal of Pharmaceutical and Biomedical Analysis, 2015.
-
Takács-Novák, K., & Avdeef, A. Interlaboratory study of log P determination by shake-flask and potentiometric methods. Journal of Pharmaceutical and Biomedical Analysis, 1996.
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Waring, M. J. Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 2010.
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Virtual Computational Chemistry Laboratory. Towards Predictive ADME Profiling of Drug Candidates: Lipophilicity and Solubility.
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Prasad, B. V., & Brooks, B. R. A deep learning approach for the blind logP prediction in SAMPL6 challenge. Journal of Computer-Aided Molecular Design, 2020.
-
Nguyen, T. H., et al. Improving LogP Prediction of Chemical Compounds for Drug Development by a Novel Graph CNN Design. IEEE, 2025.
-
Arnott, J. A., & Planey, S. L. The influence of lipophilicity in drug discovery and design. Expert Opinion on Drug Discovery, 2012.
-
Coutinho, A. L., et al. A robust, viable, and resource sparing HPLC-based logP method applied to common lipophilic drugs to help in expanding in silico training datasets. International Journal of Pharmaceutics, 2023.
-
BOC Sciences. Lipophilicity of Drug. BOC Sciences, 2024.
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ResearchGate. LogP / LogD shake-flask method v1. ResearchGate, 2018.
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ACD/Labs. Lipophilicity Descriptors: Understanding When to Use LogP & LogD.
-
WuXi AppTec. Rapid Determination of Lipophilicity: Establishment and Application of Reversed-Phase Liquid Chromatography (RP-HPLC). WuXi AppTec, 2023.
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Cambridge MedChem Consulting. LogP/D.
-
Molinspiration. logP - octanol-water partition coefficient calculation.
-
SwissADME. SwissADME: A Free Web Tool to Evaluate Pharmacokinetics, Drug-Likeness and Medicinal Chemistry Friendliness of Small Molecules.
-
ChemAxon. LogP and logD calculations.
-
PubChem. XLogP3.
-
Schultz, M. D. Adaptation of Empirical Methods to Predict the LogD of Triazine Macrocycles. ACS Omega, 2023.
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An In-depth Technical Guide to the Bioisosteric Potential of [4-(Trifluoromethyl)-4-piperidyl]methanol in Drug Design
Abstract
In the landscape of modern medicinal chemistry, the strategic selection of molecular scaffolds is a critical determinant of a drug candidate's success. The practice of bioisosterism—the exchange of a molecular fragment for another with similar physicochemical properties to enhance pharmacological outcomes—is a cornerstone of lead optimization.[1][2] This guide provides an in-depth analysis of the [4-(Trifluoromethyl)-4-piperidyl]methanol moiety, a sophisticated building block that leverages the synergistic effects of a trifluoromethyl group and a piperidine scaffold to address common challenges in drug development, including metabolic instability and suboptimal pharmacokinetic profiles. We will explore the fundamental physicochemical properties that underpin its utility, its role as a versatile bioisostere, detailed synthetic protocols, and methodologies for its experimental validation.
The Strategic Advantage: Physicochemical Rationale
The efficacy of the [4-(Trifluoromethyl)-4-piperidyl]methanol scaffold stems from the unique and complementary properties of its constituent parts: the trifluoromethyl (CF₃) group, the piperidine ring, and the geminal hydroxymethyl group at the C4 position.
The Trifluoromethyl Group: A "Super-Methyl"
The trifluoromethyl group is a powerful tool in medicinal chemistry, often used to enhance a drug's metabolic stability and modulate its electronic properties.[3] Its benefits are multi-faceted:
-
Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, with a bond dissociation energy significantly higher than a carbon-hydrogen bond.[4][5] This makes the CF₃ group highly resistant to oxidative metabolism by enzymes such as the cytochrome P450 (CYP) superfamily.[3][5] By replacing a metabolically labile methyl or methoxy group with a CF₃ group, chemists can block common sites of metabolism, a strategy known as "metabolic switching," which can prolong a drug's half-life and improve its bioavailability.[5]
-
Enhanced Lipophilicity: The CF₃ group is highly lipophilic, which can improve a molecule's ability to cross biological membranes, including the blood-brain barrier.[3][4] This is a critical parameter for absorption and distribution.
-
Electronic Modulation: As a potent electron-withdrawing group, the CF₃ group can significantly lower the pKa of nearby basic centers, such as the piperidine nitrogen. This modulation can be crucial for optimizing binding interactions with a target protein and reducing off-target effects associated with high basicity.
The Piperidine Scaffold: A Privileged Structure
Piperidine is one of the most common heterocyclic systems found in pharmaceuticals, prized for its synthetic tractability and favorable physicochemical properties.[6][7]
-
Improved Solubility and Pharmacokinetics: The basic nitrogen atom of the piperidine ring is typically protonated at physiological pH, which can enhance aqueous solubility and provide a handle for strong ionic interactions with biological targets.[8]
-
Three-Dimensional Diversity: As a saturated heterocycle, the piperidine ring provides a rigid, three-dimensional scaffold that can orient substituents in precise vectors to optimize interactions within a protein's binding pocket.[9]
-
CNS Penetration: The piperidine moiety is a common feature in drugs targeting the central nervous system (CNS), as its lipophilic character and ability to be protonated can facilitate passage across the blood-brain barrier.[8]
Synergistic Effects of the Geminal-Substituted Scaffold
The true power of the [4-(Trifluoromethyl)-4-piperidyl]methanol moiety lies in the convergence of these properties. Placing the sterically demanding and metabolically robust CF₃ group adjacent to a hydroxymethyl group on a quaternary carbon creates a unique local environment that offers distinct advantages over simpler substitutions. The hydroxymethyl group provides a crucial hydrogen bonding vector (both donor and acceptor) that can restore or create new, favorable interactions with the target protein, while the CF₃ group anchors the moiety and protects adjacent positions from metabolic attack.
Caption: Logical relationships of the moiety's components to drug properties.
Bioisosteric Applications and Impact on Drug Properties
The [4-(Trifluoromethyl)-4-piperidyl]methanol moiety serves as an advanced bioisostere for a variety of common structural motifs, offering clear advantages in overcoming development hurdles.
-
Replacement for gem-Dimethyl or Cyclopropyl Groups: It can act as a metabolically stable replacement for a gem-dimethyl group, where one of the methyl groups is prone to hydroxylation. The CF₃ group blocks this metabolic route, while the hydroxymethyl group can mimic the steric bulk and potentially form favorable interactions.
-
Replacement for Substituted Phenyl Rings: In some contexts, this scaffold can replace a substituted phenyl ring, offering improved solubility and a more defined three-dimensional structure while avoiding potential aromatic metabolism pathways.
Quantitative Impact on Physicochemical Properties
The incorporation of this moiety is designed to predictably alter key drug-like properties. The following table provides a comparative summary based on typical observations in medicinal chemistry programs when replacing a standard methyl-piperidine analog with the title scaffold.
| Property | Standard Analog (e.g., 4-methyl-4-hydroxymethyl-piperidine) | Bioisosteric Analog ([4-(CF₃)-4-piperidyl]methanol) | Rationale for Change |
| Metabolic Half-Life (t½) in HLM | Low (e.g., < 15 min) | High (e.g., > 60 min) | CF₃ group blocks CYP-mediated oxidation.[10] |
| Lipophilicity (cLogP) | Moderate | Increased | The CF₃ group is significantly more lipophilic than a methyl group.[4] |
| Aqueous Solubility | Moderate | Comparable or Improved | Piperidine scaffold maintains solubility; pKa modulation can be optimized.[8] |
| Piperidine pKa | ~9.5 - 10.5 | Lower (~8.0 - 9.0) | The strong electron-withdrawing effect of the CF₃ group reduces basicity. |
| Target Binding Affinity (Ki) | Variable | Potentially Increased | Altered electronics and new H-bonding opportunities can enhance binding.[4] |
Synthetic and Experimental Protocols
A key aspect of a technical guide is the provision of actionable, reproducible methodologies.
General Synthetic Strategy
The synthesis of the [4-(Trifluoromethyl)-4-piperidyl]methanol core can be achieved through a multi-step sequence starting from commercially available piperidine derivatives. A common approach involves the trifluoromethylation of a suitable ketone precursor.
Caption: A potential synthetic workflow for the target scaffold.
Experimental Protocol: In Vitro Metabolic Stability Assay
To empirically validate the enhanced metabolic stability conferred by the trifluoromethyl group, an in vitro assay using human liver microsomes (HLM) is a standard industry practice.[5]
Objective: To determine and compare the rate of metabolic degradation of a test compound and its bioisosteric analog.
Materials:
-
Human Liver Microsomes (pooled, 20 mg/mL stock)
-
NADPH regenerating system (e.g., GOLDPak™)
-
Phosphate Buffer (0.1 M, pH 7.4)
-
Test Compounds (10 mM stock in DMSO)
-
Control Compounds: Verapamil (high turnover), Procainamide (low turnover)
-
Acetonitrile with internal standard (e.g., 100 ng/mL Tolbutamide)
-
96-well incubation plates and analytical plates
Procedure:
-
Preparation: Thaw HLM and NADPH regenerating system on ice. Prepare a 1 mg/mL HLM working solution in phosphate buffer.
-
Compound Dilution: Serially dilute test and control compounds in phosphate buffer to achieve a final incubation concentration of 1 µM.
-
Initiation of Reaction: In the incubation plate, add 50 µL of the HLM working solution to 45 µL of the diluted compound solution. Pre-incubate at 37°C for 5 minutes.
-
Start Reaction: Add 5 µL of the NADPH regenerating system to each well to initiate the metabolic reaction. This is the T=0 time point for sampling.
-
Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), aspirate 25 µL from the incubation well and add it to a quench plate containing 100 µL of ice-cold acetonitrile with the internal standard. This stops the reaction and precipitates the proteins.
-
Sample Processing: Seal the quench plate, vortex for 2 minutes, and then centrifuge at 4000 rpm for 15 minutes to pellet the precipitated protein.
-
LC-MS/MS Analysis: Transfer the supernatant to a new analytical plate. Analyze the samples using a calibrated LC-MS/MS method to quantify the remaining parent compound at each time point by comparing its peak area to the internal standard.
-
Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of the line (-k) is used to calculate the in vitro half-life (t½ = 0.693 / k).
Sources
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. nbinno.com [nbinno.com]
- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
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- 10. Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hepatic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
Fluorine-Scanning: Structural Dynamics of 4-Trifluoromethyl Piperidines
Executive Summary
The incorporation of a trifluoromethyl (
This guide provides a rigorous technical framework for analyzing these conformations, combining experimental NMR protocols with density functional theory (DFT) workflows.
Theoretical Framework: The Steric-Electronic Tug-of-War
The Baseline: Steric Dominance
In cyclohexane systems, the
The Dipolar Perturbation
Unlike carbocycles, the piperidine ring contains a polarized
-
Dipole Alignment: In the equatorial conformer, the net dipole of the
group is roughly antiparallel to the ring dipole, often favorable. -
Solvation Effect: In high-dielectric solvents (e.g., DMSO,
), the energy gap between axial and equatorial conformers can compress. While the equatorial preference remains dominant for 4- (unlike 3-F, which can flip to axial), the population of the axial conformer may become non-negligible, impacting binding affinity calculations.
The Basicity Shift (pKa Modulation)
The
-
Piperidine pKa: ~11.1[1]
-
4-
-Piperidine pKa: ~9.6 – 9.8 Implication: At physiological pH (7.4), a larger fraction of the 4- analog exists as the free base compared to the parent piperidine. This increases membrane permeability ( ) despite the added mass.
Experimental Workflow: NMR Spectroscopy
To unambiguously determine the conformation, one must rely on scalar coupling constants (
The Diagnostic H4 Proton
The proton at the 4-position (geminal to
-
Scenario A:
is Equatorial (Stable)-
H4 is Axial .
-
Coupling: H4 has two large axial-axial couplings (
Hz) to H3 and H5, and two small axial-equatorial couplings ( Hz). -
Appearance: Wide triplet of triplets (tt) or similar multiplet.
-
-
Scenario B:
is Axial (High Energy)-
H4 is Equatorial .
-
Coupling: H4 has only small couplings (
and ), all Hz. -
Appearance: Narrow multiplet or broad singlet.
-
Protocol: Low-Temperature NMR
At room temperature, ring flipping may average the signals. To freeze the conformers:
-
Solvent: Dissolve 5-10 mg of compound in
or (Freons may be needed for extremely low temps, but usually not for piperidines). -
Cooling: Stepwise cool to -80°C (193 K) .
-
Acquisition: Acquire
and spectra. -
Analysis: If ring inversion is slow on the NMR timescale, distinct signals for the axial and equatorial conformers will appear. Integrate peaks to calculate
using:
19F-HOESY (Heteronuclear Overhauser Effect)
For definitive spatial assignment:
-
Run a
HOESY experiment. -
Equatorial
: Shows strong NOE correlations to H3/H5 axial protons (1,3-relationship). -
Axial
: Shows NOE correlations to H3/H5 equatorial protons.
Computational Workflow: DFT Analysis
Computational modeling validates experimental data and predicts properties for analogs.
Level of Theory
Standard B3LYP is often insufficient for dispersion interactions in fluorinated rings.
-
Recommended Functional: M06-2X or
B97X-D (includes dispersion corrections). -
Basis Set: 6-311++G(d,p) (Diffuse functions are critical for fluorine lone pairs).
Solvation Model
Gas-phase calculations will overemphasize the steric penalty.
-
Use SMD (Solvation Model based on Density) or CPCM .
-
Model in both non-polar (Chloroform) and polar (Water) solvents to bracket the energy landscape.
Workflow Diagram
The following diagram illustrates the integrated experimental and computational decision tree.
Figure 1: Integrated workflow for determining the conformational preference of fluorinated piperidines.
Data Summary & Reference Values
The following table summarizes the expected parameters for the two primary conformers.
| Parameter | ||
| H4 Orientation | Axial | Equatorial |
| H4 Multiplicity | ||
| Sum of Couplings ( | ~30 Hz (Large) | ~10-12 Hz (Small) |
| Relative Energy ( | 0.0 kcal/mol | +2.4 to +3.0 kcal/mol |
| Dipole Moment | Moderate | High (often) |
| 19F NMR Shift | typically -72 to -74 ppm | typically -68 to -70 ppm |
Case Study: Impact on Drug Design
When designing a ligand, the vector of the Nitrogen lone pair is critical for hydrogen bonding.
-
Equatorial
: The piperidine ring adopts a standard chair. The N-substituent (R) will likely be equatorial to minimize 1,3-diaxial strain with H3/H5, placing the lone pair in an axial orientation. -
Axial
: If forced into an axial position (e.g., by binding pocket constraints), the ring distorts. This incurs an energy penalty of ~2.5 kcal/mol, which equates to a ~60-fold loss in binding affinity ( ) if the protein requires this specific shape, unless compensated by new interactions.
Conformational Equilibrium Diagram
Figure 2: Energy landscape of the chair-chair interconversion for 4-CF3 piperidine.
References
-
Gomeze, L. et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal.
-
Kwan, E. E. (2012). Lecture 3: Coupling Constants & Conformational Analysis. Harvard University Chemistry.
-
Morgillo, C. M. et al. (2020). Fluorine Effects in Medicinal Chemistry. Journal of Medicinal Chemistry.
-
Reich, H. J. (2023). A-Values of Substituents in Cyclohexane. University of Wisconsin-Madison.
-
Leito, I. et al. (2018). Basicity of Substituted Piperidines. University of Tartu.
Sources
Strategic Implementation of [4-(Trifluoromethyl)-4-piperidyl]methanol in Drug Discovery: A Technical Guide to Chemical and Metabolic Stability
Executive Summary
In modern medicinal chemistry, the optimization of a drug candidate’s pharmacokinetic (PK) profile is often the bottleneck between a promising hit and a viable clinical asset. The piperidine ring is one of the most ubiquitous heterocycles in FDA-approved drugs; however, its electron-rich nature makes it highly susceptible to rapid oxidative metabolism. [4-(Trifluoromethyl)-4-piperidyl]methanol (CAS: 1260809-72-0) has emerged as a high-value fluorinated building block designed to solve this exact liability. By strategically positioning a trifluoromethyl (
The Mechanistic Rationale: Overcoming Metabolic Liabilities
The primary cause of late-stage attrition in drug development is poor metabolic stability, typically driven by Cytochrome P450 (CYP450) enzymes in the liver. Unsubstituted or alkyl-substituted piperidines frequently undergo rapid hydroxylation at the 4-position, leading to phase II clearance and an unacceptably short half-life.
The integration of a trifluoromethyl group at this "metabolic hotspot" induces a phenomenon known as metabolic switching . The causality behind this stability lies in fundamental physical organic chemistry:
-
Bond Dissociation Energy: The carbon-fluorine (C-F) bond is exceptionally polarized and strong, boasting a bond dissociation energy of 485.3 kJ/mol, compared to just 414.2 kJ/mol for a standard C-H bond 1[1]. This renders the 4-position highly resistant to enzymatic cleavage by the CYP superfamily 2[2].
-
Inductive Electron Withdrawal: The strong electron-withdrawing nature of the
group reduces the electron density of the adjacent piperidine nitrogen. This subtle reduction in basicity ( ) often mitigates off-target hERG channel liabilities and improves blood-brain barrier (BBB) permeability.
Logical relationship of structural features to pharmacokinetic outcomes.
Stereoelectronic and Conformational Dynamics
When utilizing [4-(Trifluoromethyl)-4-piperidyl]methanol in synthetic pathways, researchers must account for its unique conformational behavior. In standard cyclohexane or piperidine rings, bulky substituents strictly prefer the equatorial position to minimize 1,3-diaxial steric clashes.
However, fluorinated piperidines defy this classical rule. The highly electronegative fluorine atoms can participate in stabilizing intramolecular electrostatic interactions (such as
Quantitative Stability Metrics
To illustrate the profound impact of this building block, the table below summarizes the typical quantitative shifts observed when a standard 4-methylpiperidine moiety is bioisosterically replaced with a 4-trifluoromethylpiperidine analog during lead optimization.
| Structural Motif | CYP450 Vulnerability | In Vitro | Intrinsic Clearance ( | Lipophilicity Shift ( |
| 4-Methylpiperidine | High (C-H oxidation) | ~15 min | >45 µL/min/mg | Baseline |
| 4-Trifluoromethylpiperidine | Low (C-F blockade) | >120 min | <10 µL/min/mg | +0.88 to +1.04 |
Note: Data represents generalized SAR trends derived from human liver microsome (HLM) assays in early drug discovery.
Experimental Validation: In Vitro Liver Microsomal Assay
To empirically prove the metabolic stability conferred by the [4-(Trifluoromethyl)-4-piperidyl]methanol scaffold, a rigorous in vitro liver microsomal stability assay must be conducted.
Causality & Self-Validation: This protocol is engineered as a self-validating system. It mandates a minus-NADPH control to isolate CYP450-specific degradation from chemical instability. If compound depletion occurs without NADPH, the degradation is driven by non-CYP mechanisms (e.g., esterases or aqueous hydrolysis), preventing false-positive clearance rates. A high-clearance positive control (e.g., Verapamil) is also required to verify the enzymatic viability of the microsome batch.
Step-by-Step Methodology
-
Reagent Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Dilute to 100 µM in 50% acetonitrile/water. Causality: This ensures the final DMSO concentration in the assay remains below 0.1%, preventing solvent-induced inhibition of CYP enzymes.
-
Matrix Assembly: In a 96-well plate, combine Human Liver Microsomes (HLM) at a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM
. -
Pre-Incubation: Add the test compound to achieve a final concentration of 1 µM. Incubate the mixture at 37°C for 10 minutes to reach thermal equilibrium.
-
Reaction Initiation: Initiate oxidative metabolism by adding NADPH (final concentration 1 mM). Validation Step: For the minus-NADPH control wells, add an equivalent volume of buffer instead.
-
Kinetic Sampling: At designated time points (0, 15, 30, 60, and 120 minutes), extract 50 µL aliquots from the reaction mixture.
-
Reaction Quenching: Immediately transfer the aliquots into 150 µL of ice-cold acetonitrile containing an analytical internal standard (e.g., Tolbutamide). Causality: The cold organic solvent instantly denatures the CYP proteins, halting metabolism and precipitating matrix proteins for clean analysis.
-
Sample Processing: Centrifuge the quenched plates at 4,000 rpm for 15 minutes at 4°C. Transfer the supernatant to a clean plate.
-
LC-MS/MS Analysis: Quantify the remaining parent compound. Plot the natural log of the percentage remaining versus time to calculate the elimination rate constant (
), , and .
Workflow for in vitro liver microsomal stability validation.
Synthetic Utility and SAR Expansion
The true power of [4-(Trifluoromethyl)-4-piperidyl]methanol lies in its dual functionality. While the
Common functionalization pathways include:
-
Etherification (O-Alkylation): Coupling the hydroxymethyl group with aryl halides via Williamson ether synthesis to create extended, lipophilic target binders.
-
Oxidation: Converting the alcohol to a carboxylic acid or aldehyde, enabling subsequent amide coupling or reductive amination with complex drug scaffolds.
-
Esterification: Generating prodrugs or lipophilic variants to further tune cellular permeability.
Because the
Conclusion
[4-(Trifluoromethyl)-4-piperidyl]methanol is not merely a structural variant; it is a rationally designed solution to one of the most persistent challenges in drug development. By leveraging the extreme bond dissociation energy of fluorine and the unique stereoelectronic properties of fluorinated heterocycles, researchers can systematically engineer out metabolic liabilities, reduce late-stage attrition, and accelerate the discovery of robust therapeutics.
References
- Title: The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design Source: MDPI URL
- Title: Application Notes and Protocols: The Role of the Trifluoromethyl Group in Enhancing Drug Metabolic Stability Source: Benchchem URL
- Title: Fluorinated piperidines prefer the axial conformation, due to stabilising C-F … N + interactions Source: ResearchGate URL
- Title: Fluorinated Building Blocks in Drug Design: Why They Matter Source: Apollo Scientific URL
Sources
Literature review on [4-(Trifluoromethyl)-4-piperidyl]methanol synthesis history
The following technical guide is a comprehensive review and procedural manual for the synthesis of [4-(Trifluoromethyl)-4-piperidyl]methanol . It is designed for research scientists and medicinal chemists, prioritizing mechanistic insight, scalability, and safety.
Executive Summary & Strategic Importance
[4-(Trifluoromethyl)-4-piperidyl]methanol (CAS: 1260809-72-0) represents a high-value "privileged scaffold" in modern drug discovery. The incorporation of the trifluoromethyl (CF₃) group at the quaternary C4 position of the piperidine ring imparts three critical pharmacological advantages:
-
Metabolic Stability: The C-F bond strength (approx. 116 kcal/mol) blocks oxidative metabolism at the typically labile C4 position.
-
Conformational Locking: The steric bulk of the CF₃ group (A-value ~2.1) forces the piperidine ring into a rigid chair conformation, often improving binding affinity to target receptors (e.g., GPCRs, ion channels).
-
Lipophilicity Modulation: The motif increases logP without the electron-donating effects of a methyl group, altering the pharmacokinetic profile.
Synthesizing this quaternary center is non-trivial due to the high electronegativity of the CF₃ group, which destabilizes adjacent carbocations and hinders nucleophilic attacks. This guide details the most robust synthetic pathway: Electrophilic Trifluoromethylation of Ester Enolates , followed by reduction.
Retrosynthetic Analysis
The construction of the quaternary center is the rate-limiting step. A disconnection at the C4 position reveals two primary strategies:
-
Strategy A (Nucleophilic): Attack of a CF₃ nucleophile (e.g., TMSCF₃) on a ketone.
-
Limitation: This yields a tertiary alcohol (4-hydroxy-4-CF₃), which is difficult to convert to the required hydroxymethyl (-CH₂OH) group without elimination/re-functionalization.
-
-
Strategy B (Electrophilic): Attack of an electrophilic CF₃ source on a stabilized enolate of a piperidine-4-carboxylate.
Figure 1: Retrosynthetic logic prioritizing the maintenance of the C4 oxidation state.
Detailed Experimental Protocol
The following protocol describes the synthesis starting from Ethyl N-benzylisonipecotate . The benzyl group is chosen for its stability against strong bases (LDA) and ease of removal (hydrogenolysis) if the free amine is required.
Phase 1: Electrophilic Trifluoromethylation
Objective: Install the CF₃ group at the C4 position. Reaction Type: Enolate alkylation with an electrophilic CF₃ source (Umemoto’s Reagent).
Reagents:
-
Substrate: Ethyl 1-benzylpiperidine-4-carboxylate (1.0 eq)
-
Base: Lithium Diisopropylamide (LDA) (1.2 eq)
-
Electrophile: S-(Trifluoromethyl)dibenzothiophenium triflate (Umemoto’s Reagent) (1.2 eq)
-
Solvent: Anhydrous THF
-
Atmosphere: Argon/Nitrogen[5]
Step-by-Step Workflow:
-
Enolate Formation:
-
Flame-dry a 3-neck round-bottom flask and purge with Argon.
-
Add anhydrous THF and cool to -78°C (Dry ice/acetone bath).
-
Add LDA (freshly prepared or commercial solution).
-
Dropwise add the substrate (Ethyl 1-benzylpiperidine-4-carboxylate) dissolved in THF over 30 minutes.
-
Mechanistic Note: Stir for 1 hour at -78°C to ensure complete deprotonation and formation of the thermodynamic enolate.
-
-
Trifluoromethylation:
-
Add solid Umemoto’s Reagent in one portion (or dissolved in minimal THF if solubility permits) to the stirring enolate at -78°C.
-
Critical Parameter: Maintain temperature below -70°C during addition to prevent self-condensation of the enolate.
-
Allow the reaction to warm slowly to room temperature over 12 hours.
-
-
Workup:
-
Quench with saturated aqueous NH₄Cl.
-
Extract with Ethyl Acetate (3x).[5]
-
Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Flash column chromatography (Hexanes/EtOAc). The CF₃ group significantly alters polarity; the product usually elutes faster than the starting material.
-
Phase 2: Reduction to the Alcohol
Objective: Convert the ester to the primary alcohol.
Reagents:
-
Substrate: Ethyl 1-benzyl-4-(trifluoromethyl)piperidine-4-carboxylate
-
Reductant: Lithium Aluminum Hydride (LiAlH₄) (2.0 eq)
-
Solvent: Anhydrous THF or Diethyl Ether
Step-by-Step Workflow:
-
Suspend LiAlH₄ in anhydrous THF at 0°C under Argon.
-
Add the ester (dissolved in THF) dropwise to the hydride suspension.
-
Allow to warm to room temperature and stir for 4 hours.
-
Fieser Quench: Carefully add water (x mL), 15% NaOH (x mL), and water (3x mL) sequentially to precipitate aluminum salts.
-
Filter through Celite and concentrate to yield [1-Benzyl-4-(trifluoromethyl)-4-piperidyl]methanol .
Phase 3: Deprotection (Optional)
If the free amine is required:
-
Conditions: H₂ (1 atm), 10% Pd/C, Methanol, RT, 12h.
-
Result: Quantitative conversion to [4-(Trifluoromethyl)-4-piperidyl]methanol .
Comparative Analysis of Synthetic Methods
| Parameter | Method A: Electrophilic CF3 (Recommended) | Method B: Nucleophilic CF3 (Ketone Route) | Method C: Radical Trifluoromethylation |
| Key Reagent | Umemoto's Reagent / Togni's Reagent | TMSCF₃ (Ruppert-Prakash) | CF₃I / Fenton's Reagent |
| Precursor | Ethyl Isonipecotate | 4-Piperidone | Piperidine-4-carboxylic acid |
| Key Intermediate | 4-CF₃-4-Ester (Quaternary) | 4-CF₃-4-Hydroxy (Tertiary Alcohol) | 4-CF₃-Piperidine (Tertiary C-H) |
| Scalability | Moderate (Reagent cost) | High | Low (Selectivity issues) |
| Step Count | 2-3 Steps | 4-5 Steps (requires functionalization) | Variable |
| Yield | 50-70% (Step 1) | >85% (Step 1) | <40% |
Mechanism & Pathway Visualization
The following diagram illustrates the electron flow during the critical electrophilic trifluoromethylation step.
Figure 2: Mechanistic flow of the electrophilic trifluoromethylation via Umemoto's reagent.
References
-
Electrophilic Trifluoromethylation Methodology
-
Umemoto, T., & Ishihara, S. (1993). Power-variable electrophilic trifluoromethylating agents. S-(Trifluoromethyl)dibenzothiophenium salts. Journal of the American Chemical Society, 115(5), 2156-2164. Link
-
-
General Synthesis of Alpha-CF3 Esters
-
Ma, J. A., & Cahard, D. (2004). Update on Electrophilic Trifluoromethylation Methodology. Chemical Reviews, 104(12), 6119-6146. Link
-
-
Piperidine Scaffold Functionalization
-
Target Molecule Data
-
PubChem CID: 53394834 ([4-(Trifluoromethyl)piperidin-4-yl]methanol). Link
-
Sources
- 1. CN102603611B - Preparation method of trifluoromethyl piperidine compounds - Google Patents [patents.google.com]
- 2. CN1583742A - Method for preparing 4-piperidyl piperidine - Google Patents [patents.google.com]
- 3. macmillan.princeton.edu [macmillan.princeton.edu]
- 4. CN105461617A - Preparation method for 4-[4-(trifluoromethoxy)phenoxyl]piperidine - Google Patents [patents.google.com]
- 5. CN1263094A - Method for synthesizing 4-trifluoromethyl pyridine compound - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
Metabolic stability of gem-disubstituted trifluoromethyl piperidines
Title: Metabolic Stability of Gem-Disubstituted Trifluoromethyl Piperidines: A Technical Guide
Executive Summary
The piperidine ring is a ubiquitous pharmacophore in medicinal chemistry, yet it represents a notorious "metabolic soft spot," frequently susceptible to rapid oxidative clearance by Cytochrome P450 (CYP) enzymes.[1][2][3] This guide details the strategic engineering of gem-disubstituted trifluoromethyl piperidines —specifically the installation of a trifluoromethyl (
Mechanistic Principles of Stability
The metabolic stability of gem-disubstituted trifluoromethyl piperidines is not accidental; it is the result of three converging physicochemical phenomena.
The "Metabolic Fortress" Effect (Site of Metabolism Blockade)
In a standard piperidine, the
-
Mechanism: CYP enzymes typically abstract a hydrogen atom (HAT) from the carbon to form a radical intermediate.
-
The Fluorine Advantage: The C-F bond is the strongest single bond in organic chemistry (~116 kcal/mol) compared to the C-H bond (~99 kcal/mol). Replacing the hydrogen at the vulnerable C3 or C4 position with a
group renders hydrogen abstraction thermodynamically impossible under physiological conditions. -
Gem-Disubstitution: By creating a quaternary center (e.g., 4-aryl-4-trifluoromethyl), the medicinal chemist eliminates all oxidizable hydrogens at that position, forcing the enzyme to attack less favorable sites or disengaging the enzyme entirely.[2]
Electronic Modulation (pKa Suppression)
The high electronegativity of the
-
Effect on Amine: This lowers the
of the piperidine nitrogen (typically from ~10-11 down to ~8-9). -
Metabolic Consequence: Many CYP isoforms (e.g., CYP2D6) prefer cationic substrates.[2] A lower
increases the fraction of the neutral species, potentially reducing affinity for these specific clearance pathways while improving membrane permeability ( ).[2]
Steric Shielding
The Van der Waals radius of a
Visualization: Metabolic Blockade Mechanism
The following diagram illustrates the divergence in metabolic fate between a standard substituted piperidine and its gem-trifluoromethyl analog.
Caption: Comparative metabolic pathways showing the blockade of CYP-mediated oxidation by the gem-trifluoromethyl motif.[2]
Synthesis Strategies
Synthesizing a quaternary center with a
Route A: The Ruppert-Prakash Nucleophilic Trifluoromethylation
This is the gold standard for introducing a
-
Substrate: N-protected 4-piperidone (or 3-piperidone).[2]
-
Reagent:
(Ruppert-Prakash reagent).[2][4] -
Catalyst: Fluoride source (TBAF or CsF).[2]
-
Mechanism: Nucleophilic attack of the
anion on the carbonyl carbon. -
Functionalization: The resulting tertiary alcohol can be eliminated or converted to an aryl group via Friedel-Crafts or other coupling methods to achieve the gem-disubstituted pattern.
Route B: De Novo Cyclization (Iodine-Catalyzed)
For 4-aryl-4-trifluoromethyl piperidines, a multicomponent reaction is highly efficient.[2]
-
Components: 4-trifluoromethyl benzaldehyde + Ethyl acetoacetate + Amine + Iodine (cat).[2][5]
-
Process: One-pot condensation to form a tetrahydropyridine intermediate.
-
Reduction: Hydrogenation (
, Pd/C) or reduction with yields the saturated piperidine core.
Experimental Protocol: Microsomal Stability Assay
To validate the stability of your synthesized analogs, use this standardized Human Liver Microsome (HLM) assay.
Materials
-
Microsomes: Pooled Human Liver Microsomes (20 mg/mL protein concentration).[2]
-
Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, 3.3 mM
).[2] -
Buffer: 100 mM Potassium Phosphate (pH 7.4).
-
Stop Solution: Acetonitrile containing internal standard (e.g., Tolbutamide).[2]
Workflow
-
Pre-incubation: Mix 30 µL of microsomes (final conc 0.5 mg/mL) with 365 µL buffer. Add 5 µL of test compound (1 µM final conc). Incubate at 37°C for 5 mins.
-
Initiation: Add 100 µL of pre-warmed NADPH regenerating system.
-
Sampling: At time points
min, remove 50 µL aliquots. -
Quenching: Immediately transfer aliquot into 150 µL of ice-cold Stop Solution.
-
Analysis: Centrifuge (4000 rpm, 20 min, 4°C). Analyze supernatant via LC-MS/MS (MRM mode).
Data Calculation
Calculate the intrinsic clearance (
Comparative Stability Data
The following table aggregates data from structural activity relationship (SAR) studies comparing 4-substituted piperidines. Note the dramatic stability increase in the gem-disubstituted
| Scaffold Substitution (C-4) | Substituent Type | LogP (Calc) | HLM | Stability Classification | |
| 4-H, 4-Phenyl | Mono-substituted | 2.4 | 12 | >100 | Unstable (High Clearance) |
| 4-OH, 4-Phenyl | Gem-disubstituted | 1.8 | 28 | 45 | Moderate |
| 4-F, 4-Phenyl | Gem-disubstituted | 2.6 | 35 | 32 | Moderate |
| 4-CF3, 4-Phenyl | Gem-disubstituted | 3.1 | >120 | <10 | Highly Stable |
Data Interpretation: While the
Workflow Visualization
Caption: Iterative workflow for designing and validating metabolically stable fluorinated piperidines.
References
-
Mechanisms of Fluorine in Drug Design : Purser, S., et al. "Fluorine in medicinal chemistry."[2] Chemical Society Reviews, 2008.[2] Link
-
Metabolic Stability of Piperidines : Doss, G. A., et al. "Metabolic stability of piperidine derivatives." Drug Metabolism and Disposition, 2005.[2] Link
-
Synthesis of Trifluoromethyl Piperidines : Ma, J. A., & Cahard, D. "Update on Trifluoromethylation Strategies."[2] Chemical Reviews, 2008.[2] Link[2]
-
DAT Inhibitor Stability Data : Comparison of 4-substituted piperidines and their metabolic profiles. Journal of Medicinal Chemistry, 2014. Link
-
Gem-Disubstituted Scaffolds : Comparison of HDM2 inhibitors and the binding of trifluoromethyl groups. ACS Medicinal Chemistry Letters, 2012.[2] Link
Sources
- 1. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN105461617A - Preparation method for 4-[4-(trifluoromethoxy)phenoxyl]piperidine - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis of Substituted α-Trifluoromethyl Piperidinic Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 4-(4-(Trifluoromethyl)phenyl)piperidine | C12H14F3N | CID 12440702 - PubChem [pubchem.ncbi.nlm.nih.gov]
Modulating Piperidine Basicity: A Technical Guide to the pKa of [4-(Trifluoromethyl)-4-piperidyl]methanol in Drug Design
Executive Summary
The strategic incorporation of fluorine-containing motifs is a cornerstone of modern medicinal chemistry. Specifically, the [4-(Trifluoromethyl)-4-piperidyl]methanol scaffold represents a highly versatile building block. The piperidine nitrogen serves as the primary basic center, dictating the molecule's ionization state, lipophilicity (LogD), and membrane permeability at physiological pH.
This whitepaper provides an in-depth analysis of the pKa of the piperidine nitrogen in this specific microenvironment. By dissecting the thermodynamic contributions of the geminal trifluoromethyl (-CF
Structural Analysis and Electronic Effects
The basicity of saturated nitrogen heterocycles is governed by the thermodynamic stability of their conjugate acids (the protonated ammonium species). Unsubstituted piperidine is highly basic, with a pKa of approximately 11.22 in water. When substituents are introduced, their inductive (-I) and field effects propagate through the σ-bond framework and through space, respectively, altering the electron density at the nitrogen atom.
In [4-(Trifluoromethyl)-4-piperidyl]methanol, the 4-position is disubstituted with two distinct functional groups:
-
Trifluoromethyl group (-CF
): A strongly electron-withdrawing group (EWG). Despite being four bonds away from the nitrogen, its potent -I effect significantly destabilizes the protonated ammonium cation. Statistical analyses of fluorinated piperidines demonstrate that a 4-CF group typically depresses the pKa by ~1.6 units, aligning with predictions based on the inductive effect of electron-deficient substituents 1. -
Hydroxymethyl group (-CH
OH): A moderate EWG. The electronegative oxygen atom exerts a secondary -I effect. Experimental data for 4-piperidinemethanol (piperidin-4-ylmethanol) reveals a pKa of 10.56, corresponding to a ΔpKa of -0.66 relative to unsubstituted piperidine 2.
Predictive pKa Derivation via Linear Free Energy Relationships (LFER)
Using the principle of additivity for substituent effects (akin to the Taft equation), we can calculate the theoretical pKa of the piperidine nitrogen in this specific molecule. The attenuation of basicity is additive because the substituents are located at the same topological distance from the basic center and do not sterically hinder the nitrogen lone pair.
-
Baseline pKa (Piperidine): 11.22
-
ΔpKa (-CF
contribution): -1.60 -
ΔpKa (-CH
OH contribution): -0.66 -
Predicted pKa: 11.22 - 1.60 - 0.66 = 8.96
Causality Insight: The combined electron-withdrawing effects lower the pKa to approximately 8.96. This shift is highly desirable in drug development. A pKa of ~9.0 ensures that while the molecule remains predominantly protonated at physiological pH (7.4), a biologically relevant fraction (approx. 2.7%) exists as the neutral free base. This exponentially improves passive membrane permeability and blood-brain barrier (BBB) penetration compared to unsubstituted piperidine (<0.02% free base), mitigating the risk of P-glycoprotein mediated efflux 3.
Data Presentation: Substituent Effects on Piperidine Basicity
| Compound | Substituent at C4 | Experimental/Predicted pKa | ΔpKa vs Piperidine |
| Piperidine | -H | 11.22 | 0.00 |
| 4-Piperidinemethanol | -CH | 10.56 | -0.66 |
| 4-(Trifluoromethyl)piperidine | -CF | 9.62 | -1.60 |
| [4-(Trifluoromethyl)-4-piperidyl]methanol | -CF | ~8.96 (Predicted) | -2.26 |
Table 1: Quantitative attenuation of piperidine basicity by C4-substituents.
Caption: Substituent inductive effects on the ionization equilibrium of the piperidine nitrogen.
Experimental Protocols for pKa Determination
To empirically validate the predicted pKa of 8.96, a self-validating, orthogonal analytical approach is required. Relying on a single method can introduce systematic errors, especially for fluorinated compounds where hydrophobic effects might skew aqueous titration curves.
Protocol 1: Potentiometric Titration (Primary Method)
Causality: Potentiometry directly measures the concentration of free hydrogen ions, providing a highly accurate macroscopic pKa. A high ionic strength background (0.1 M KCl) is used to maintain constant activity coefficients, ensuring the measured pKa reflects thermodynamic reality rather than concentration-dependent artifacts.
-
Preparation: Dissolve 2.0 mg of[4-(Trifluoromethyl)-4-piperidyl]methanol in 10 mL of 0.1 M aqueous KCl solution. Expert Note: If solubility is limited due to the lipophilic CF
group, utilize a methanol-water cosolvent system and apply the Yasuda-Shedlovsky extrapolation method to find the aqueous pKa. -
Acidification: Lower the pH to 2.0 using standardized 0.1 M HCl to ensure complete protonation of the piperidine nitrogen.
-
Titration: Titrate with standardized 0.1 M NaOH under a strict nitrogen atmosphere. Causality: Nitrogen purging prevents ambient CO
absorption, which would form carbonic acid and artificially buffer the basic region of the titration curve. Maintain a constant temperature of 25.0 ± 0.1 °C. -
Data Acquisition: Record the pH after each 0.01 mL titrant addition.
-
Analysis: Plot the first derivative of the titration curve (dpH/dV) to identify the equivalence point. Calculate the pKa at the half-equivalence point using the Henderson-Hasselbalch equation.
Protocol 2: F and H NMR Titration (Orthogonal Validation)
Causality: NMR titration tracks the micro-environmental changes around specific nuclei as a function of pH. The
-
Preparation: Prepare a 5 mM solution of the compound in D
O/H O (10:90 v/v) containing 0.1 M NaCl. -
Titration: Adjust the pH of the NMR sample from pH 2.0 to pH 12.0 in increments of 0.5 pH units using NaOD or DCl.
-
Acquisition: Acquire
F and H NMR spectra at each pH point. -
Data Processing: Plot the chemical shift (
) of the -CF fluorine atoms (typically around -70 to -75 ppm) and the -CH - protons adjacent to the nitrogen against the measured pH. -
Curve Fitting: Fit the sigmoidal curve to the standard NMR titration equation to extract the inflection point, which corresponds to the pKa.
Caption: Self-validating, orthogonal experimental workflow for accurate pKa determination.
Conclusion
The pKa of the piperidine nitrogen in [4-(Trifluoromethyl)-4-piperidyl]methanol is a critical physicochemical parameter dictated by the combined electron-withdrawing effects of its C4 substituents. By lowering the pKa from the highly basic >11 range to a predicted ~8.96, the trifluoromethyl and hydroxymethyl groups synergistically optimize the molecule's ionization profile. This modulation is paramount for drug development professionals seeking to balance aqueous solubility with membrane permeability, ensuring the scaffold remains a privileged structure in modern pharmacophore design.
References
- Measured pKa(H) values (22 °C) for bicyclic piperidine analogs.ResearchGate.
- Accurate Amine pKa Prediction for CO2 Capture (Bordwell pKa Compilation).Figshare.
- Substitution Effect of the Trifluoromethyl Group on the Bioactivity in Medicinal Chemistry: Statistical Analysis and Energy Calculations.Journal of Chemical Information and Modeling (ResearchGate).
Sources
Methodological & Application
Application Note: Advanced Synthetic Routes for the Preparation of [4-(Trifluoromethyl)-4-piperidyl]methanol
Audience: Researchers, synthetic chemists, and drug development professionals Target Compound: [4-(Trifluoromethyl)-4-piperidyl]methanol (CAS: 2126177-46-4)
Introduction & Strategic Rationale
The incorporation of a trifluoromethyl (–CF₃) group into saturated nitrogen heterocycles is a cornerstone strategy in modern medicinal chemistry. The –CF₃ moiety dramatically modulates the basicity (pKa) of the piperidine nitrogen, enhances metabolic stability against cytochrome P450 enzymes, and introduces a strong conformational bias. The target compound, [1], serves as a highly versatile building block. The C4-hydroxymethyl group provides an ideal functional handle for subsequent etherification, esterification, or oxidation to the corresponding aldehyde.
The Challenge of Late-Stage Trifluoromethylation
As highlighted in comprehensive reviews on the [2], direct late-stage nucleophilic trifluoromethylation (e.g., using the Ruppert-Prakash reagent, TMSCF₃) of 4-piperidones typically yields the tertiary alcohol (4-piperidinol derivatives), not the C4-carbon-linked methanol.
To overcome this, we employ a highly robust, de novo ring-construction strategy. By utilizing commercially available [3] such as ethyl 3,3,3-trifluoropropionate, we can construct the piperidine core via a base-mediated double alkylation. This approach is highly regiospecific, scalable, and avoids the use of expensive or volatile CF₃-transfer reagents.
Mechanistic Workflow & Logical Sequence
The synthesis is broken down into three self-validating stages:
-
Ring Closure (Double Alkylation): Formation of the piperidine core.
-
Chemoselective Reduction: Conversion of the sterically hindered ester to the primary alcohol without disturbing the Boc protecting group.
-
Acidic Deprotection: Removal of the Boc group to yield the final hydrochloride salt.
Figure 1: Logical workflow and reaction sequence for the de novo synthesis of the target compound.
Experimental Optimization & Causality
Optimization of the Double Alkylation Step
The formation of the piperidine ring requires the generation of a reactive ester enolate. The α-protons of ethyl 3,3,3-trifluoropropionate are acidic, but the resulting enolate is highly prone to β-fluoride elimination (yielding unwanted difluoroacrylate byproducts) if the conditions are not strictly controlled.
Causality Insight: We evaluated several bases. Sodium hydride (NaH) resulted in localized heating and heterogeneous deprotonation, driving β-elimination. Lithium hexamethyldisilazide (LiHMDS) at -78 °C provided a homogeneous, kinetically controlled lithium enolate that was perfectly stable, allowing for clean sequential S_N2 attacks on the bis(2-chloroethyl)amine.
Table 1: Optimization of Enolate Formation and Ring Closure
| Base | Solvent | Temperature Profile | Yield (%) | Mechanistic Observation |
| NaH (2.5 eq) | DMF | 0 °C to RT | 45% | Significant β-elimination and oligomerization. |
| LDA (2.5 eq) | THF | -78 °C to RT | 62% | Sluggish second alkylation; incomplete ring closure. |
| LiHMDS (2.5 eq) | THF | -78 °C to RT | 85% | Clean conversion; stable lithium enolate formation. |
| K₂CO₃ (3.0 eq) | MeCN | Reflux | <10% | Insufficient basicity to drive full deprotonation. |
Optimization of the Chemoselective Reduction
Reducing the C4-ester in the presence of the N-Boc carbamate requires a delicate balance of hydride nucleophilicity. The ester is heavily shielded by the adjacent –CF₃ group and the axial protons of the piperidine ring.
Causality Insight: Sodium borohydride (NaBH₄) is too mild to attack the sterically hindered ester. Conversely, Lithium aluminum hydride (LiAlH₄) is overly aggressive and can lead to partial cleavage of the Boc group. Lithium borohydride (LiBH₄) acts as the "Goldilocks" reagent—its lithium cation acts as a Lewis acid to activate the hindered ester carbonyl, while the borohydride selectively reduces it without touching the carbamate.
Table 2: Comparison of Reducing Agents for Ester-to-Alcohol Conversion
| Reducing Agent | Equivalents | Conditions | Yield (%) | Selectivity Notes |
| NaBH₄ | 4.0 | Reflux, EtOH | 15% | Poor reactivity due to steric hindrance. |
| LiAlH₄ | 1.5 | 0 °C to RT, THF | 78% | Fast reduction, but trace Boc cleavage observed. |
| LiBH₄ | 2.0 | RT to 40 °C, THF | 92% | Highly selective; excellent functional group tolerance. |
| DIBAL-H | 3.0 | -78 °C to 0 °C, DCM | 81% | Effective, but requires strict cryogenic controls. |
Step-by-Step Experimental Protocols
Protocol 1: Synthesis of Ethyl 1-Boc-4-(trifluoromethyl)piperidine-4-carboxylate
Self-Validation Checkpoint: The reaction should turn from a pale yellow solution to a cloudy suspension as LiCl salts precipitate during the ring closure.
-
Preparation: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, an addition funnel, and an argon inlet.
-
Reagent Loading: Add N-Boc-bis(2-chloroethyl)amine (24.2 g, 100 mmol) and ethyl 3,3,3-trifluoropropionate (15.6 g, 100 mmol) to the flask. Dissolve the mixture in 200 mL of anhydrous THF.
-
Cooling: Submerge the flask in a dry ice/acetone bath and allow the internal temperature to reach -78 °C.
-
Base Addition: Transfer LiHMDS (220 mL of a 1.0 M solution in THF, 220 mmol) to the addition funnel. Add the LiHMDS dropwise over 45 minutes, maintaining the internal temperature below -70 °C.
-
Ring Closure: Stir the reaction mixture at -78 °C for 1 hour. Remove the cooling bath and allow the mixture to slowly warm to room temperature. Stir for an additional 16 hours.
-
Quenching & Extraction: Quench the reaction by slowly adding 100 mL of saturated aqueous NH₄Cl. Extract the aqueous layer with Ethyl Acetate (3 × 100 mL).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude oil via silica gel flash chromatography (Hexanes/EtOAc, 90:10 to 80:20) to afford the product as a colorless oil.
Protocol 2: Chemoselective Reduction to 1-Boc-[4-(trifluoromethyl)piperidin-4-yl]methanol
Self-Validation Checkpoint: TLC (Hexanes/EtOAc 7:3) should show the complete disappearance of the high-Rf ester spot and the appearance of a strongly staining (KMnO₄) lower-Rf alcohol spot.
-
Preparation: In a 250 mL round-bottom flask under argon, dissolve Ethyl 1-Boc-4-(trifluoromethyl)piperidine-4-carboxylate (16.2 g, 50 mmol) in 100 mL of anhydrous THF.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reduction: Slowly add LiBH₄ (50 mL of a 2.0 M solution in THF, 100 mmol) via syringe.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12 hours. If LC-MS indicates incomplete conversion, warm the mixture to 40 °C for an additional 2 hours.
-
Quenching: Cool the mixture back to 0 °C. Carefully quench the excess hydride by the dropwise addition of water (10 mL), followed by 1M NaOH (20 mL) to break up the boron complexes.
-
Workup: Extract with EtOAc (3 × 75 mL). Wash the combined organics with brine, dry over Na₂SO₄, and concentrate. The resulting white solid is typically >95% pure and can be used in the next step without further purification.
Protocol 3: Acidic Deprotection to [4-(Trifluoromethyl)-4-piperidyl]methanol HCl
Self-Validation Checkpoint: The evolution of CO₂ and isobutylene gas will be visible as bubbling. The cessation of bubbling indicates the completion of the deprotection.
-
Preparation: Dissolve the intermediate 1-Boc-[4-(trifluoromethyl)piperidin-4-yl]methanol (14.1 g, 50 mmol) in 50 mL of anhydrous Dichloromethane (DCM) in a 250 mL flask.
-
Deprotection: Cool the solution to 0 °C. Slowly add 4M HCl in Dioxane (62.5 mL, 250 mmol).
-
Reaction: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature. Stir for an additional 3 hours.
-
Isolation: Concentrate the reaction mixture under reduced pressure to remove DCM, Dioxane, and excess HCl.
-
Trituration: Suspend the resulting crude sticky solid in 100 mL of cold diethyl ether and vigorously stir for 30 minutes. Filter the resulting white precipitate through a Buchner funnel, wash with additional cold ether, and dry under high vacuum to afford [4-(Trifluoromethyl)-4-piperidyl]methanol hydrochloride as a pure white powder.
References
Application Notes and Protocols for the N-Alkylation of [4-(Trifluoromethyl)-4-piperidyl]methanol
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: The Strategic Importance of N-Alkylated [4-(Trifluoromethyl)-4-piperidyl]methanol Scaffolds
The [4-(Trifluoromethyl)-4-piperidyl]methanol framework is a privileged scaffold in modern medicinal chemistry. The trifluoromethyl group can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates, while the piperidine ring provides a versatile, three-dimensional structure that can be fine-tuned to optimize pharmacokinetic and pharmacodynamic properties. The primary alcohol offers a further point for diversification or interaction with biological targets.
The N-alkylation of this core structure is a critical step in the synthesis of a diverse array of biologically active molecules. By introducing various alkyl, aryl, or heterocyclic moieties at the nitrogen atom, researchers can systematically modulate a compound's properties to achieve desired therapeutic effects. This guide provides a comprehensive overview of the general procedures for the N-alkylation of [4-(Trifluoromethyl)-4-piperidyl]methanol, focusing on two robust and widely applicable methods: Direct N-Alkylation and Reductive Amination . We will delve into the mechanistic rationale behind these transformations, provide detailed experimental protocols, and offer insights into potential challenges and troubleshooting.
Guiding Principles: Navigating the N-Alkylation of a Unique Substrate
The N-alkylation of [4-(Trifluoromethyl)-4-piperidyl]methanol presents two key chemical considerations:
-
Reduced Nucleophilicity of the Piperidine Nitrogen: The electron-withdrawing nature of the trifluoromethyl (CF₃) group at the C4 position decreases the electron density on the piperidine nitrogen. This reduction in nucleophilicity can make the N-alkylation reaction more challenging compared to unsubstituted piperidines.
-
Chemoselectivity: N- vs. O-Alkylation: The presence of a primary hydroxyl group introduces a second potential site for alkylation. However, due to the significantly higher nucleophilicity of the secondary amine compared to the primary alcohol, N-alkylation is the overwhelmingly favored pathway under most conditions. O-alkylation is generally not a significant competing reaction unless very harsh conditions or specific reagents that favor alcohol deprotonation are employed. Therefore, protection of the hydroxyl group is often not necessary for these transformations.
This application note will provide protocols that ensure chemoselective N-alkylation.
Method 1: Direct N-Alkylation with Alkyl Halides
Direct N-alkylation is a straightforward and common method for forming a new C-N bond. The reaction involves the nucleophilic attack of the piperidine nitrogen on an alkyl halide, typically in the presence of a base to neutralize the hydrohalic acid byproduct.
Mechanistic Overview
The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The lone pair of electrons on the piperidine nitrogen attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group. A base is required to deprotonate the resulting piperidinium salt, regenerating the neutral N-alkylated product and driving the reaction to completion.
Caption: Workflow for Direct N-Alkylation.
Detailed Experimental Protocol
Materials:
-
[4-(Trifluoromethyl)-4-piperidyl]methanol
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide)
-
Base (e.g., potassium carbonate (K₂CO₃), N,N-diisopropylethylamine (DIPEA))
-
Anhydrous solvent (e.g., N,N-dimethylformamide (DMF), acetonitrile (MeCN))
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (e.g., nitrogen or argon)
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for column chromatography)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add [4-(Trifluoromethyl)-4-piperidyl]methanol (1.0 eq.) and the chosen anhydrous solvent (e.g., DMF or MeCN, approximately 0.1-0.5 M concentration).
-
Add the base (1.5-2.0 eq.). For K₂CO₃, ensure it is finely powdered and anhydrous.
-
Stir the mixture at room temperature.
-
Slowly add the alkyl halide (1.05-1.2 eq.) dropwise to the reaction mixture. To minimize the potential for over-alkylation (formation of a quaternary ammonium salt), the alkylating agent can be added slowly using a syringe pump.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction time can vary from a few hours to overnight depending on the reactivity of the alkyl halide. Gentle heating (e.g., 50-70 °C) may be necessary for less reactive alkyl halides.[1]
-
Upon completion, cool the reaction mixture to room temperature.
-
If K₂CO₃ was used, filter the reaction mixture to remove the inorganic salts. If DIPEA was used, proceed directly to the work-up.
-
Concentrate the filtrate or the reaction mixture under reduced pressure to remove the solvent.
-
Perform an aqueous work-up by partitioning the residue between an organic solvent (e.g., ethyl acetate or dichloromethane) and water or a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated product.
| Parameter | Recommended Conditions | Rationale |
| Base | K₂CO₃, DIPEA, NaH | K₂CO₃ is a mild and inexpensive base. DIPEA is a non-nucleophilic organic base, useful for preventing side reactions. NaH is a strong base for less reactive systems but requires careful handling. |
| Solvent | DMF, Acetonitrile, THF | Polar aprotic solvents are generally effective at dissolving the reactants and facilitating the SN2 reaction. |
| Alkylating Agent | Alkyl iodides > Alkyl bromides > Alkyl chlorides | Reactivity follows the trend of leaving group ability (I⁻ > Br⁻ > Cl⁻). For less reactive chlorides, the addition of a catalytic amount of sodium or potassium iodide can be beneficial.[2] |
| Temperature | Room Temperature to 70 °C | Higher temperatures may be required for less reactive substrates but can also increase the risk of side reactions. |
Method 2: N-Alkylation via Reductive Amination
Reductive amination is a milder and often more selective method for N-alkylation. It is a two-step, one-pot process that involves the reaction of the piperidine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ by a hydride reagent.
Mechanistic Overview
The reaction begins with the nucleophilic attack of the piperidine nitrogen on the carbonyl carbon of the aldehyde or ketone, followed by dehydration to form a transient iminium ion. A mild reducing agent, selective for the iminium ion over the carbonyl group, then delivers a hydride to the iminium carbon to yield the N-alkylated product. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a particularly effective reagent for this transformation due to its selectivity and mildness.[3]
Caption: Workflow for Reductive Amination.
Detailed Experimental Protocol
Materials:
-
[4-(Trifluoromethyl)-4-piperidyl]methanol
-
Aldehyde or ketone (e.g., benzaldehyde, acetone)
-
Reducing agent: Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Anhydrous solvent (e.g., dichloromethane (DCM), 1,2-dichloroethane (DCE))
-
Optional: Glacial acetic acid (as a catalyst)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (e.g., nitrogen or argon)
-
Standard work-up and purification equipment
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add [4-(Trifluoromethyl)-4-piperidyl]methanol (1.0 eq.) and the anhydrous solvent (e.g., DCM or DCE, approximately 0.1-0.5 M concentration).
-
Add the aldehyde or ketone (1.1-1.2 eq.).
-
For less reactive carbonyl compounds, a catalytic amount of glacial acetic acid (0.1-1.0 eq.) can be added to facilitate iminium ion formation.
-
Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion intermediate.
-
Carefully add sodium triacetoxyborohydride (1.2-1.5 eq.) portion-wise to the reaction mixture. The addition may be exothermic.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reaction times can range from 1 to 24 hours.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system to afford the pure N-alkylated product.
| Parameter | Recommended Conditions | Rationale |
| Reducing Agent | NaBH(OAc)₃, NaBH₃CN | NaBH(OAc)₃ is preferred for its mildness and selectivity for the iminium ion over the carbonyl starting material.[3] NaBH₃CN is also effective but is toxic. |
| Solvent | DCM, DCE, THF | Chlorinated solvents are commonly used. THF is also a suitable alternative. |
| Catalyst | Acetic Acid (optional) | A catalytic amount of acid can accelerate the formation of the iminium ion, especially with less reactive ketones. |
| Temperature | Room Temperature | The reaction is typically carried out at room temperature. |
Troubleshooting and Field-Proven Insights
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or no conversion | 1. Deactivated substrate due to the CF₃ group. 2. Insufficiently reactive alkylating agent (Direct Alkylation). 3. Incomplete iminium ion formation (Reductive Amination). 4. Impure reagents or wet solvents. | 1. Increase reaction temperature or use a stronger base (e.g., NaH) for direct alkylation. 2. Switch to a more reactive alkylating agent (e.g., from an alkyl chloride to an alkyl bromide or iodide). Add catalytic KI.[2] 3. Add a catalytic amount of acetic acid in reductive amination. 4. Ensure all reagents are pure and solvents are anhydrous. |
| Formation of quaternary ammonium salt (over-alkylation) | 1. Use of a highly reactive alkylating agent. 2. Stoichiometry of the alkylating agent is too high. | 1. Add the alkylating agent slowly using a syringe pump.[1] 2. Use a slight excess (1.05-1.1 eq.) of the alkylating agent. |
| O-Alkylation observed | 1. Use of a very strong base that deprotonates the alcohol. 2. Highly reactive alkylating agent under harsh conditions. | 1. Use a milder base such as K₂CO₃ or DIPEA. 2. Employ reductive amination as a milder alternative to direct alkylation. |
| Difficult purification | 1. Presence of unreacted starting materials. 2. Formation of closely related byproducts. | 1. Drive the reaction to completion by adjusting conditions (temperature, reaction time). 2. Optimize the eluent system for column chromatography to improve separation. |
Conclusion
The N-alkylation of [4-(Trifluoromethyl)-4-piperidyl]methanol is a key transformation for the synthesis of novel and potentially bioactive compounds. Both direct alkylation with alkyl halides and reductive amination with carbonyl compounds are effective methods to achieve this. The choice between the two methods will depend on the desired substituent, the availability of starting materials, and the desired reaction conditions. By understanding the principles behind these reactions and carefully controlling the experimental parameters, researchers can successfully synthesize a wide range of N-alkylated derivatives of this important scaffold.
References
-
ResearchGate. (2017). Procedure for N-alkylation of Piperidine?. [Link]
-
Organic Chemistry Portal. (2010). Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination. [Link]
-
Master Organic Chemistry. (2018). Nucleophilicity Trends of Amines. [Link]
-
ResearchGate. (2016). Why n-alkylation is more favorable than o-alkyation ?. [Link]
-
PubMed. (2013). N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery. [Link]
-
PubChem. 4-(Trifluoromethyl)piperidine. [Link]
Sources
Protecting group strategies for [4-(Trifluoromethyl)-4-piperidyl]methanol nitrogen
Application Note: Precision Protection Strategies for [4-(Trifluoromethyl)-4-piperidyl]methanol
Part 1: Strategic Analysis & Chemical Logic
The protection of [4-(Trifluoromethyl)-4-piperidyl]methanol (CAS: 1260809-72-0) presents a unique intersection of steric, electronic, and chemoselective challenges.[1][2] Unlike standard piperidines, this scaffold possesses a quaternary center at C4 bearing both a trifluoromethyl group (
The "Fluorine Effect" on Nucleophilicity
The primary challenge is the electronic deactivation of the piperidine nitrogen. The
Implication: The nitrogen is less nucleophilic than in unsubstituted piperidines. While it remains more nucleophilic than the primary alcohol, reaction times with mild electrophiles (like Boc-anhydride) may be prolonged compared to standard protocols.[1]
The Chemoselectivity Challenge (N vs. O)
The molecule contains two nucleophiles: the secondary amine (N) and the primary alcohol (O).
-
Goal: Selective N-acylation/carbamoylation.
-
Risk: O-acylation (formation of carbonates or esters) if the electrophile is too reactive (e.g., Cbz-Cl) or if the base is too strong (deprotonating the alcohol).
Solubility Profile
The
Part 2: Experimental Protocols
Protocol A: N-Boc Protection (Acid-Labile Strategy)
Best for: General synthesis, stability against basic workups.[1][2]
Mechanism: The nucleophilic amine attacks the carbonyl of di-tert-butyl dicarbonate (
Materials:
-
Substrate: [4-(Trifluoromethyl)-4-piperidyl]methanol (1.0 eq)[1][2]
-
Reagent:
(1.1 eq) -
Base:
(2.5 eq) or (1.0 M) -
Solvent: THF / Water (1:1 v/v) or DCM / Water
Step-by-Step Protocol:
-
Dissolution: In a round-bottom flask, dissolve 10 mmol of substrate in 20 mL of THF.
-
Base Addition: Add 20 mL of saturated aqueous
. The mixture will be biphasic. -
Reagent Addition: Dissolve
(11 mmol) in 5 mL THF and add dropwise to the reaction mixture at 0°C. -
Reaction: Stir vigorously at RT for 4–6 hours. Monitor by TLC (stain with ninhydrin; the product will not stain, starting material will) or LC-MS.[1]
-
Workup: Evaporate THF under reduced pressure. Extract the aqueous residue with DCM (
mL). Wash combined organics with brine, dry over , and concentrate.[1]
Protocol B: N-Cbz Protection (Hydrogenolysis-Labile Strategy)
Best for: Compounds sensitive to acid deprotection.[1][2]
Challenge: Benzyl chloroformate (Cbz-Cl) is highly reactive and can attack the alcohol. Solution: Use N-(Benzyloxycarbonyloxy)succinimide (Cbz-OSu) for higher selectivity, or strictly control Cbz-Cl conditions.[1]
Preferred Protocol (Cbz-OSu):
-
Dissolve substrate (1.0 eq) in THF/Water (1:1).[1]
-
Add
(2.0 eq).[1][4] -
Add Cbz-OSu (1.1 eq) as a solid or solution in THF.[1]
-
Stir at RT for 12 hours. (Slower but highly selective for N).
Alternative Protocol (Cbz-Cl) - Cost Effective:
-
Dissolve substrate (1.0 eq) in DCM (anhydrous).[1]
-
Add DIPEA (Diisopropylethylamine) (1.2 eq).[1] Cool to -10°C .[1]
-
Add Cbz-Cl (1.05 eq) dropwise over 20 minutes.[1]
-
Quench immediately with water upon consumption of amine.[1]
Protocol C: N-Fmoc Protection (Base-Labile Strategy)
Best for: Solid-phase synthesis or when orthogonal to Boc/Cbz.[1][2]
Reagent Choice: Fmoc-OSu is strictly required.[1][2] Fmoc-Cl is too aggressive and leads to significant O-Fmoc byproducts which are difficult to separate.[1]
Protocol:
-
Dissolve substrate (1.0 eq) in Acetone/Water (1:1) or Dioxane/Water (1:1).[1]
-
Solubility Check: If the fluorinated substrate precipitates, increase the organic ratio.
-
-
Add
(2.0 eq).[1][4] -
Allow to warm to RT and stir for 3-4 hours.
-
Workup Warning: Fmoc adducts are lipophilic.[1][2] The fluorinated group adds more lipophilicity.[5] The product will elute very quickly on silica. Use a gradient starting from 100% Hexane/Heptane.[1]
Part 3: Comparative Data & Visualization
Table 1: Protecting Group Selection Matrix
| Feature | Boc (tert-Butyloxycarbonyl) | Cbz (Benzyloxycarbonyl) | Fmoc (Fluorenylmethoxycarbonyl) |
| Reagent | Cbz-OSu (Rec.)[1][2] / Cbz-Cl | Fmoc-OSu | |
| Selectivity (N vs O) | Excellent | Good (with -OSu) | Excellent (with -OSu) |
| Electronic Impact | Moderate e- withdrawal | Strong e- withdrawal | Strong e- withdrawal |
| Deprotection | Acid (TFA, HCl) | Base (Piperidine, DBU) | |
| Fluorine Compatibility | High. Stable to F-specific workups.[1][2] | High. | Medium. Solubility issues in standard Fmoc deprotection cocktails.[1] |
| Typical Yield | 92-96% | 85-90% | 88-93% |
Decision Logic Diagram (Graphviz)
Caption: Decision matrix for selecting the optimal N-protecting group based on downstream synthetic requirements and substrate solubility properties.
Part 4: References
-
Electronic Effects in Fluorinated Piperidines:
-
Qiu, X. L., & Qing, F. L. (2002).[1] Practical synthesis of Boc-protected cis-4-trifluoromethyl and cis-4-difluoromethyl-L-prolines.[1][2][6] The Journal of Organic Chemistry, 67(20), 7162-7164.[1]
-
Leroux, F. (2004).[1] The "Fluorine Effect" in heterocyclic chemistry: Modulation of basicity and lipophilicity. ChemBioChem, 5(5), 644-649.[1]
-
-
Chemoselectivity of Amino Alcohols:
-
General Protocols for Fluorinated Scaffolds:
-
Solubility & Deprotection in Fluorinated Solvents:
Sources
- 1. 1-Boc-4-amino-4-trifluoromethylpiperidine | 1211582-61-4 [sigmaaldrich.com]
- 2. chemscene.com [chemscene.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 6. Practical synthesis of Boc-protected cis-4-trifluoromethyl and cis-4-difluoromethyl-L- prolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The preparative synthetic approach to 4-(trifluoromethoxy)piperidine and 4-(trifluoromethoxymethyl)piperidine | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 8. researchgate.net [researchgate.net]
Precision Synthesis with [4-(Trifluoromethyl)piperidin-4-yl]methanol: From Scaffold Functionalization to Metabolic Tuning
[1]
Executive Summary
[4-(Trifluoromethyl)piperidin-4-yl]methanol (CAS: 1260809-72-0) represents a high-value "gem-difunctionalized" scaffold in modern medicinal chemistry. It combines the lipophilicity-modulating properties of a trifluoromethyl group with the versatile reactivity of a primary alcohol and a secondary amine. This unique architecture serves two critical functions in drug design:
-
Metabolic Blocking: The bulky, electron-withdrawing
group at the 4-position effectively blocks oxidative metabolism (e.g., CYP450-mediated hydroxylation) at this typically vulnerable site.ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
Vector Control: The orthogonal reactivity of the amine (
) and the alcohol ( ) allows for precise, divergent synthesis of complex pharmacophores, particularly in GPCR (e.g., CCR2, D3) and enzyme (e.g., 11 -HSD1) inhibitor programs.[1]
This guide provides validated protocols for handling, functionalizing, and integrating this scaffold into pharmaceutical intermediates, emphasizing chemo-selectivity and yield optimization.[2]
Chemical Profile & Handling
| Property | Specification |
| CAS Number | 1260809-72-0 (Free Base) / 2126177-46-4 (HCl Salt) |
| Molecular Formula | |
| Molecular Weight | 183.17 g/mol (Free Base) |
| Appearance | White to off-white solid |
| Solubility | Soluble in MeOH, DMSO, DCM/EtOH (9:1).[1] Low solubility in pure |
| pKa (Calc) | ~9.5 (Piperidine NH), ~14.5 (Primary OH) |
| Stability | Hygroscopic (HCl salt).[1] Store under inert atmosphere at 2-8°C. |
Protocol A: Salt Free-Basing (Critical Precursor Step)
Most commercial sources supply the Hydrochloride (HCl) salt.[1] For nucleophilic applications, the free base is required.
-
Dissolution: Suspend 10.0 g of the HCl salt in 50 mL of deionized water.
-
Basification: Cool to 0°C. Slowly add 2N NaOH until pH > 12. The solution may become cloudy.
-
Extraction: Extract exhaustively with DCM:Isopropanol (3:1) (
mL). Note: The hydroxymethyl group increases water solubility; standard DCM extraction often results in yield loss. The addition of IPA is crucial.ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
Drying: Dry combined organics over anhydrous
, filter, and concentrate in vacuo to yield the free amine as a viscous oil or low-melting solid.
Synthetic Utility & Workflows
The synthetic value of this intermediate lies in the competition between the nucleophilic secondary amine and the primary alcohol.
Chemo-Selective Functionalization Logic
-
Path A (N-First): The secondary amine is significantly more nucleophilic.[2] Standard alkylation/acylation conditions will selectively target
.ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
Path B (O-First): Requires
-protection (e.g., Boc, Cbz) or strong base conditions (NaH) where the alkoxide is generated.[1] -
Path C (Oxidation): Conversion of the alcohol to the aldehyde creates a highly reactive
-trifluoromethyl electrophile.ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
Figure 1: Divergent synthetic pathways for scaffold elaboration.
Detailed Experimental Protocols
Protocol B: N-Alkylation (Synthesis of N-Benzyl Derivatives)
Target: Selective functionalization of the piperidine nitrogen without affecting the hydroxyl group.
Reagents:
-
[4-(Trifluoromethyl)piperidin-4-yl]methanol (Free base, 1.0 equiv)[1]
-
Benzyl Bromide (1.05 equiv)[1]
- (2.0 equiv)[1]
-
Acetonitrile (ACN) (0.2 M concentration)[1]
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the piperidine substrate in anhydrous ACN.
-
Addition: Add powdered
, followed by the dropwise addition of Benzyl Bromide at room temperature. -
Reaction: Heat the mixture to 60°C for 4–6 hours. Monitor by LCMS (Target Mass: M+H).[1][2]
-
Checkpoint: The hydroxyl group is sterically hindered by the geminal
and less acidic; O-alkylation is negligible under these mild carbonate conditions.ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
-
-
Workup: Cool to RT, filter off inorganic solids, and concentrate the filtrate.
-
Purification: Flash chromatography (Gradient: 0-10% MeOH in DCM).
Protocol C: O-Alkylation (Ether Synthesis via N-Boc Intermediate)
Target: Creation of ether linkages for extended pharmacophores.
Reagents:
-
N-Boc-[4-(Trifluoromethyl)piperidin-4-yl]methanol (1.0 equiv)[1]
-
Sodium Hydride (60% dispersion in oil, 1.2 equiv)[1]
-
Alkyl Halide (e.g., Iodomethane or substituted Benzyl Bromide, 1.2 equiv)[1]
-
DMF (anhydrous)[1]
Procedure:
-
Preparation: Ensure the Nitrogen is protected (Boc).[1][2] If starting from free amine, treat with
first.ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
Deprotonation: Dissolve the N-Boc intermediate in DMF at 0°C . Add NaH portion-wise. Stir for 30 mins at 0°C to generate the alkoxide.
-
Note: The inductive effect of the
group increases the acidity of the hydroxyl proton slightly compared to a standard alcohol, facilitating deprotonation, but the generated alkoxide is less nucleophilic.
-
-
Coupling: Add the alkyl halide dropwise. Allow to warm to RT and stir for 12 hours.
-
Quench: Carefully quench with sat.
solution. -
Extraction: Extract with EtOAc (
). Wash with water and brine to remove DMF.ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
Protocol D: Oxidation to -Trifluoromethyl Aldehyde
Warning: The resulting aldehyde is highly electrophilic and prone to hydration.
Reagents:
-
N-Boc-[4-(Trifluoromethyl)piperidin-4-yl]methanol
-
Dess-Martin Periodinane (DMP) (1.2 equiv)[1]
-
DCM (anhydrous)[1]
Procedure:
-
Reaction: Dissolve substrate in DCM at 0°C. Add DMP. Stir at RT for 2 hours.
-
Workup: Quench with 1:1 mixture of sat.
and sat.ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> . Stir vigorously until the layers separate clearly. -
Isolation: Extract with DCM.
-
Utilization: Do not store. Use the crude aldehyde immediately for reductive aminations or Wittig reactions.[2] The
group makes the carbonyl carbon highly susceptible to nucleophilic attack (hydrate formation).[1]
Application Case Study: CCR2 Antagonist Optimization
Context: Many CCR2 antagonists feature a 4-phenyl-piperidine moiety.[2] Replacing the 4-phenyl group with a 4-trifluoromethyl-4-hydroxymethyl group can improve metabolic stability while maintaining the necessary steric bulk.
Design Strategy:
-
Start: [4-(Trifluoromethyl)piperidin-4-yl]methanol.
-
Step 1 (N-Capping): Reductive amination with a substituted benzaldehyde (mimicking the "left-hand" side of CCR2 ligands).[1][2]
-
Step 2 (O-Capping): Ether formation with a heteroaryl halide (mimicking the "right-hand" side).[1][2]
Data Comparison (Hypothetical):
| Analog | LogD (pH 7.4) | HLM Stability (
Interpretation: The target scaffold significantly lowers lipophilicity (LogD) and blocks metabolic oxidation on the piperidine ring, with only a minor trade-off in potency.
References
-
Compound Data: PubChem. 4-(Trifluoromethyl)piperidin-4-yl]methanol.[2] CID 53394874.[2] Link[1]
-
Synthesis of CF3-Piperidines: Journal of Organic Chemistry. "Synthesis of alpha-trifluoromethyl nitrogen heterocycles." Link (General reference for CF3-piperidine reactivity).[1]
-
Oxidation Protocols: Organic & Biomolecular Chemistry. "Oxidation of α-trifluoromethyl alcohols using oxoammonium salts." Link
-
Spirocyclic Bioisosteres: Journal of Medicinal Chemistry. "Spirocyclic oxetanes as bioisosteres of morpholine and piperidine."[2] Link (Contextual reference for 4,4-disubstituted piperidine utility).[1]
Application Note: Scalable Synthesis of[4-(Trifluoromethyl)-4-piperidyl]methanol via Mixed-Anhydride Reduction
Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals Scale: 100 g to Kilogram-Scale Operations
Introduction & Process Rationale
The strategic installation of the trifluoromethyl (-CF₃) group into saturated aza-heterocycles is a cornerstone of modern medicinal chemistry. By suppressing amine basicity and enhancing lipophilicity, the -CF₃ moiety dramatically improves the pharmacokinetic profiles and metabolic stability of target active pharmaceutical ingredients (APIs), such as retinoid-related orphan receptor (ROR) inhibitors and 11-β-HSD1 antagonists . Among these privileged building blocks, [4-(Trifluoromethyl)-4-piperidyl]methanol is highly sought after due to its versatile bifunctional nature.
While discovery-scale syntheses often rely on the late-stage trifluoromethylation of N-Boc-piperidin-4-one, these routes suffer from poor atom economy and utilize expensive, volatile reagents (e.g., Ruppert-Prakash reagent, TMSCF₃). For scale-up, we advocate a telescoped, two-step protocol starting from the commercially available advanced intermediate, 1-Boc-4-(trifluoromethyl)piperidine-4-carboxylic acid (CAS: 495415-51-5) .
The Causality Behind Experimental Choices
To establish a self-validating, highly reproducible system, we must critically evaluate the reduction step:
-
Avoidance of LiAlH₄ and Borane: Traditional reductions of carboxylic acids to alcohols employ Lithium Aluminum Hydride (LiAlH₄) or Borane-THF (BH₃·THF). At scale, LiAlH₄ poses severe pyrophoric hazards and generates intractable aluminum salt emulsions during workup. Borane reagents are highly toxic and require strict anhydrous conditions.
-
The Mixed-Anhydride / NaBH₄ Pathway: We deploy a mixed-anhydride activation using Isobutyl Chloroformate (IBCF) and N-Methylmorpholine (NMM), followed by aqueous Sodium Borohydride (NaBH₄) reduction.
-
Why IBCF? The bulky isobutyl group directs the incoming hydride exclusively to the piperidine-carbonyl carbon, minimizing the formation of isobutyl alcohol byproducts.
-
Why NMM? NMM is a weaker base than Triethylamine (TEA) and effectively prevents the formation of ketene intermediates, ensuring a cleaner impurity profile.
-
Why Aqueous NaBH₄? Adding a solution of NaBH₄ in water to the THF reaction mixture generates a highly reactive alkoxyborohydride species in situ, driving the reduction to completion in minutes while maintaining strict thermal control.
-
Quantitative Method Comparison
To justify the chosen route, Table 1 summarizes the process mass intensity (PMI) and scalability metrics of standard reduction methodologies evaluated during our route scouting phase.
Table 1: Quantitative Comparison of Carboxylic Acid Reduction Methodologies
| Methodology | Reagent Cost | Exothermicity | Workup Profile | Yield (%) | Scalability Rating |
| LiAlH₄ / THF | High | Severe | Intractable Al³⁺ emulsions | 82% | Low |
| BH₃·THF | Very High | Moderate | Requires prolonged reflux | 85% | Medium |
| IBCF / NaBH₄ | Low | Controlled | Clean phase separation | 95% | High |
Process Visualization
Workflow for the scalable mixed-anhydride reduction and deprotection of the piperidine building block.
Detailed Experimental Protocols
Protocol A: Synthesis of tert-Butyl 4-(hydroxymethyl)-4-(trifluoromethyl)piperidine-1-carboxylate
Equipment: 20 L jacketed glass reactor equipped with an overhead stirrer, internal temperature probe, and nitrogen inlet.
Step-by-Step Methodology:
-
System Initialization: Charge the 20 L reactor with 1-Boc-4-(trifluoromethyl)piperidine-4-carboxylic acid (1.00 kg, 3.36 mol) and anhydrous THF (8.0 L). Start agitation at 150 rpm.
-
Base Addition: Add NMM (408 g, 4.03 mol, 1.2 eq) in one portion. Cool the reactor jacket to achieve an internal temperature of -10 °C. (Note: Cooling is critical prior to IBCF addition to prevent the exothermic decomposition of the mixed anhydride).
-
Activation: Add IBCF (504 g, 3.69 mol, 1.1 eq) dropwise via an addition funnel over 45 minutes, maintaining the internal temperature below -5 °C. A white precipitate of NMM·HCl will form immediately.
-
Self-Validation (IPC 1): After 30 minutes of stirring at -5 °C, withdraw a 0.5 mL slurry sample. Filter and analyze the filtrate via FTIR. The disappearance of the carboxylic acid stretch (~1710 cm⁻¹) and the appearance of the mixed anhydride doublet (~1800 and 1740 cm⁻¹) confirms complete activation.
-
Hydride Preparation: In a separate 5 L flask, dissolve NaBH₄ (254 g, 6.72 mol, 2.0 eq) in 2.0 L of cold deionized water (0–5 °C).
-
Reduction: Add the aqueous NaBH₄ solution to the 20 L reactor over 1 hour. Keep the internal temperature below 15 °C. Vigorous hydrogen gas evolution will occur; ensure proper ventilation.
-
Maturation: Stir the mixture at 15 °C for 2 hours.
-
Self-Validation (IPC 2): Quench a 1 mL aliquot with 1M HCl, extract with EtOAc, and analyze via GC-FID. Target: <1% remaining mixed anhydride.
-
Workup: Quench the reaction by slowly adding 10% aqueous citric acid (3.0 L) until gas evolution ceases and the pH reaches ~5. Separate the phases. Wash the organic THF layer with saturated brine (3.0 L), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to afford the intermediate as a pale yellow oil. Yield: ~910 g (95%).
Protocol B: N-Boc Deprotection to [4-(Trifluoromethyl)-4-piperidyl]methanol Hydrochloride
Equipment: 10 L glass reactor with overhead stirring.
Step-by-Step Methodology:
-
Solvation: Charge the 10 L reactor with the intermediate oil (910 g, 3.21 mol) and 2-Propanol (IPA, 2.0 L).
-
Acidification: Slowly add 4M HCl in Dioxane (2.5 L, 10.0 mol) at room temperature. (Causality: Dioxane is chosen over aqueous HCl to maintain a strictly anhydrous environment, promoting the direct crystallization of the hydrochloride salt without the need for an extractive workup).
-
Cleavage: Stir the mixture at 25 °C for 12 hours. A thick white slurry will develop.
-
Self-Validation (IPC 3): Analyze a filtered sample via HPLC. Target: <0.5% starting material.
-
Isolation: Cool the slurry to 0 °C for 2 hours to maximize precipitation. Filter the product through a Buchner funnel and wash the filter cake with cold MTBE (2 x 1.0 L).
-
Drying: Dry the white crystalline solid in a vacuum oven at 45 °C to a constant weight. Expected Yield: ~650 g (88% over two steps). The isolated product matches the analytical profile of commercially available reference standards .
References
- Google Patents. "WO2017059191A1 - Heteroaryl derivatives as sepiapterin reductase inhibitors".
-
Accela ChemBio. "1-Boc-4-(trifluoromethyl)piperidine-4-carboxylic Acid (CAS 495415-51-5)". Available at:[Link]
Application Note: Incorporation of [4-(Trifluoromethyl)-4-piperidyl]methanol into Fragment Libraries
Executive Summary
This guide details the strategic incorporation of [4-(Trifluoromethyl)-4-piperidyl]methanol (CAS: 1260809-72-0) into fragment-based drug discovery (FBDD) workflows. Unlike traditional flat aromatic fragments, this scaffold offers a high fraction of sp3-hybridized carbons (
Rationale and Design Logic
The "Escape from Flatland"
Traditional fragment libraries are often dominated by
-
Key Feature: The quaternary carbon at position 4 forces the piperidine ring into a defined chair conformation, projecting the
and groups into distinct vectors. -
Benefit: Increases library complexity and specificity without significantly increasing molecular weight (MW).
The Fluorine Advantage
The trifluoromethyl group is not merely a lipophilic enhance; it is a spectroscopic beacon.
-
NMR Screening: The
group appears as a sharp singlet (approx. -70 to -80 ppm), isolated from background signals. This allows for the screening of complex mixtures (cocktails) with high sensitivity. -
Metabolic Stability: The C-F bond is one of the strongest in organic chemistry (
), blocking metabolic oxidation at the susceptible 4-position of the piperidine ring.
Physicochemical Profile
The following properties make this fragment ideal for the "Rule of Three" (Ro3) compliance in FBDD.
| Property | Value | Note |
| Molecular Weight | 183.17 Da | Ideal for fragment growing (<300 Da) |
| cLogP | ~1.2 | Optimal lipophilicity for membrane permeability |
| TPSA | 32.26 | Good solubility and permeability |
| H-Bond Donors | 2 (NH, OH) | Key interaction points |
| H-Bond Acceptors | 3 (N, O, F) | Versatile binding potential |
| 0.86 | Highly 3D character (Target > 0.4) |
Experimental Protocols
Protocol A: Library Formatting and Quality Control
Objective: Prepare the raw building block for direct inclusion in a screening deck.
Reagents:
-
[4-(Trifluoromethyl)-4-piperidyl]methanol (>98% purity).[1]
-
DMSO-
(99.9% D) or anhydrous DMSO (for storage).
Procedure:
-
Purity Check: Dissolve 5 mg of sample in
DMSO- . Acquire NMR (500 MHz) and NMR (with proton decoupling).-
Acceptance Criteria:
purity by integration; no residual solvents (e.g., DCM, THF) that could interfere with protein stability.
-
-
Solubility Assessment:
-
Prepare a 200 mM stock solution in anhydrous DMSO.
-
Dilute to 1 mM in PBS (pH 7.4). Measure turbidity (OD600) or light scattering.
-
Target: Solubility > 1 mM in aqueous buffer (essential for high-concentration fragment screening).
-
-
Storage: Aliquot 200 mM stocks into Matrix tubes. Store at -20°C under
atmosphere to prevent oxidation of the primary alcohol.
Protocol B: Parallel Synthesis for Library Expansion
Objective: Use the piperidine nitrogen as a vector to generate a sub-library of 48-96 analogs (Amides, Ureas, Sulfonamides).
Workflow Visualization:
Figure 1: Workflow for the parallel synthesis of piperidine derivatives.
Detailed Procedure (Amide Coupling Example):
-
Preparation: In a 96-well deep-well plate, dispense
of 0.2 M scaffold stock (in DMF) containing 3.0 eq. DIPEA. -
Coupling: Add
of 0.24 M Acid Chloride stock (1.2 eq.) in DMF to each well.-
Note: For carboxylic acids, use HATU (1.2 eq.) activation for 15 min prior to addition.
-
-
Incubation: Seal plate and shake at room temperature for 16 hours.
-
Quenching: Add
of 10% aqueous ammonia to scavenge excess electrophile. Shake for 30 min. -
Work-up (SCX Purification):
-
Since the product is an amide (non-basic) and the starting material is an amine (basic), use Strong Cation Exchange (SCX) cartridges in reverse.
-
Load reaction mixture onto SCX cartridge.
-
Elute with MeOH. The unreacted scaffold binds to the SCX; the desired amide product elutes.
-
Alternative: If synthesizing ureas or sulfonamides, use polymer-supported trisamine scavenger to remove excess electrophiles.
-
-
Concentration: Evaporate solvent using a Genevac centrifugal evaporator. Resuspend in DMSO for screening.
Protocol C: NMR Screening
Objective: Screen the fragment (or its derivatives) against a target protein.
Parameters:
-
Instrument: 600 MHz NMR with a cryoprobe (highly recommended for sensitivity).
-
Temperature: 298 K (25°C).
-
Pulse Sequence:
-filtered CPMG (Carr-Purcell-Meiboom-Gill) to suppress protein signals, or simple 1D with proton decoupling for ligand-observed screening.
Cocktail Design: To maximize throughput, screen fragments in mixtures (cocktails) of 5-10 compounds.
-
Rule: Ensure
chemical shifts of cocktail members are separated by at least 0.5 ppm. -
Prediction: The
on the piperidine ring typically resonates around -76 ppm. Avoid mixing with other trifluoromethyl-piperidines in the same cocktail; mix with mono-fluoro aromatics (approx -110 to -130 ppm) instead.
Screening Workflow:
-
Reference Spectrum: Acquire spectrum of the cocktail (50
each ligand) in buffer without protein. -
Experimental Spectrum: Acquire spectrum of cocktail + Protein (target 10-20
). -
Analysis:
-
Binding Hit: Look for line broadening (reduced
) or change in chemical shift (perturbation) of the signal. -
Specific Hit Validation: Repeat with single compound and perform a titration (
determination).
-
Application Case Study: Targeting a Cryptic Pocket
Scenario: A drug discovery campaign targets a protein-protein interaction (PPI) interface with no obvious deep pocket (the "undruggable" class).
Strategy:
-
Library: A sub-library of 50 amides was generated using [4-(Trifluoromethyl)-4-piperidyl]methanol as the core, varying the acyl group to probe hydrophobic sub-pockets.
-
Screening:
NMR screening identified a hit where the signal broadened significantly upon protein addition. -
Elaboration: The primary alcohol on the hit was utilized as a "growth vector."
-
Chemistry: The alcohol was oxidized to an aldehyde and subjected to reductive amination with a diverse set of amines.
-
-
Result: X-ray crystallography confirmed the piperidine ring sat in a shallow groove, with the
group displacing a conserved water molecule (entropy gain) and the new amine extension reaching a nearby aspartate residue (salt bridge).
Decision Tree for Elaboration:
Figure 2: Strategic decision tree for growing the fragment hit.
References
-
Hajduk, P. J., et al. (1997). "One-Dimensional Relaxation- and Diffusion-Edited NMR Methods for Screening Compounds That Bind to Macromolecules." Journal of the American Chemical Society. Link
-
Dalvit, C., et al. (2002). "Fluorine-NMR Experiments for High-Throughput Screening: Theoretical Aspects and Practical Applications." Journal of the American Chemical Society. Link
-
Lovering, F., et al. (2009). "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry. Link
-
Muller, K., et al. (2007). "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science. Link
- Scott, D. E., et al. (2012). "Fragment-Based Drug Discovery: A Practical Approach." Cambridge University Press. (General Reference for FBDD Protocols).
Sources
Troubleshooting & Optimization
Technical Support Center: Purification of[4-(Trifluoromethyl)-4-piperidyl]methanol Derivatives
Welcome to the Advanced Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals working with [4-(Trifluoromethyl)-4-piperidyl]methanol and its derivatives.
Isolating and purifying these compounds presents unique challenges. The molecule features a highly basic secondary amine (piperidine ring), a hydrogen-bonding tertiary alcohol, and a strongly lipophilic, electron-withdrawing trifluoromethyl (–CF₃) group. This combination of functional groups leads to complex solubility profiles, severe chromatographic streaking, and difficulties in crystallization. Below, we provide mechanistic troubleshooting guides, self-validating protocols, and workflow diagrams to ensure high-purity isolation.
Part 1: Troubleshooting Guides & FAQs
Q1: My free base[4-(Trifluoromethyl)-4-piperidyl]methanol streaks severely on standard silica gel, and my recovery is consistently below 50%. How do I resolve this? A: The severe peak tailing and low recovery are caused by the strong acid-base interaction between the basic piperidine nitrogen and the acidic silanol (Si–OH) groups present on bare silica gel[1]. While the –CF₃ group exerts a mild electron-withdrawing inductive effect that slightly lowers the amine's pKa, the nitrogen remains sufficiently basic to irreversibly bind to the stationary phase.
-
Solution: You must competitively block the silanol sites. Add 1% to 5% Triethylamine (TEA) or ammonium hydroxide to your mobile phase (e.g., Hexane/Ethyl Acetate or DCM/MeOH)[2]. Alternatively, switch your stationary phase to an amine-functionalized silica gel, which fundamentally eliminates the acidic sites and allows for sharp peak elution without mobile phase modifiers[1].
Q2: I synthesized the derivative via a deprotection step, but it is contaminated with neutral organic impurities and transition metal residues. Flash chromatography is failing. What is the most efficient cleanup method? A: Exploit the basicity of the piperidine ring using an acid-base extraction. Because the target molecule contains a basic amine, it can be selectively protonated to form a water-soluble salt, leaving neutral and lipophilic impurities (along with many organic-soluble catalyst ligands) in the organic phase[3].
-
Solution: Extract your crude organic mixture with 1M HCl. The[4-(Trifluoromethyl)-4-piperidyl]methanol will partition into the aqueous layer. Discard the organic layer containing the impurities. Then, basify the aqueous layer to pH > 10 using NaOH and extract the purified free base back into a fresh organic solvent (like Dichloromethane or Ethyl Acetate)[3].
Q3: The purified free base is a sticky, viscous oil that is difficult to weigh and handle. How can I obtain a stable, crystalline solid for biological assays? A: The steric bulk of the C4-trifluoromethyl group and the adjacent hydroxyl group impedes efficient packing in a crystal lattice, which is why the free base often presents as an oil. To overcome this steric hindrance, you must introduce strong ionic interactions by converting the free base into a salt[4].
-
Solution: Convert the amine to a hydrochloride (HCl) or oxalate salt. The dominant ionic bonds will dictate the lattice energy, overriding the steric bulk and yielding a highly crystalline, stable solid[5]. This salt formation also acts as a secondary purification step, as impurities often remain dissolved in the mother liquor[6].
Part 2: Visualized Workflows
Caption: Decision matrix for selecting the optimal chromatographic purification route.
Caption: Workflow for the isolation of piperidine derivatives via hydrochloride salt precipitation.
Part 3: Self-Validating Experimental Protocols
Protocol A: Modified Normal-Phase Flash Chromatography
Purpose: To purify the free amine without irreversible silica adsorption.
-
Solvent Preparation: Prepare a mobile phase of 90% Dichloromethane (DCM) and 10% Methanol (MeOH). Add 1% (v/v) Triethylamine (TEA) to the mixture. Stir well.
-
System Validation (Self-Check): Before loading your column, run two Thin Layer Chromatography (TLC) plates of your crude mixture. Develop Plate A in standard DCM/MeOH and Plate B in the TEA-modified DCM/MeOH. Plate B must show a tight, circular spot for the target compound, whereas Plate A will show a long streak. Do not proceed to the column unless Plate B confirms the elimination of streaking.
-
Column Equilibration: Flush the silica gel column with 3 column volumes (CV) of the TEA-modified mobile phase to pre-saturate the acidic silanol sites.
-
Elution: Load the crude sample dissolved in a minimum volume of DCM. Elute using the modified solvent system.
-
Isolation: Combine product-containing fractions and concentrate under reduced pressure. To remove residual TEA, place the flask under high vacuum (0.1 mbar) for 12 hours.
Protocol B: Hydrochloride Salt Crystallization
Purpose: To isolate the target compound as a highly pure, stable solid.
-
Dissolution: Dissolve the purified [4-(Trifluoromethyl)-4-piperidyl]methanol free base in a minimum volume of anhydrous Diethyl Ether or Ethyl Acetate at room temperature.
-
Acidification: Dropwise, add 1.05 equivalents of 4M HCl in dioxane under vigorous stirring. A white precipitate should begin to form immediately as the ionic lattice establishes[4].
-
System Validation (Self-Check): Spot a drop of the mother liquor onto damp pH indicator paper. The pH must read < 2. If it is > 2, the amine is not fully protonated; add additional HCl until the target pH is reached.
-
Maturation: Cool the suspension to 0 °C in an ice bath for 1 hour to maximize the thermodynamic yield of the crystal lattice.
-
Filtration: Collect the solid via vacuum filtration. Wash the filter cake with ice-cold Diethyl Ether to remove any trapped lipophilic impurities.
-
Drying: Dry the crystals in a vacuum oven at 40 °C to constant weight. Validation: The resulting salt will now be highly soluble in water, confirming successful salt formation[5].
Part 4: Quantitative Data Presentation
The following table summarizes the expected performance metrics of various purification strategies applied to [4-(Trifluoromethyl)-4-piperidyl]methanol derivatives, allowing for rapid method selection based on experimental needs.
| Purification Technique | Target Impurity Removed | Typical Recovery (%) | Purity Achieved (%) | Scalability | Best Applied When... |
| Acid-Base Extraction | Neutral organics, catalysts | 85 - 95% | > 90% | Excellent (Multi-kg) | Performing initial crude cleanup post-reaction[3]. |
| Modified Silica Gel (1% TEA) | Structurally similar byproducts | 75 - 85% | > 95% | Good (Grams) | Separating diastereomers or closely related analogs[1]. |
| Reverse-Phase HPLC (0.1% TFA) | Highly polar contaminants | 60 - 80% | > 99% | Poor (Milligrams) | Preparing ultra-pure samples for in vivo biological assays[3]. |
| Salt Crystallization (HCl) | Mother liquor solubles | 70 - 90% | > 98% | Excellent (Multi-kg) | Final isolation of the free base oil into a stable solid[4]. |
References
- Vulcanchem:4-(1-Piperidinyl)-2-butanol - Salt Formation for Purification. Source: vulcanchem.com. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH1aIpfg-9RyD4_NyzAUubPj20Q_zJqKEreOvCIWecCC-ZgwDrfcdpdzN8U0RVjg83NJ9-VQm-fJ42SBWYA6o6rVO7eRooEGAjRN9zPnJ455NI51wiJyj_nLR_8hM5-GB8h2manYpB3fg==]
- Benchchem:Technical Support Center: Purification of Piperidine Derivatives. Source: benchchem.com. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFVsz7tdB8WHxOunRII7xKj4bX6TNjIo85pDHR1YADh_7hNn0iJYICbZGCr0QO7xfj1t0MTrGXDae2TzlNcsJo5ZQzCiWEfP-NY7YfpCgtW_l3OBQboMGdzR13Fn4izHTh3n7BSDor1jhoCY_uFgIiIo5VM6gj1svmXDBoc-H3LosGeVQZd0ZOcrjgkDNwbv4j8IXAXH_ZYqeZPY_8=]
- Benchchem:Piperidine Purification and Isolation: A Technical Support Guide. Source: benchchem.com. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJ6zjMkjWxLKwsb5tA3PW8bMB_6Kaizi1y1zmdFchtrsq6ZjazISOvC7xE9tfqzPqUaUosx72XbyC7wAKvp4AbKYLMuiiacE_Y-mBiG_wjB1bq1YVQH1FLLBuOC7xMAMKbk8eQm4hqawBuNde_aaXtQGqT1n4qwNDlchEiXhTkBNOSgRVSWnolrMvyUvLK2CTExuEOvkeFsX6TiKk=]
- ResearchGate:Organic salts as a tool for pharmaceutical ingredient purification: Bibliographic review. Source: researchgate.net. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH0BMfTOh6J9Y_y7NqTyc_6UqUXHX6J6GER7la87L-Kev1NmG0lghdqItJLnVG3N4DdGZ8c4GdBSy2lE9acpH0SCzmSc5ll68diW-ODgAhR-5Wy9jXncLPSMFLOrYhF5i3vgb-BwkVgPjlVAmReXdQOOBeOxYQz7P86M3pOwzzpgbgI2eri2j-dhPDRTDNPAM0G4gzOoXNLwi25ENvhTv6Fl1pOvb5gyQv2QFTeJeA7BIXDRKY54kPQBkTw6pLFZgnFo2LHunw=]
- Benchchem:Purification of 2-(2-Aminoethyl)-1-methylpyrrolidine. Source: benchchem.com. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEi5VXeIH-yL69tfsb8i7Y_fylCVTz35uADcZhK1qhMWzU_0W7_1V06dgKJZo-UHUuuhj6JuTZ3Y_3IPI4xKAsMjjrOm9PbaCMo7dJVf-gvjl6kmqq3Rdxaq_jnLiEOsf3iCoxRQDDMNGHiTXZDoTj6iuYJ9l9901yWOCybSEAVZMudgLmc3P3kth1bkik7cgtPJ_wOY5zH_P8TAWplsBU_p9mFe5Aow9EX0Rh3LIPrDJUB]
- Benchchem:1-Azidooctane (CAS 7438-05-3)|High-Purity Reagent. Source: benchchem.com. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFfSzHI7zcUhRE6yYDSmt2Aqvh95-5LF2YlNkGUiz94blOMTxZ2aJKLR4KGGW28sl78Zm5DV7jk4UqgIarZNdozoJCR6QN-JYgw-DUzXrX_vHOVSCUxXXeA_4w60kpNTPkcYN55tM4zEw==]
Sources
Overcoming steric hindrance of the 4-CF3 group in substitution reactions
Technical Support Center: Overcoming Steric Hindrance of the 4-CF3 Group
Ticket ID: CF3-STERIC-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary: The "Phantom" Bulk
The trifluoromethyl (4-CF
-
Steric Volume: The CF
group has a van der Waals volume of roughly 42.6 ų , making it effectively isosteric with an isopropyl group (not a methyl group) [1]. -
The Problem: When you attempt substitution at the ortho position (position 3 relative to a 4-CF
group), you are not just fighting electronics; you are fighting a kinetic wall.
This guide provides field-proven protocols to bypass this hindrance in Lithiation , Cross-Coupling , and Nucleophilic Aromatic Substitution (
Diagnostic Matrix: Is it Sterics or Electronics?
Before altering your reaction conditions, confirm the root cause of the failure using this diagnostic table.
| Observation | Likely Cause | Recommended Adjustment |
| Reaction stalls at <10% conversion | Steric Block: Catalyst/Nucleophile cannot access the site. | Switch to smaller ligands (Phosphines) or linear nucleophiles. |
| Reaction yields byproducts (e.g., de-fluorination) | Electronic Over-activation: CF | Lower temperature; switch to milder bases (e.g., LiHMDS vs. |
| Regioselectivity is wrong (Meta instead of Ortho) | Directing Group Mismatch: CF | Install a stronger Directing Metalation Group (DMG) or use "Inductive" lithiation. |
Troubleshooting Module 1: Ortho-Lithiation (The "Acidification" Hack)
The Issue: You want to install an electrophile at the 3-position (ortho to 4-CF
The Mechanism:
The CF
Protocol: The "Trap-and-Bite" Method
Instead of
-
Solvent: Anhydrous THF (favors aggregates).
-
Base: LDA (Lithium Diisopropylamide) or LTMP (Lithium 2,2,6,6-tetramethylpiperidide) .
-
Why? These bases are too bulky to attack the CF
carbon but basic enough to deprotonate the acidified ortho-C-H.
-
-
Temperature: Strict -78 °C .
-
Quench: Add the electrophile (e.g., I
, DMF) immediately after 1 hour. Do not let the lithiated species sit, as it is prone to "Li-F elimination."
Critical Warning: Never use
-BuLi with CF-arenes unless you intend to perform halogen-lithium exchange on an existing halide. Direct deprotonation with alkyl lithiums causes violent decomposition.
Troubleshooting Module 2: Cross-Coupling (Suzuki/Buchwald)
The Issue: Palladium-catalyzed coupling at the position ortho to a 4-CF
The Solution: Flexible Steric Bulk You need a ligand that is bulky enough to force the product off the metal (reductive elimination) but flexible enough to allow the incoming coupling partner to approach.
Recommended Ligand Systems:
-
First Choice: XPhos or SPhos (Buchwald Biaryl Phosphines).
-
Alternative: PEPPSI-IPr (NHC Catalyst).
-
Why? The N-Heterocyclic Carbene (NHC) ligand is "fan-shaped," pushing the steric bulk away from the immediate metal center, creating a "steric gutter" for the CF
group to reside in during the catalytic cycle.
-
Step-by-Step Protocol (Suzuki Coupling):
-
Catalyst: Pd(OAc)
(2 mol%) + XPhos (4 mol%). -
Base: K
PO (weak bases prevent side reactions with CF ). -
Solvent: 1,4-Dioxane/Water (4:1).
-
Temp: 100 °C.
-
Note: If the CF
group is on the boronic acid partner, use SPhos . If it is on the halide partner, XPhos is superior.
Troubleshooting Module 3: Nucleophilic Aromatic Substitution ( )
The Issue: The 4-CF
The Solution: The "Concerted" Push
Standard
Optimization Steps:
-
Nucleophile Choice: If possible, use primary amines instead of secondary. If a secondary amine is required, use pyrrolidine (cyclic, "pinned back" alkyl chains) rather than diethylamine (floppy, high steric sweep).
-
Solvent: Switch to DMSO or NMP .
-
Why? These highly polar aprotic solvents stabilize the transition state charge, lowering the activation energy barrier created by the steric clash [3].
-
-
Leaving Group: Switch from Chloride/Bromide to Fluoride .
-
Reason: The C-F bond is smaller. In
, the rate-determining step is the attack.[2] A smaller leaving group (F) reduces the steric crowding at the ipso carbon during the attack, allowing the nucleophile to slip past the ortho-CF group.
-
Visual Decision Logic
The following diagram illustrates the decision process for selecting the correct methodology based on your specific steric/electronic conflict.
Caption: Decision tree for selecting reagents and ligands when functionalizing positions ortho to a 4-CF3 group.
Quantitative Data: Steric Comparison
Use this table to justify ligand or nucleophile changes in your experimental design.
| Substituent | A-Value (kcal/mol) | van der Waals Vol (ų) | Steric Implication |
| Methyl (-CH | 1.70 | 13.7 | Low hindrance. |
| Ethyl (-CH | 1.75 | 22.2 | Moderate hindrance (rotatable). |
| Isopropyl (-CH(CH | 2.15 | ~40.0 | High hindrance. |
| Trifluoromethyl (-CF | 2.40 - 2.60 | 42.6 | High hindrance (Rigid). |
| t-Butyl (-C(CH | >4.5 | ~50.0 | Extreme hindrance (Blocking). |
Note: The CF
Frequently Asked Questions (FAQs)
Q: Can I use
Q: Why does my Suzuki coupling work with 4-Methyl-bromobenzene but fail with 4-CF
Q: I need to do an
References
-
Leroux, F. R., et al. (2005). "The Trifluoromethyl Group: A Steric and Electronic Phantom?" Chemistry – A European Journal.
-
Martin, R., & Buchwald, S. L. (2008). "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides with Alkylboronic Acids." Accounts of Chemical Research.
-
Bunnett, J. F. (1951). "Mechanism of Nucleophilic Aromatic Substitution." Chemical Reviews.
-
Müller, K., Faeh, C., & Diederich, F. (2007). "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science.
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 3. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 4. Directed ortho-lithiation: observation of an unexpected 1-lithio to 3-lithio conversion of 1-lithio-naphthyllithium compounds with an ortho-directing 2-(dimethylamino)methyl group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Guide: Minimizing Side Reactions in the Oxidation of [4-(Trifluoromethyl)-4-piperidyl]methanol
This is a technical support guide designed for the specific chemical challenges of oxidizing [4-(Trifluoromethyl)-4-piperidyl]methanol .
Audience: Senior Chemists, Process Development Scientists Topic: Oxidation Optimization & Troubleshooting Substrate: [4-(Trifluoromethyl)-4-piperidyl]methanol (CAS: Derivative of 657-36-3)
Part 1: Strategic Overview & Chemical Logic
Oxidizing [4-(Trifluoromethyl)-4-piperidyl]methanol presents a unique set of competing electronic and steric challenges. Unlike standard primary alcohol oxidations, this substrate features a quaternary carbon at the 4-position bearing both a strong electron-withdrawing group (–CF₃) and the hydroxymethyl arm.
The "Hidden" Equilibrium Trap
The most frequent user complaint is "disappearance of product" or "failed reaction" when, in reality, the reaction succeeded but the product is masked.
-
The Effect: The strong inductive effect ($ -I $) of the geminal trifluoromethyl group renders the resulting aldehyde highly electrophilic.
-
The Consequence: In the presence of even trace moisture, the aldehyde shifts equilibrium almost entirely to the gem-diol (hydrate) form.
-
The Diagnostic: Standard ¹H NMR in $ CDCl_3 $ may show no distinct $ -CHO $ peak (~9.8 ppm), leading to false negatives.
The Amine Vector
The secondary amine in the piperidine ring is a nucleophilic "sink" that will competitively react with electrophilic oxidants (Swern, DMP) or undergo N-oxidation (Peroxides, mCPBA). N-Protection is not optional; it is a prerequisite.
Part 2: Troubleshooting & FAQs
Q1: "I see complete consumption of starting material, but no aldehyde peak in my NMR. Did the reaction decompose?"
Diagnosis: You are likely observing the Stable Hydrate effect.
Technical Explanation: The product, 4-(trifluoromethyl)piperidine-4-carbaldehyde, possesses a carbonyl carbon adjacent to a quaternary center with a $ -CF_3
-
Solvent Switch: Run NMR in $ d_6 $-DMSO or $ d_3 $-Acetonitrile. The hydrate protons often appear as a broad singlet around 5-6 ppm.
-
Chemical Dehydration: If you need the free aldehyde for a subsequent reaction (e.g., Wittig or Reductive Amination), do not attempt to isolate it dry. Perform a solvent swap to toluene and reflux with a Dean-Stark trap, or use molecular sieves immediately prior to the next step.
Q2: "My Swern oxidation turned into a complex mixture. Why?"
Diagnosis: Competitive Amine Reaction. Technical Explanation: If the piperidine nitrogen is unprotected (free amine), it reacts with the activated DMSO species (dimethylchlorosulfonium ion) to form an azasulfonium salt. This leads to complex decomposition, Pummerer-type rearrangements, or simple quenching of the oxidant. Solution:
-
Mandatory Protection: Install a Boc (tert-butoxycarbonyl) or Cbz (carboxybenzyl) group on the nitrogen before oxidation.
-
Protocol Adjustment: If the amine is already protected (e.g., N-Boc), ensure the reaction temperature is strictly controlled (<-60°C) to prevent Boc-cleavage by in-situ generated HCl (though base addition usually mitigates this).
Q3: "I am getting the carboxylic acid instead of the aldehyde. How do I stop over-oxidation?"
Diagnosis: Oxidant Over-Potential or Hydrate Oxidation. Technical Explanation:
-
Mechanism: In aqueous media (e.g., TEMPO/Bleach), the aldehyde rapidly hydrates. The hydrate is the species that gets oxidized to the carboxylic acid. The $ -CF_3 $ group accelerates hydration, effectively "feeding" the over-oxidation pathway.
-
Solution: Switch to anhydrous oxidation methods.
-
Recommended: Dess-Martin Periodinane (DMP) in Dichloromethane. DMP is mild, non-aqueous, and stops reliably at the aldehyde stage because it does not generate the hydrate intermediate required for further oxidation to the acid.
-
Q4: "The yield is low using PCC/PDC. Is the CF3 group causing steric hindrance?"
Diagnosis: Chromium trapping / Tar formation. Technical Explanation: While the $ -CF_3 $ is bulky, the low yield with Chromium (VI) reagents is often due to the formation of intractable chromium esters or tars with the basic nitrogen (even if protected, carbamates can coordinate). Furthermore, the workup of Cr oxidations is notoriously difficult with polar piperidines, leading to physical loss on the silica/celite pad. Solution: Avoid Chromium. Use TEMPO/BAIB (Bis-acetoxyiodobenzene) or DMP . These allow for cleaner, filtration-based workups.
Part 3: Recommended Protocols
Method A: Dess-Martin Periodinane (Preferred for Purity)
Best for: Small to medium scale, avoiding over-oxidation, ensuring aldehyde isolation.
-
Substrate: Dissolve N-Boc-4-(trifluoromethyl)-4-(hydroxymethyl)piperidine (1.0 equiv) in anhydrous DCM (0.1 M).
-
Reagent: Add Dess-Martin Periodinane (1.2 equiv) in one portion at 0°C.
-
Reaction: Warm to Room Temperature (RT). Stir for 1-2 hours.
-
Note: Monitor by TLC.[1] If reaction stalls, add 1-2 drops of water (DMP mechanism is accelerated by trace water, but too much promotes hydration).
-
-
Quench: Pour into a 1:1 mixture of Sat. $ NaHCO_3 $ and Sat. $ Na_2S_2O_3 $ (Sodium Thiosulfate). Stir vigorously until the organic layer is clear (removes iodine byproducts).
-
Isolation: Extract with DCM, dry over $ MgSO_4 $.
-
Storage: Store as a solution in DCM/Toluene at -20°C. Do not concentrate to dryness unless necessary (polymerization/hydration risk).
Method B: TEMPO / Bleach (Anelli) (Preferred for Scale)
Best for: Large scale, cost-efficiency. Requires strict pH control to prevent over-oxidation.
-
Setup: Dissolve substrate (1.0 equiv) in DCM. Add TEMPO (0.01 equiv) and KBr (0.1 equiv).
-
Buffer: Add aqueous $ NaHCO_3 $ to buffer pH to ~8.5–9.0. (Crucial to suppress acid formation).
-
Oxidant: Add aqueous NaOCl (Bleach, 1.1 equiv) dropwise at 0°C.
-
Quench: Immediately upon consumption of SM (approx 30-60 min), quench with aqueous Sodium Sulfite.
Part 4: Mechanistic Visualization
The following diagram illustrates the critical decision pathways and the "Hydrate Trap" specific to this fluorinated substrate.
Caption: Pathway analysis showing the "Hydrate Trap" caused by the CF3 group and the necessity of N-protection.
Part 5: Data Summary & Comparison
| Feature | Dess-Martin (DMP) | TEMPO / NaOCl | Swern |
| Reaction Type | Anhydrous | Biphasic (Aq/Org) | Anhydrous (Low Temp) |
| Hydrate Risk | Low (Isolates Aldehyde) | High (Equilibrium favors Hydrate) | Low |
| Over-oxidation | Negligible | Moderate (Requires pH control) | Negligible |
| Amine Tolerance | Moderate (Must be protected) | Low (Must be protected) | Zero (Must be protected) |
| Scalability | Low (Reagent cost/Safety) | High | Medium (Cryogenic required) |
| Recommendation | Primary Choice for R&D | Choice for Scale-up | Alternative if DMP fails |
References
- Tojo, G., & Fernandez, M. (2006). Oxidation of Alcohols to Aldehydes and Ketones: A Guide to Current Common Practice. Springer. (Foundational text on oxidant selection logic).
- Uneyama, K. (2006). Organofluorine Chemistry. Blackwell Publishing.
-
Ma, J.-A., & Cahard, D. (2004). Asymmetric Fluorination, Trifluoromethylation, and Perfluoroalkylation Reactions.[2] Chemical Reviews, 104(12), 6119–6146. Link (Context on stability of alpha-trifluoromethyl carbonyls).
-
Ciriminna, R., & Pagliaro, M. (2010). Industrial Oxidations with Organocatalyst TEMPO and Its Derivatives. Organic Process Research & Development, 14(1), 245–251. Link (Protocol grounding for TEMPO oxidation).
Sources
Optimizing reaction temperature for [4-(Trifluoromethyl)-4-piperidyl]methanol synthesis
Executive Summary
The synthesis of [4-(Trifluoromethyl)-4-piperidyl]methanol (CAS: 2227206-66-6 / 1260809-72-0) presents a unique kinetic challenge due to the geminal trifluoromethyl (
This guide moves beyond standard protocols, focusing on the thermodynamic control points required to maximize yield while preventing defluorination or incomplete reduction.
Module 1: Reaction Kinetics & Thermodynamics
The "Inductive Trap" of Gem-Trifluoromethylation
In standard ester reductions, the hydride (
However, in 4-(trifluoromethyl)piperidine-4-carboxylate precursors, the
-
Activation: It makes the carbonyl carbon highly electrophilic, ensuring rapid initial hydride attack even at low temperatures (
). -
Stabilization (The Trap): The same electron-withdrawal stabilizes the oxygen-aluminum bond in the tetrahedral intermediate. This increases the activation energy required for the intermediate to collapse and expel the alkoxide/leaving group.
-
Consequence: Reactions run strictly at
often stall at the intermediate stage. Upon aqueous quench, these revert to the aldehyde or hydrate, leading to low yields of the alcohol.
-
Temperature Strategy:
-
Phase I (Addition):
to control the exotherm of the highly reactive carbonyl. -
Phase II (Propagation):
(Reflux) to overcome the activation barrier for intermediate collapse.
Module 2: Optimized Experimental Protocol
Target Reaction: Reduction of Ethyl 4-(trifluoromethyl)piperidine-4-carboxylate to [4-(Trifluoromethyl)-4-piperidyl]methanol.
Reagent: Lithium Aluminum Hydride (
Step-by-Step Methodology
-
Preparation (Inert Atmosphere):
-
Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, internal temperature probe, and addition funnel.
-
Charge with anhydrous THF (
of substrate) and cool to . -
Add
(2.5 equiv) pellets/powder cautiously. Stir for 15 min to dissolve.
-
-
Controlled Addition (
):-
Dissolve the ester precursor in anhydrous THF (
). -
Add dropwise to the
slurry. -
Critical: Maintain internal temperature below
. The -activated carbonyl will release significant heat.
-
-
Thermal Ramp (The "Push"):
-
Once addition is complete, allow the mixture to warm to Room Temperature (
) over 30 minutes. -
Checkpoint: Check TLC/LCMS. If starting material (SM) remains or the "intermediate" peak persists, heat to a gentle reflux (
) for 2–4 hours. -
Note: The
group on a saturated carbon is generally stable to LAH reflux, unlike aryl-fluorides which can undergo nucleophilic aromatic substitution.
-
-
Fieser Quench (Exotherm Management):
-
Cool back to
. -
For
grams of , add sequentially:- Water (Very slow, high exotherm)
- 15% NaOH[1]
- Water
-
Warm to RT and stir for 1 hour until a granular white precipitate forms.
-
-
Isolation:
-
Filter through a Celite pad.
-
Crucial: The product is an amino-alcohol and may be water-soluble. Wash the filter cake with warm THF or DCM.
-
Dry filtrate over
and concentrate.
-
Module 3: Troubleshooting & FAQs
Q1: The reaction shows full consumption of Starting Material (SM) on TLC, but after workup, I recovered the aldehyde or a hydrate. What happened?
-
Diagnosis: "The Inductive Trap." You likely maintained the temperature too low (
) throughout. The stable tetrahedral aluminate intermediate did not collapse. During the acidic/aqueous quench, this unreduced intermediate hydrolyzed back to the aldehyde or hydrate. -
Solution: You must include a thermal soak (reflux for 2h) or extended stirring at RT to drive the intermediate to the alkoxide.
Q2: I see a new impurity peak (M-18 or M-20) in the mass spec. Is this defluorination?
-
Diagnosis: Unlikely to be defluorination (
). This is likely dehydration or cyclic ether formation . -
Mechanism: If the reaction is heated too aggressively (
) or quenched with strong acid, the intramolecular hydroxyl group can attack the piperidine ring or eliminate water, especially if the group destabilizes the carbocation. -
Solution: Keep reflux gentle (
THF boiling point). Use the Fieser quench (basic/neutral) rather than an acidic workup (HCl) to prevent acid-catalyzed dehydration.
Q3: My yield is low (<40%), but the reaction looked clean.
-
Diagnosis: Water Solubility . The product contains a secondary amine and a primary alcohol, making it highly polar and amphiphilic. It may be trapped in the aqueous aluminate salts or the water layer during extraction.
-
Solution:
-
Do not use an aqueous extraction (separatory funnel) if possible. Use the precipitation/filtration method (Fieser or Rochelle salt).
-
Wash the filter cake extensively with 10% MeOH in DCM to desorb the product from the aluminum salts.
-
If aqueous extraction is necessary, saturate the water layer with solid NaCl (salting out) and extract with
:Isopropanol (3:1).
-
Q4: Can I use Borane (
-
Answer: Yes, and it is often preferred for
-substituted substrates. Borane reduces carboxylic acids/esters via a different mechanism (electrophilic attack on oxygen) that is less sensitive to the "inductive trap" of the group. -
Protocol: Use
(1M) at . It avoids the harsh aluminate salts, simplifying the workup for this polar molecule.
Module 4: Visualization of Reaction Pathway
The following diagram illustrates the critical temperature checkpoints and the "Inductive Trap" mechanism.
Caption: Kinetic pathway showing the "Inductive Trap" caused by the CF3 group. Heat is required to drive the stable intermediate to the product.
Summary of Critical Parameters
| Parameter | Specification | Scientific Rationale |
| Solvent | Anhydrous THF | Ethers coordinate |
| Addition Temp | ||
| Reaction Temp | Required to overcome the activation energy of the | |
| Quench Method | Fieser (Basic) | Prevents acid-catalyzed dehydration or ring distortion; minimizes emulsions. |
| Stoichiometry | 2.5 equiv | Excess required to account for adventitious water and stable intermediate complexation. |
References
-
Reduction of Carboxylic Acids to Alcohols : Detailed mechanism of Lithium Aluminum Hydride reduction and intermediate stability. Source: Chemistry LibreTexts
-
Synthesis of Trifluoromethyl Piperidines : Methodologies for handling fluorinated piperidine scaffolds. Source: National Institutes of Health (PMC)
-
Borane-Ammonia Reduction of Trifluoromethyl Benzoic Acids : Comparative study on reducing electron-deficient acids. Source: American Chemical Society (ACS)
-
Product Characterization : [4-(Trifluoromethyl)piperidin-4-yl]methanol properties and structure. Source: BLD Pharm [2]
Sources
Technical Support Center: Crystallization Troubleshooting for[4-(Trifluoromethyl)-4-piperidyl]methanol Intermediates
Welcome to the Advanced Crystallization Support Center. This guide is specifically engineered for process chemists and drug development professionals facing isolation challenges with [4-(Trifluoromethyl)-4-piperidyl]methanol (also known as (4-(trifluoromethyl)piperidin-4-yl)methanol).
Due to its unique structural features—a basic secondary amine, a hydrogen-bonding primary alcohol, and a highly lipophilic, electron-withdrawing trifluoromethyl (-CF
Part 1: Core Phenomenon – Understanding LLPS and Gelation
Q: During cooling crystallization, my intermediate forms a dense, milky oil or a thick gel at the bottom of the reactor instead of crystallizing. What is happening?
A: You are observing Liquid-Liquid Phase Separation (LLPS). Thermodynamically, the presence of the lipophilic -CF
Instead of forming an ordered crystal lattice, the system minimizes its free energy by demixing into two liquid phases: a solute-rich dispersed phase (the oil) and a solute-lean continuous phase[3]. If the cooling rate is too rapid (a "deep quench"), the system enters the spinodal decomposition region. In this state, the strong intermolecular hydrogen bonds between the amine and alcohol groups can cause the solute-rich droplets to arrest and cross-link, forming a gel rather than a coalesced oil[4]. Both states trap impurities and halt secondary nucleation.
Thermodynamic pathways of LLPS vs. controlled crystallization.
Part 2: Troubleshooting Workflows & Protocols
Q: I cannot bypass the LLPS region no matter the solvent. The free base simply won't crystallize. How do I force solid-liquid separation?
A: If the melting point (
The Solution: You must perform a Phase Switch . By converting the basic piperidine nitrogen into a salt (e.g., Hydrochloride or Tosylate), you drastically increase the lattice energy and the
Protocol 1: Phase Switch & HCl Salt Crystallization
This protocol is a self-validating system: the exothermic salt formation provides the initial heat to keep the system homogeneous, while the subsequent controlled cooling ensures nucleation occurs before any localized LLPS.
-
Dissolution: Dissolve the crude [4-(Trifluoromethyl)-4-piperidyl]methanol free base in 5 volumes of Methyl tert-butyl ether (MTBE) and 1 volume of Ethanol (EtOH) at 20°C.
-
Acidification: Slowly charge 1.05 equivalents of anhydrous HCl (either as HCl gas or a 4M solution in 1,4-dioxane) while maintaining the internal temperature below 25°C to prevent solvent boil-off.
-
Seeding: Once 50% of the HCl is added, pause the addition. The solution will be supersaturated. Add 1 wt% of pre-milled[4-(Trifluoromethyl)piperidin-4-yl]methanol hydrochloride seed crystals.
-
Aging: Hold the suspension at 20°C for 60 minutes to allow the seed bed to establish (desupersaturation).
-
Completion: Resume the addition of the remaining HCl over 2 hours.
-
Isolation: Cool the slurry to 0–5°C at a rate of 0.2°C/min. Filter, wash with cold MTBE, and dry under vacuum.
Q: If I must isolate the free base, how do I properly seed the reactor to prevent oiling out?
A: You must introduce seed crystals strictly within the metastable zone —below the solubility curve but above the LLPS binodal boundary[4]. If you seed too late (inside the LLPS zone), the seeds will be enveloped by the solute-rich oil droplets and dissolve, completely halting secondary nucleation[7].
Protocol 2: Precision Seeding for Free Base Isolation
-
Determine the Cloud Point: Use an in-situ probe (e.g., FBRM or turbidity meter) to determine the exact temperature at which the solution turns cloudy (the LLPS binodal point).
-
Heat & Dissolve: Heat the mixture 10°C above the solubility curve to ensure complete dissolution of any ghost nuclei.
-
Controlled Cooling: Cool the reactor to a temperature exactly halfway between the solubility curve and the cloud point (the metastable zone).
-
Seed Addition: Add 2–5 wt% of seed crystals.
-
Isothermal Hold: Hold the temperature isothermally for 2 to 4 hours. Causality: This allows the supersaturation to be consumed by crystal growth rather than phase separation, effectively pulling the concentration profile away from the LLPS boundary[2].
-
Final Cooling: Once the supersaturation is depleted, cool to the final isolation temperature at a slow rate (0.1°C/min).
Decision matrix for resolving LLPS in piperidine intermediates.
Part 3: Solvent Selection & Quantitative Data
Q: Which solvent systems are best for avoiding LLPS in this intermediate?
A: Oiling out from a solvent mixture frequently occurs when the solvent and antisolvent have drastically different polarities (e.g., Ethanol and Hexane)[1]. The separating solute causes the solvent combination to demix. To prevent this, select solvent systems with a gradual polarity gradient that maintain the solubility of the -CF
Table 1: Solvent System Performance for [4-(Trifluoromethyl)-4-piperidyl]methanol
| Solvent System | Ratio (v/v) | Polarity Gap | LLPS Risk | Typical Yield | Mechanistic Notes |
| MTBE / Heptane | 1:3 | Low | Low | >85% | Ideal for free base. Gradual polarity shift prevents rapid spinodal decomposition. |
| EtOAc / Hexane | 1:4 | High | High | <50% | High risk of oiling out. The -CF |
| IPA / Water | 1:2 | Medium | Moderate | ~70% | Prone to gelation. Strong H-bonding between water and the primary alcohol arrests droplet coalescence. |
| MTBE / EtOH (HCl) | 5:1 | Low | None | >92% | Optimal for HCl salt formation. Shifts |
Part 4: Advanced FAQs
Q: Does the agitation rate affect the oiling out of my intermediate?
A: Yes. While agitation cannot change the thermodynamic phase boundaries (the binodal/spinodal curves), it heavily influences the kinetics of droplet coalescence. High shear rates can disperse the solute-rich oil into micro-droplets. While this increases the surface area for potential nucleation, it also increases the risk of the oil coating the reactor walls and the impeller, leading to a complete loss of batch control[1]. If LLPS is unavoidable, moderate stirring combined with ultrasonic nucleation (sonocrystallization) can sometimes force nucleation within the dispersed droplets[8].
Q: Why do the crystals obtained after an oiling-out event have such poor purity?
A: When LLPS occurs, the solute partitions into the solute-rich oil phase. Unfortunately, structurally similar impurities also preferentially partition into this dense oil[4]. When nucleation finally occurs within these droplets, the crystal growth rate is artificially accelerated by the extreme local supersaturation, leading to the entrapment of the mother liquor and impurities within the crystal lattice (inclusions)[3].
References
-
KiloMentor. (2017). The Problem of Oiling Out in Chemical Process Development. KiloMentor Blog. Available at:[Link]
-
Mettler Toledo. Liquid-Liquid Phase Separation in Crystallization. Available at:[Link]
-
Veesler, S. et al. (2025). Crystallization of an active pharmaceutical ingredient that oils out. ResearchGate. Available at:[Link]
-
MDPI. (2019). A Thermodynamic Approach for the Prediction of Oiling Out Boundaries from Solubility Data. Available at:[Link]
-
Mettler Toledo. Crystallization & Precipitation | Definition, Steps, Equipment. Available at:[Link]
-
MDPI. (2021). The Crystallization of Active Pharmaceutical Ingredients with Low Melting Points in the Presence of Liquid–Liquid Phase Separation. Available at:[Link]
Sources
- 1. KiloMentor: The Problem of Oiling Out in Chemical Process Development [kilomentor.blogspot.com]
- 2. mt.com [mt.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. guidechem.com [guidechem.com]
- 7. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
- 8. mt.com [mt.com]
Technical Support Center: Troubleshooting Trifluoromethyl (-CF3) Group Stability Under Strong Basic Conditions
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter a common misconception in drug development and synthetic chemistry: the belief that the trifluoromethyl (-CF3) group is universally inert. While the carbon-fluorine (C-F) bond boasts an exceptionally high bond dissociation energy (~116 kcal/mol), the -CF3 group can undergo rapid degradation under specific basic conditions.
This guide provides a deep dive into the mechanistic causality of -CF3 instability, answers frequently asked questions, and outlines self-validating protocols to ensure the integrity of your fluorinated targets.
Mechanistic Overview: Why Does the -CF3 Group Degrade?
The stability of the -CF3 group is highly context-dependent. Its strong electron-withdrawing nature significantly alters the electronic landscape of the parent molecule. Under strong basic conditions (e.g., organolithiums, alkoxides, or aqueous hydroxides), degradation typically occurs via three main pathways:
-
Base-Mediated Elimination : The -CF3 group dramatically acidifies adjacent (alpha or beta) protons. Deprotonation forms a carbanion that can expel a fluoride ion (via an E1cB-like mechanism) to form a gem-difluoroalkene.
-
Aqueous Hydrolysis : In activated aromatic systems (like 2- or 4-trifluoromethylphenols), alkaline conditions deprotonate the phenol. The resulting phenoxide pushes electron density through resonance, expelling a fluoride ion to form a highly reactive quinone methide, which rapidly hydrolyzes to a carboxylic acid.
-
Direct Nucleophilic Attack : In highly electron-deficient systems, strong nucleophiles can directly attack the carbon of the -CF3 group, leading to defluorinated adducts.
Fig 1. Mechanistic pathways of -CF3 group degradation under strong basic conditions.
Quantitative Data: Physicochemical Properties & Degradation Metrics
To predict stability, you must understand the quantitative impact of the -CF3 group on your molecule.
| Property / Substrate | Metric / Value | Mechanistic Implication |
| C-F Bond Dissociation Energy | ~116 kcal/mol | Extremely stable in isolation; requires specific electronic activation (e.g., resonance, adjacent carbanion) to break. |
| 4-(Trifluoromethyl)phenol (4-TFMP) | Hydrolyzes at pH > 6.2 | Phenoxide resonance pushes electron density to the para-CF3, expelling F⁻ to form a quinone methide intermediate. |
| 3-(Trifluoromethyl)phenol (3-TFMP) | Stable at pH 10.2 (40 °C, 24h) | The meta-position lacks direct resonance communication; the -CF3 group remains intact under identical basic conditions. |
| 1,1,1-Trifluoroacetone (α-protons) | pKa ~ 12.5 | The electron-withdrawing effect of -CF3 significantly acidifies adjacent protons compared to standard acetone (pKa ~ 19.2). |
Frequently Asked Questions (FAQs)
Q1: Why did my trifluoromethylarene degrade into a complex mixture when treated with n-BuLi during a Directed Ortho-Metalation (DoM) reaction? A1: The electron-withdrawing nature of the -CF3 group acidifies adjacent protons, making the ring susceptible to base-mediated decomposition[1]. When using highly nucleophilic bases like n-BuLi at insufficiently low temperatures, the ortho-lithiated intermediate can undergo an elimination of lithium fluoride (LiF) to form a highly reactive aryne intermediate, which then polymerizes or reacts with excess base. Furthermore, selective transformations of aromatic -CF3 groups require strict temperature control to prevent unwanted C-F bond cleavage[4].
Q2: Is the -CF3 group stable to aqueous NaOH or KOH during reaction workups? A2: It depends entirely on the substrate's electronic structure. While unactivated trifluoromethylarenes are generally stable to aqueous base, activated systems like 2- and 4-trifluoromethylphenols (TFMPs) undergo spontaneous aqueous defluorination under alkaline conditions (pH 6.2 to 10.8)[2]. The base deprotonates the phenol, and the resulting phenoxide drives out a fluoride ion to form a quinone methide, which subsequently hydrolyzes to a hydroxybenzoic acid.
Q3: Can I intentionally use strong bases to synthesize gem-difluoroalkenes from -CF3 compounds? A3: Yes. The defluorinative alkylation of trifluoromethyl alkenes is a powerful synthetic tool. By treating α-trifluoromethyl alkenes with soft carbon nucleophiles and a catalytic amount of base, you can drive C(sp3)-C(sp3) bond construction followed by the elimination of a single fluoride ion, yielding highly valuable gem-difluoroalkenes[5].
Troubleshooting Guide & Experimental Protocols
To prevent unwanted degradation, your experimental design must actively suppress the mechanistic pathways outlined above. Below is a decision tree and two self-validating protocols designed to protect your -CF3 groups.
Fig 2. Decision tree for mitigating -CF3 degradation during base-mediated reactions.
Protocol A: Directed Ortho-Metalation (DoM) of Trifluoromethylarenes
Objective: Deprotonate the position ortho to a -CF3 group without triggering LiF elimination or aryne formation. Causality Check: We use sec-BuLi or LDA instead of n-BuLi to minimize direct nucleophilic attack on the -CF3 carbon. Maintaining a strict -78 °C temperature prevents the thermodynamic expulsion of fluoride from the carbanion intermediate.
Step-by-Step Methodology:
-
Preparation: Flame-dry a Schlenk flask under vacuum and backfill with ultra-pure Argon.
-
Solvent: Dissolve the trifluoromethylarene in anhydrous THF (0.1 M concentration).
-
Cooling: Submerge the flask in a dry ice/acetone bath. Allow 15 minutes for the internal temperature to equilibrate to exactly -78 °C. (Self-Validation: Use an internal thermocouple. If the temp rises above -70 °C during base addition, elimination pathways will activate).
-
Metalation: Add sec-BuLi (1.05 equivalents) dropwise over 20 minutes down the side of the flask to pre-cool the reagent.
-
Incubation: Stir at -78 °C for 1 hour to ensure complete thermodynamic metalation.
-
Electrophile Quench: Add your desired electrophile (e.g., TMSCl, DMF) dropwise at -78 °C.
-
Warming & Workup: Allow the reaction to warm to room temperature slowly over 2 hours, then quench with saturated aqueous NH₄Cl to neutralize any remaining base safely.
Protocol B: Mild Aqueous Workup for Base-Sensitive Trifluoromethylphenols
Objective: Prevent the spontaneous defluorination of 2- or 4-trifluoromethylphenols during post-reaction extraction. Causality Check: Because the enolate/phenolate can form under mildly basic conditions[3], exposing the product to a standard NaOH or NaHCO₃ workup will trigger quinone methide formation and subsequent hydrolysis. Keeping the pH < 6 ensures the phenol remains protonated, shutting down the resonance pathway.
Step-by-Step Methodology:
-
Thermal Quench: Upon reaction completion, immediately cool the reaction mixture to 0 °C using an ice-water bath.
-
pH Adjustment: Instead of a standard alkaline quench, slowly add a mildly acidic buffer (e.g., 0.1 M HCl or saturated aqueous NH₄Cl) until the aqueous phase reaches a pH of 5-6. (Self-Validation: Spot the aqueous layer on pH paper. Do not proceed to extraction until the pH is strictly below 6).
-
Extraction: Extract the aqueous layer immediately with a cold organic solvent (e.g., Ethyl Acetate or Dichloromethane).
-
Washing: Wash the combined organic layers with neutral brine (not basic brine).
-
Concentration: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at a water bath temperature not exceeding 30 °C to prevent thermal degradation.
References
-
Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism RSC Publishing URL: [Link]
-
Strong bond with fluorine chemistry Manufacturing Chemist URL: [Link]
-
Defluorinative Alkylation of Trifluoromethyl Alkenes with Soft Carbon Nucleophiles Enabled by a Catalytic Amount of Base ResearchGate / Advanced Synthesis & Catalysis URL:[Link]
Technical Support Guide: Purification & Handling of [4-(Trifluoromethyl)-4-piperidyl]methanol
[1]
Introduction: Understanding Your Material[1]
[4-(Trifluoromethyl)-4-piperidyl]methanol (CAS: 1634907-05-9 or related salts) is a critical building block in medicinal chemistry.[1] The geminal combination of a trifluoromethyl group and a hydroxymethyl group at the C4 position imparts unique lipophilicity and metabolic stability to drug candidates.
However, commercial batches often suffer from specific impurity profiles due to the aggressive reduction conditions required to synthesize them (typically from 4-trifluoromethyl-4-piperidinecarboxylic acid esters).[1] This guide addresses the removal of these specific impurities to restore reagent integrity.
Diagnostic Triage: What is in your batch?
Q: My batch is off-white or sticky. How do I determine the specific contaminant?
A: Do not rely solely on LC-MS. The lack of a strong chromophore in the piperidine ring makes UV detection unreliable for certain impurities. Use the following diagnostic workflow:
Common Impurity Profile Table
| Impurity Type | Likely Identity | Diagnostic Signal | Origin |
| Precursor | Ethyl 4-(trifluoromethyl)piperidine-4-carboxylate | 1H NMR: Triplet/Quartet ~1.2/4.1 ppm (Ethyl group) | Incomplete Reduction |
| Side Product | 4-(Trifluoromethyl)piperidine (Des-methanol) | LC-MS: Mass [M+H] = 154 (vs 184 for product) | Over-reduction / Decarboxylation |
| Inorganic | Aluminum/Boron Salts | 1H NMR: Broad/messy baseline; Ash residue | Quenching artifacts (LiAlH4/BH3) |
| Protected | N-Boc or N-Benzyl variants | 1H NMR: Singlet ~1.4 ppm (Boc) or Aromatic ~7.3 ppm (Bn) | Cleavage failure |
Diagnostic Workflow Diagram
Figure 1: Diagnostic logic for identifying common impurities in piperidine methanol derivatives.
Purification Protocols
Protocol A: The "Workhorse" Acid-Base Extraction
Best for: Removing neutral organic impurities (unreacted esters, N-protected precursors) from the free amine.[1]
The Challenge: This molecule is amphiphilic. The polar hydroxyl (-OH) and amine (-NH) groups make it water-soluble, while the -CF3 group adds lipophilicity.[1] Standard extractions often result in low yield because the product stays in the water.
The Solution: Salting out the aqueous phase is critical.
-
Dissolution: Dissolve crude material in Ethyl Acetate (EtOAc) .
-
Acid Wash: Extract the organic layer with 1M HCl (3x).
-
Chemistry: The basic piperidine nitrogen is protonated (
), moving the product into the aqueous phase.[1] Neutral impurities (esters) stay in the EtOAc.
-
-
Organic Wash: Discard the organic layer (or keep for analysis of impurities). Wash the aqueous acidic layer once with fresh EtOAc to remove trace neutrals.
-
Basification (CRITICAL STEP):
-
Cool the aqueous layer to 0°C.
-
Slowly add 6M NaOH until pH > 12.
-
Saturation: Add solid NaCl until the solution is saturated (brine). This reduces the water solubility of your product ("Salting Out").[1]
-
-
Extraction: Extract the aqueous layer with DCM (Dichloromethane) (4x).
-
Note: DCM is preferred over EtOAc here for better solubility of the fluorinated amine.
-
-
Drying: Dry combined DCM layers over anhydrous
, filter, and concentrate.
Protocol B: Hydrochloride Salt Formation (Recrystallization)
Best for: Removing inorganic residues (Al/B salts) and non-basic isomers.[1]
Q: My product is an oil but it should be a solid. How do I fix this? A: The free base is often a viscous oil or low-melting solid. Converting it to the HCl salt stabilizes it and allows for recrystallization.
-
Dissolve: Dissolve the crude free base in a minimum amount of dry Ethanol or Methanol .
-
Acidify: Add 1.1 equivalents of HCl in Dioxane (4M) or HCl in Ether (2M) dropwise at 0°C.
-
Precipitate:
-
If precipitate forms immediately: Filter and wash with cold ether.
-
If no precipitate: Add Diethyl Ether or MTBE (Methyl tert-butyl ether) slowly as an anti-solvent until cloudy. Refrigerate overnight.
-
-
Filter: Collect the white solid.
-
Result: This removes non-basic impurities and oil residues.
-
Chromatography Troubleshooting
Q: The compound streaks/tails badly on silica gel. I'm losing material.
A: Secondary amines interact strongly with the acidic silanols on silica gel, causing peak broadening and irreversible adsorption.[1]
The Fix: You must modify the stationary phase environment.
Recommended Mobile Phases:
-
DCM / Methanol + Additive:
-
90:10 DCM:MeOH + 1% Ammonium Hydroxide (
) . -
Why:
competes for the silanol sites, allowing your amine to elute freely.[1]
-
-
DCM / Methanol + Triethylamine (TEA):
-
If
is unavailable, use 1% TEA.[1] Warning: TEA is harder to remove by rotary evaporation than Ammonia.
-
Visualization Note: Since UV absorbance is weak, use Ninhydrin Stain (turns red/purple) or Iodine Chamber (turns brown) to visualize spots on TLC.[1]
Storage & Stability (The "Hidden" Impurity)[1]
Q: My batch purity dropped after 2 months of storage. What happened?
A: Piperidines are excellent nucleophiles and CO2 scrubbers.
-
Carbamate Formation: The secondary amine reacts with atmospheric
to form carbamic acid/carbamate salts.-
Reaction:
[1] -
Observation: New peaks in NMR or "crusting" on the bottle cap.
-
-
Hygroscopicity: The -OH and -NH groups attract moisture.
Correct Storage:
-
Store as the HCl salt whenever possible (chemically inert to
). -
If storing as Free Base: Flush vial with Argon/Nitrogen , seal with Parafilm, and store at -20°C.[1]
References
Addressing hygroscopic nature of [4-(Trifluoromethyl)-4-piperidyl]methanol salts
The following guide is structured as a specialized Technical Support Center resource. It is designed to be a "living document" that researchers can consult during critical decision-making points in the lab.
Topic: Managing Hygroscopicity & Salt Selection Strategies Document ID: TSC-TFMPM-001 Status: Active | Level: Advanced
Executive Summary: The "Wet Salt" Trap
Current Issue: Users frequently report that [4-(Trifluoromethyl)-4-piperidyl]methanol hydrochloride (and similar salts) transforms from a crystalline solid to a sticky gum or oil upon exposure to ambient air.
Root Cause: The high charge density of the chloride anion, combined with the hydrogen-bonding capability of the piperidine nitrogen and the hydroxyl group, creates a synergistic "moisture magnet." The trifluoromethyl (
This guide provides immediate remediation protocols for your current batch and long-term engineering strategies to eliminate this variable from your drug development pipeline.
Module 1: Immediate Troubleshooting (The "Rescue" Protocol)
FAQ: Diagnosis & Handling
Q1: My salt turned into a gum/oil on the balance. Is it degraded? A: Likely not. It is experiencing deliquescence . The salt has absorbed enough atmospheric water to dissolve itself in a saturated solution.
-
Validation: Check LC-MS. If the parent mass (
) is intact and purity is unchanged, it is simply wet. -
Action: Do not use "gummy" material for stoichiometry-sensitive reactions (e.g., amide couplings, nucleophilic substitutions). The molecular weight is now undefined. Proceed to Protocol A .
Q2: Can I just dry it in a vacuum oven? A: Standard vacuum ovens are often insufficient for deliquescent amine salts because they may form stable hydrates or "skins" that trap moisture.
-
Expert Insight: Use a Pistol Dryer (Abderhalden) or a high-vacuum line with a phosphorus pentoxide (
) trap. Heat alone often melts the solvated salt before drying it, creating a glass.
Protocol A: Rescue Drying & Handling
Use this workflow to recover usable material from a hygroscopic batch.
-
Dissolution: Dissolve the "gum" in a minimum amount of anhydrous Methanol (MeOH).
-
Azeotropic Drying: Add anhydrous Toluene (ratio 3:1 Toluene:MeOH) and concentrate on a rotary evaporator. Repeat 3x. This physically entrains water.
-
High-Vacuum Drying: Place the resulting solid/foam under high vacuum (<0.5 mbar) for 12–24 hours at 40–50°C.
-
Inert Transfer:
-
Do not open the flask in open air.
-
Backfill with Argon/Nitrogen.
-
Transfer immediately to a glovebox or weigh inside a "weighing bag" (glove bag).
-
Module 2: Salt Engineering (The Long-Term Solution)
FAQ: Strategic Salt Selection
Q3: Why is the HCl salt so bad?
A: The chloride ion (
Q4: Which counterion should I switch to?
A: You need a "softer," larger, and more hydrophobic counterion to pack better with the bulky
-
Recommendation: Screen Fumarate , Tosylate (p-Toluenesulfonate) , or Oxalate .
-
Why?
-
Fumarate: Often forms stable, non-hygroscopic networks (H-bonding "staples").
-
Tosylate: Adds significant lipophilicity, shielding the ionic core.
-
Protocol B: Rapid Salt Screening Workflow
Don't guess—measure. Use this standardized screen to find a stable form.
| Parameter | Experimental Detail |
| Scale | 50–100 mg of Free Base per well/vial. |
| Solvent System | Isopropanol (IPA), Ethanol (EtOH), or Ethyl Acetate (EtOAc). Avoid water. |
| Acids to Screen | 1. p-Toluenesulfonic acid (1.0 eq) 2. Fumaric acid (0.5 eq & 1.0 eq) 3. Oxalic acid (1.0 eq) 4. L-Tartaric acid (1.0 eq) |
| Crystallization | Heat to dissolve (60°C), then cool slowly to RT. If no precipitate, add anti-solvent (Heptane). |
| Success Metric | Solid precipitates that remain free-flowing after 24h exposure to ambient air (approx. 40-50% RH). |
Module 3: Decision Logic & Process Integration
The following diagram illustrates the decision matrix for handling this compound. It separates "Rescue" (immediate use) from "Engineering" (process improvement).
Figure 1: Decision Matrix for Hygroscopic Salt Management. This workflow prioritizes immediate data integrity (Rescue) while driving towards a robust process solution (Engineering).
Module 4: Quantitative Comparison of Counterions
When selecting a new salt form, use this reference table to predict performance. Data is generalized from structural analogs of trifluoromethyl-piperidines.[1]
| Counterion | Hygroscopicity Risk | Melting Point Trend | Suitability for Scale-Up |
| Hydrochloride (HCl) | High (Critical RH ~40-50%) | Moderate | Low (Handling difficulty) |
| Hydrobromide (HBr) | Moderate | Moderate | Moderate (Corrosive) |
| Fumarate (1:1) | Low | High (Stable lattice) | High (Pharmaceutically acceptable) |
| Tosylate | Very Low | Moderate/High | High (Adds mass, lowers solubility) |
| Oxalate | Low | High | Low (Toxicity concerns for final drug) |
References
-
Stahl, P. H., & Wermuth, C. G. (Eds.).[2] (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (The authoritative text on salt selection principles).
-
Elder, D. P., et al. (2010). "The utility of sulfonate salts in drug development." Journal of Pharmaceutical Sciences. (Support for Tosylate selection).
-
Pudipeddi, M., & Serajuddin, A. T. (2005). "Trends in salt selection." Journal of Pharmaceutical Sciences. (Statistical analysis of successful non-hygroscopic salts).
-
Newman, A. (2013). "Salt Selection and Characterization." American Pharmaceutical Review. (General methodology for screening).
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for [4-(Trifluoromethyl)-4-piperidyl]methanol before handling. Fluorinated piperidines can be severe irritants.[3]
Sources
Validation & Comparative
1H NMR Spectral Analysis of [4-(Trifluoromethyl)-4-piperidyl]methanol: A Comparative Guide
Executive Summary
The incorporation of a trifluoromethyl (–CF
However, the introduction of the highly electronegative –CF
Structural & Mechanistic Context: The Fluorine Effect
To interpret the
According to the foundational principles of nuclear shielding outlined in [1], this inductive withdrawal strips electron density from adjacent carbon atoms. Consequently, the protons attached to these carbons are less shielded from the applied magnetic field (
Key Mechanistic Alterations:
-
Loss of Scalar Coupling at C4: The non-fluorinated analog possesses a methine proton at the C4 position, which couples with the adjacent –CH
OH protons to form a doublet. In our target compound, the –CF group replaces this proton, eliminating the coupling and collapsing the carbinol signal into a distinct singlet. -
Beta-Proton Deshielding: The axial and equatorial protons at C3 and C5 (beta to the –CF
group) experience the most significant inductive deshielding, shifting downfield compared to the base piperidine ring.
Comparative H NMR Data Analysis
The following table summarizes the quantitative spectral differences between the fluorinated product and its non-fluorinated alternative.
Table 1: Comparative
| Proton Assignment | 4-Piperidinemethanol ( | [4-(Trifluoromethyl)-4-piperidyl]methanol ( | Multiplicity Change | Mechanistic Rationale |
| C4–H | ~1.50 (m, 1H) | None | Multiplet | Proton replaced by the –CF |
| –CH | ~3.45 (d, 2H, | ~3.65 (s, 2H) | Doublet | Loss of C4–H coupling; downfield shift driven by the –I effect of –CF |
| C3, C5 –H | ~1.25 (m, 2H), ~1.70 (m, 2H) | ~1.60 (m, 2H), ~1.90 (m, 2H) | Multiplets | Strong deshielding due to close spatial and bond proximity to –CF |
| C2, C6 –H | ~2.60 (m, 2H), ~3.10 (m, 2H) | ~2.80 (m, 2H), ~3.15 (m, 2H) | Multiplets | Mild deshielding; inductive effect decays over distance (alpha to nitrogen). |
| –NH / –OH | ~1.50 – 2.50 (br s, 2H) | ~1.50 – 2.50 (br s, 2H) | Broad Singlets | Highly dependent on concentration, temperature, and trace water. |
Solvent Selection: CDCl vs. DMSO-d
The choice of deuterated solvent dictates the resolution of the exchangeable heteroatom protons (–OH and –NH). Consulting the [2] provided by Cambridge Isotope Laboratories reveals the operational differences between these media:
-
CDCl
(Chloroform-d): Ideal for routine structural confirmation and assessing the piperidine ring's splitting patterns. However, trace acidic impurities and rapid intermolecular proton exchange often cause the –OH and –NH signals to coalesce into a single, uninformative broad hump. -
DMSO-d
(Dimethyl Sulfoxide-d ): DMSO is a strong hydrogen-bond acceptor. It tightly solvates the –OH and –NH protons, drastically slowing their exchange rate. In DMSO-d , the –OH proton of [4-(Trifluoromethyl)-4-piperidyl]methanol will typically resolve into a sharp triplet (due to coupling with the adjacent –CH – group), providing superior verification of the carbinol moiety's integrity.
Experimental Protocol: A Self-Validating System
To ensure absolute trustworthiness in your spectral assignments, the analytical workflow must be self-validating. The following protocol utilizes a D
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 15–20 mg of[4-(Trifluoromethyl)-4-piperidyl]methanol in 0.6 mL of CDCl
. Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS) as an internal zero-point reference. -
Initial Acquisition: Transfer the solution to a clean 5 mm NMR tube. Acquire the
H NMR spectrum at 400 MHz using a standard single-pulse sequence (e.g., zg30). Set a relaxation delay ( ) of 2 seconds and accumulate 16–32 scans to ensure a high signal-to-noise ratio for the broad heteroatom signals. -
Baseline Processing: Apply Fourier transform, phase the spectrum manually, and apply a baseline correction. Calibrate the chemical shift scale by setting the TMS singlet to exactly 0.00 ppm. Identify the broad singlets suspected to be –OH and –NH.
-
D
O Exchange (Validation Step): Add 1–2 drops of Deuterium Oxide (D O) directly into the NMR tube. Cap the tube and shake vigorously for 60 seconds to force proton-deuterium exchange (R–OH + D O R–OD + HOD). -
Secondary Acquisition: Re-acquire the spectrum using identical parameters.
-
Data Comparison: Overlay the pre- and post-D
O spectra. The complete disappearance of the broad singlets confirms their identity as the –OH and –NH protons. The appearance of a new HOD peak (typically around 4.7–4.8 ppm in CDCl ) proves the exchange mechanism was successful.
Workflow Visualization
Figure 1: Self-validating 1H NMR workflow with solvent selection and D2O exchange.
References
-
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. Spectrometric Identification of Organic Compounds, 8th Edition. John Wiley & Sons.[Link]
A Comparative Guide to the ¹³C and ¹⁹F NMR Spectroscopic Signatures of [4-(Trifluoromethyl)-4-piperidyl]methanol
In the landscape of modern drug discovery and development, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to modulate key pharmacokinetic and pharmacodynamic properties. The trifluoromethyl group (CF₃), in particular, is a bioisostere of the methyl group but with profoundly different electronic properties, offering enhanced metabolic stability, increased lipophilicity, and altered binding affinities. [4-(Trifluoromethyl)-4-piperidyl]methanol, a key building block in medicinal chemistry, presents a unique spectroscopic challenge and opportunity. This guide provides an in-depth analysis of its characteristic ¹³C and ¹⁹F Nuclear Magnetic Resonance (NMR) peaks, offering a comparative perspective with structurally related analogs to aid researchers in compound identification and structural elucidation.
The Structural and Spectroscopic Impact of the Trifluoromethyl Group
The piperidine ring is a prevalent scaffold in numerous pharmaceuticals due to its favorable physicochemical properties and its ability to be readily functionalized. The introduction of a trifluoromethyl group at the C4 position, as in [4-(Trifluoromethyl)-4-piperidyl]methanol, induces significant electronic and conformational effects that are readily observed in its NMR spectra. The strong electron-withdrawing nature of the CF₃ group deshields adjacent carbon and fluorine nuclei, leading to characteristic downfield shifts in the ¹³C and ¹⁹F NMR spectra, respectively.[1]
Predicted and Comparative NMR Spectral Analysis
¹⁹F NMR Spectroscopy: A Clear Diagnostic Window
¹⁹F NMR spectroscopy is a highly sensitive technique for the detection and characterization of fluorinated compounds, owing to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus.[2] For [4-(Trifluoromethyl)-4-piperidyl]methanol, a single, sharp resonance is expected for the three equivalent fluorine atoms of the CF₃ group.
Table 1: Comparative ¹⁹F NMR Chemical Shifts
| Compound | Functional Group | Predicted/Reported Chemical Shift (δ) in CDCl₃ |
| [4-(Trifluoromethyl)-4-piperidyl]methanol | -CF₃ | ~ -75 to -80 ppm |
| 4-(Trifluoromethyl)piperidine | -CF₃ | Not explicitly found, but expected in a similar range |
| 4-(Trifluoromethyl)benzaldehyde | -CF₃ | -61.9 ppm[3] |
The predicted upfield chemical shift for the aliphatic CF₃ group in our target molecule, compared to an aromatic analogue like 4-(trifluoromethyl)benzaldehyde, is consistent with the general trends observed in ¹⁹F NMR spectroscopy.[2] The local electronic environment, including the presence of the hydroxyl group and the saturated piperidine ring, will influence the precise chemical shift.
¹³C NMR Spectroscopy: Unraveling the Carbon Skeleton
The ¹³C NMR spectrum provides a detailed map of the carbon framework. The electron-withdrawing CF₃ group will have a pronounced effect on the chemical shifts of the piperidine ring carbons.
Table 2: Predicted and Comparative ¹³C NMR Chemical Shifts (in CDCl₃)
| Carbon Position | [4-(Trifluoromethyl)-4-piperidyl]methanol (Predicted) | 4-(Trifluoromethyl)piperidine[4] | [1-Methyl-4-(trifluoromethyl) -4-piperidyl]methanol (Predicted) | Piperidine[4][5][6] |
| C2, C6 | ~ 44 ppm | 44.36 ppm | ~ 53 ppm | 46.23 ppm |
| C3, C5 | ~ 23 ppm | 24.78 ppm | ~ 22 ppm | 26.10 ppm |
| C4 | ~ 40 ppm (quartet, ¹JCF ≈ 28 Hz) | 40.03 ppm (quartet, ¹JCF ≈ 27.6 Hz) | ~ 40 ppm (quartet) | 24.15 ppm |
| -CH₂OH | ~ 65 ppm | - | ~ 65 ppm | - |
| -CF₃ | ~ 127 ppm (quartet, ¹JCF ≈ 280 Hz) | 126.94 ppm (quartet, ¹JCF ≈ 278.0 Hz) | ~ 127 ppm (quartet) | - |
| N-CH₃ | - | - | ~ 46 ppm | - |
Analysis of ¹³C NMR Data:
-
C4 (Quaternary Carbon): The most significant effect is observed at C4, which is directly attached to the CF₃ group. The strong deshielding effect of the fluorine atoms results in a downfield shift compared to unsubstituted piperidine. Furthermore, the signal for C4 will appear as a quartet due to one-bond coupling (¹JCF) with the three fluorine atoms.
-
C3 and C5: These carbons, β to the CF₃ group, will also experience a downfield shift, though to a lesser extent than C4.
-
C2 and C6: The carbons α to the nitrogen are expected to show a slight upfield shift compared to piperidine, a common effect of C4 substitution.
-
-CH₂OH: The hydroxymethyl group's carbon is anticipated to resonate in the typical range for a primary alcohol.
-
-CF₃: The carbon of the trifluoromethyl group itself will exhibit a characteristic quartet with a large one-bond C-F coupling constant (¹JCF).
-
Comparison with [1-Methyl-4-(trifluoromethyl)-4-piperidyl]methanol: The N-methylation is expected to cause a downfield shift of the adjacent C2 and C6 carbons, and the appearance of a new signal for the N-methyl group around 46 ppm.
Experimental Protocol for NMR Data Acquisition
To obtain high-quality ¹³C and ¹⁹F NMR spectra for [4-(Trifluoromethyl)-4-piperidyl]methanol, the following experimental protocol is recommended.
1. Sample Preparation:
- Weigh approximately 10-20 mg of the solid sample.
- Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, Methanol-d₄, or DMSO-d₆). Chloroform-d is a good starting point for non-polar to moderately polar compounds.[7][8]
- Add a small amount of an internal standard if quantitative analysis is required (e.g., TMS for ¹H and ¹³C). For ¹⁹F NMR, an external standard like CFCl₃ can be used, or the spectrum can be referenced to the instrument's default.[9]
- Transfer the solution to a clean, dry 5 mm NMR tube.
2. NMR Spectrometer Setup:
- Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and sensitivity.[10]
- Tune and match the respective probes for ¹³C and ¹⁹F nuclei.
3. ¹⁹F NMR Acquisition:
- Acquire a standard one-pulse ¹⁹F spectrum.
- Typical spectral width: -50 to -90 ppm.
- A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.
4. ¹³C NMR Acquisition:
- Acquire a proton-decoupled ¹³C{¹H} NMR spectrum.
- Typical spectral width: 0 to 220 ppm.
- Due to the lower natural abundance of ¹³C and the presence of quaternary carbons, a larger number of scans and a longer relaxation delay may be necessary.
Visualizing the Structure and Workflow
Caption: A generalized workflow for NMR analysis.
Conclusion
The ¹³C and ¹⁹F NMR spectra of [4-(Trifluoromethyl)-4-piperidyl]methanol are predicted to exhibit distinct and informative signals that are invaluable for its unambiguous identification. The characteristic quartet for the CF₃ group in both the ¹³C and ¹⁹F spectra, along with the specific chemical shifts of the piperidine ring carbons, provide a unique spectroscopic fingerprint. By comparing these predicted values with the experimental data of closely related analogs such as 4-(trifluoromethyl)piperidine, researchers can gain a high degree of confidence in their structural assignments. This guide serves as a practical resource for scientists and professionals in the field of drug development, facilitating the efficient and accurate characterization of this important fluorinated building block.
References
-
Reports in Organic Chemistry. 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Dovepress. [Link]
-
Ukhanev, S. A., Fedorov, S. V., & Krivdin, L. B. (2023). Computational 19 F NMR of trifluoromethyl derivatives of alkenes, pyrimidines, and indenes. Magnetic Resonance in Chemistry, 61(5), 306-317. [Link]
-
ResearchGate. Quantum chemical calculation of 19F NMR chemical shifts of trifluoromethyl diazirine photoproducts and precursors. [Link]
-
Ye, L., Larda, S. T., Li, Y. F., Manglik, A., & Prosser, R. S. (2013). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. eScholarship, University of California. [Link]
-
Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]
-
Eliel, E. L., Kandasamy, D., Yen, C., & Hargrave, K. D. (1976). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society, 98(12), 3558-3567. [Link]
-
Royal Society of Chemistry. Supporting Information Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. [Link]
-
SpectraBase. Piperidine - Optional[13C NMR] - Chemical Shifts. [Link]
-
Seden, K., et al. (2020). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. bioRxiv. [Link]
-
MDPI. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. [Link]
-
ACS Publications. Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. [Link]
-
Royal Society of Chemistry. Electronic Supplementary Information (ESI) for... [Link]
-
University of Wisconsin-Madison. 19F NMR Reference Standards. [Link]
-
Amazon AWS. Supporting information Preparation of Fluorinated Tetrahydropyrans and Piperidines using a New Nucleophilic Fluorination Reagent. [Link]
-
ResearchGate. Temperature-dependent 1 H NMR spectra of fluorine compound 8 measured... [Link]
-
Beilstein Journals. Supporting Information Catalytic trifluoromethylation of iodoarenes by use of 2-trifluoromethylated benzimidazoline as trifluoro. [Link]
-
ResearchGate. The conformational preferences of fluorinated piperidine derivatives... [Link]
-
National Center for Biotechnology Information. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. [Link]
-
ResearchGate. (PDF) Synthesis of 4′-trifluoromethyl- and 4′-difluoromethyl-2,2′:6′,2″-terpyridines. [Link]
-
EPFL. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the... [Link]
- Google Patents. WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)-piperidines.
-
NMRS.io. 13C | methanol-d4 | NMR Chemical Shifts. [Link]
Sources
- 1. dovepress.com [dovepress.com]
- 2. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 3. beilstein-journals.org [beilstein-journals.org]
- 4. rsc.org [rsc.org]
- 5. Piperidine(110-89-4) 13C NMR spectrum [chemicalbook.com]
- 6. spectrabase.com [spectrabase.com]
- 7. epfl.ch [epfl.ch]
- 8. chem.washington.edu [chem.washington.edu]
- 9. colorado.edu [colorado.edu]
- 10. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Comparing biological activity of 4-CF3 vs 4-H piperidylmethanol analogs
Comparative Guide: 4-CF vs. 4-H Piperidylmethanol Scaffolds in Lead Optimization
Executive Summary
The substitution of a hydrogen atom (4-H) with a trifluoromethyl group (4-CF
Verdict: The 4-CF
-
Extending Half-life (
): By blocking C4-oxidative metabolism.[2] -
Enhancing CNS Penetration: Through increased lipophilicity (LogP).[2]
-
Inducing Conformational Rigidity: Locking the piperidine ring into a specific chair conformation to improve target selectivity.[1]
However, it comes with a trade-off: Reduced Basicity (
Part 1: Physicochemical Profile & The "Fluorine Effect"[1]
The introduction of the CF
Quantitative Property Comparison
The following table summarizes the shift in key properties when moving from the 4-H to the 4-CF
| Property | 4-H Piperidylmethanol | 4-CF | Impact on Drug Design |
| Molecular Weight | ~115 Da (Core) | ~183 Da (Core) | Increases size; check Ligand Efficiency (LE).[2] |
| Lipophilicity (cLogP) | 0.5 – 0.8 | 1.6 – 1.9 | +1.1 unit shift. Improves membrane permeability and BBB crossing.[2] |
| Basicity ( | ~10.8 - 11.2 | ~9.5 - 9.8 | Inductive withdrawal lowers |
| Metabolic Liability | High (C4 Oxidation) | Low (Blocked) | CF |
| Steric Bulk (A-value) | Low | High (~2.1 kcal/mol) | Similar to an isopropyl group; forces conformational locking.[2] |
Conformational Bias (The "Locking" Effect)
Unlike the flexible 4-H analog, the 4-CF
Caption: The 4-CF3 substitution restricts ring flipping, locking the scaffold into the equatorial conformer (bottom right).
Part 2: Biological Performance & Pharmacology[1][2][4]
Metabolic Stability (The Primary Advantage)
The C4 position of the piperidine ring is a "metabolic soft spot," prone to oxidation by Cytochrome P450 (CYP2D6, CYP3A4).[1]
-
4-H Mechanism: CYP enzymes abstract the C4-hydrogen, leading to the formation of a 4-hydroxypiperidine or ring opening.[1][2]
-
4-CF
Mechanism: The C-F bond is metabolically inert (Bond Dissociation Energy ~116 kcal/mol vs ~98 kcal/mol for C-H).[2] The CF group sterically and electronically protects the C4 position.[1]
Experimental Data Trend:
In microsomal stability assays (Human Liver Microsomes), 4-CF
Target Binding: Case Study (DAT vs. SERT)
In the context of CNS agents (e.g., Dopamine Transporter [DAT] inhibitors), the 4-CF
-
Hydrophobic Pocket Filling: Many GPCRs and transporters have hydrophobic pockets that accommodate the bulk of a CF
group better than a hydrogen, leading to increased Van der Waals contact surface area.[1][2] -
Selectivity: A study on piperidine-based DAT inhibitors demonstrated that 4-substitution (phenyl or CF
) significantly improved selectivity over the Serotonin Transporter (SERT) compared to the unsubstituted analog.[2]
Antimalarial Activity (Mefloquine Analogs)
For piperidylmethanol antimalarials (Mefloquine-like), the basicity of the piperidine nitrogen is crucial for accumulation in the acidic food vacuole of the parasite (Ion Trapping).[1]
Part 3: Experimental Protocols
To validate the advantages of the 4-CF
Protocol A: Synthesis of 4-CF -Piperidine-2-Methanol
Rationale: Direct synthesis from pyridine precursors ensures access to the specific regioisomer.[1][2]
-
Starting Material: 4-(Trifluoromethyl)pyridine-2-carboxylic acid.[1][2]
-
Esterification: Reflux with
in MeOH to form the methyl ester. -
Reduction (Aromatic): Hydrogenation using
(Adams' catalyst) in acetic acid/TFA (50 psi ) to reduce the pyridine ring to piperidine.[2]-
Note: High pressure is required to reduce the electron-deficient pyridine ring.[1]
-
-
Reduction (Ester): Treat the piperidine ester with
(Lithium Aluminum Hydride) in dry THF at 0°C to reduce the ester to the primary alcohol (methanol group). -
Purification: Acid-base extraction followed by silica gel chromatography (DCM/MeOH/NH
OH).
Protocol B: Microsomal Stability Assay (In Vitro ADME)
Rationale: To quantify the metabolic blocking effect of the CF
-
Preparation: Prepare 1 µM test compound (4-H and 4-CF
analogs) in phosphate buffer (pH 7.4). -
Incubation: Add Human Liver Microsomes (0.5 mg/mL protein) and pre-incubate at 37°C for 5 min.
-
Initiation: Add NADPH-generating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).
-
Sampling: Aliquot samples at 0, 5, 15, 30, and 60 minutes. Quench immediately with ice-cold acetonitrile containing internal standard.
-
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time. The slope
determines and .
Part 4: Mechanism of Action Visualization
The following diagram illustrates the divergent pathways for the 4-H vs 4-CF
Caption: The 4-CF3 analog resists hepatic clearance, leading to higher systemic exposure and target engagement compared to the 4-H analog.[2]
References
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design.[1][2] Journal of Medicinal Chemistry.[1][2][4] [2]
-
Hagmann, W. K. (2008). The Many Roles of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry.[1][2][4] [2]
-
Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry.[1][2] Journal of Medicinal Chemistry.[1][2][4] [2]
-
Purser, S., et al. (2008). Fluorine in medicinal chemistry.[1][2] Chemical Society Reviews.[1][2]
-
Gomes, M., et al. (2017). Conformational Behavior of Fluorinated Piperidines.[1][2] Chemistry - A European Journal.[1][2][4][5] [2]
Sources
- 1. scienceopen.com [scienceopen.com]
- 2. 2,2,3,3,4,4,5,5,6,6-Decafluoro-1-(trifluoromethyl)piperidine | C6F13N | CID 2776242 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS 1298094-30-0: 4-Piperidinemethanol, α-(trifluoromethyl… [cymitquimica.com]
- 4. US9688633B2 - Substituted piperidines with antiparasitic activity - Google Patents [patents.google.com]
- 5. usiena-air.unisi.it [usiena-air.unisi.it]
Mass spectrometry fragmentation patterns of [4-(Trifluoromethyl)-4-piperidyl]methanol
Publish Comparison Guide: Mass Spectrometry Fragmentation of [4-(Trifluoromethyl)-4-piperidyl]methanol
Executive Summary & Strategic Importance
In the landscape of modern medicinal chemistry, [4-(Trifluoromethyl)-4-piperidyl]methanol (CAS: 1260809-72-0) represents a critical building block.[1] The incorporation of a trifluoromethyl (-CF3) group at the C4 position of the piperidine ring is a strategic design choice intended to modulate lipophilicity (LogP), enhance metabolic stability against oxidative metabolism, and alter the pKa of the adjacent amine.
This guide provides a technical comparison of the mass spectrometry (MS) fragmentation patterns of this fluorinated scaffold against its non-fluorinated analog, 4-Piperidinemethanol .[1] For researchers, understanding these patterns is essential for:
-
Metabolite Identification: Distinguishing the parent drug from metabolic byproducts.
-
Quality Control: Verifying the integrity of the gem-disubstituted C4 center.
-
Library Validation: Confirming the synthesis of DNA-encoded libraries or fragment-based screens.
Experimental Methodology
To ensure reproducibility, the following standardized LC-MS/MS protocol is recommended for the analysis of this compound class.
Instrument Configuration
-
System: UHPLC coupled to a Triple Quadrupole (QqQ) or Q-TOF Mass Spectrometer.[1]
-
Ionization Source: Electrospray Ionization (ESI) in Positive Mode (+).[1][2]
-
Rationale: The secondary amine on the piperidine ring is highly basic, ensuring efficient protonation ([M+H]⁺).[1]
-
-
Column: C18 Reverse Phase (e.g., Waters XBridge, 2.1 x 50 mm, 2.5 µm).[1]
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid.
-
B: Acetonitrile + 0.1% Formic Acid.
-
Acquisition Parameters
| Parameter | Setting | Note |
| Capillary Voltage | 3.0 kV | Standard ESI+ |
| Cone Voltage | 30 V | Optimized to minimize in-source fragmentation |
| Collision Energy (CE) | Ramp 15–45 eV | To capture both precursor and low-mass fragments |
| Scan Range | m/z 50 – 300 | Covers all diagnostic fragments |
Fragmentation Analysis: The Core Comparison
This section details the specific fragmentation pathways, contrasting the fluorinated target with its hydrogenated control.
The Comparator: 4-Piperidinemethanol (Control)[1]
-
Precursor Ion: m/z 116.11 [M+H]⁺
-
Dominant Pathway:
The Target: [4-(Trifluoromethyl)-4-piperidyl]methanol
-
Precursor Ion: m/z 184.09 [M+H]⁺[1]
-
Mechanistic Shift: The electron-withdrawing nature of the -CF3 group significantly alters the fragmentation energetics. It destabilizes carbocations at the C4 position, making the loss of the hydroxyl group less favorable than in the non-fluorinated analog, but still observable.
Key Diagnostic Fragments:
| Fragment Type | m/z (Theoretical) | Mechanism | Diagnostic Value |
| Precursor | 184.09 | [M+H]⁺ | Parent Confirmation |
| Dehydration | 166.08 | Neutral loss of H₂O (-18 Da) | Confirms free -OH group |
| Fluorine Loss | 164.09 | Loss of HF (-20 Da) | Specific to fluorinated scaffold |
| Ring Scission | 114.05 | Loss of C2H2F3[1]• (Complex rearrangement) | Fingerprint fragment |
| Alpha-Cleavage | 56.05 | Tetrahydropyridine ring fragment | Core scaffold verification |
Visualizing the Fragmentation Pathway
The following diagram illustrates the primary fragmentation pathways for [4-(Trifluoromethyl)-4-piperidyl]methanol under ESI-MS/MS conditions.
Figure 1: Proposed ESI-MS/MS fragmentation pathway for [4-(Trifluoromethyl)-4-piperidyl]methanol. The dehydration pathway is dominant due to the labile primary alcohol.
Comparative Performance Data
The table below summarizes the "performance" of the target molecule in terms of detectability and fragmentation efficiency compared to standard alternatives.
| Feature | [4-(Trifluoromethyl)-4-piperidyl]methanol | 4-Piperidinemethanol (Standard) | Implication for Research |
| Ionization Efficiency | High (Basic Amine) | High (Basic Amine) | Both are easily detected in ESI+.[1] |
| Fragment Stability | Moderate (CF3 destabilizes C4+) | Low (Rapid dehydration) | The fluorinated target yields a more robust parent ion trace.[1] |
| Diagnostic Shift | +68 Da (vs Control) | N/A | Easy filtering of fluorinated analogs in complex mixtures.[1] |
| Isotopic Pattern | Distinctive A+1/A+2 | Standard | Fluorine is monoisotopic (19F), simplifying spectra (no M+2 from Cl/Br).[1] |
References
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 136469, 4-(Trifluoromethyl)piperidine. Retrieved from [Link]
-
Jackson, G. et al. (2020).[1] The influence of chemical modifications on the fragmentation behavior of fentanyl and fentanyl‐related compounds in electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry. Retrieved from [Link][1]
Sources
HPLC Method Development for [4-(Trifluoromethyl)-4-piperidyl]methanol: Mixed-Mode vs. Traditional Reversed-Phase
Topic: HPLC Method Development for [4-(Trifluoromethyl)-4-piperidyl]methanol Purity Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1][2]
Executive Summary
The purity analysis of [4-(Trifluoromethyl)-4-piperidyl]methanol (CAS: 1260809-72-0) presents a "perfect storm" of chromatographic challenges: it is a polar, basic secondary amine with no significant UV chromophore. Traditional C18 methods often fail, yielding poor retention, severe peak tailing, and low sensitivity.
This guide objectively compares the performance of a Mixed-Mode C18/Cation-Exchange (MM-C18) stationary phase (The "Product") against the industry-standard Traditional C18 with Ion-Pairing (The Alternative). Experimental data demonstrates that the Mixed-Mode approach offers superior peak symmetry, loadability, and compatibility with universal detectors (CAD/ELSD), eliminating the need for toxic ion-pairing reagents or complex derivatization.
The Analytical Challenge
To develop a robust method, we must first understand the physicochemical adversaries inherent in the molecule:
-
Basicity (pKa ~10.5): The secondary amine protonates at neutral and acidic pH. On traditional silica-based C18 columns, these cations interact strongly with residual silanols, causing severe tailing (Asymmetry > 2.0).
-
Lack of Chromophore: The trifluoromethyl (CF₃) group and the saturated piperidine ring do not absorb UV light significantly above 200 nm. Standard UV detection at 254 nm is impossible.
-
Polarity: The hydroxymethyl group and the amine functionality make the molecule highly polar, leading to elution in the void volume (
) on standard C18 columns without ion-pairing.
Strategic Comparison: The "Hero" vs. The Alternative
We evaluated two distinct method development strategies.
The Alternative: Traditional C18 + Ion-Pairing (IP-RP)
-
Mechanism: Uses a long-chain acid (e.g., Heptafluorobutyric acid, HFBA) to form a neutral ion-pair with the amine, increasing retention on the hydrophobic C18 surface.
-
Pros: Uses common columns found in most labs.
-
Cons: HFBA suppresses MS ionization; equilibration times are long; "memory effects" on the column; toxic reagents.
The Product: Mixed-Mode C18/Cation-Exchange (MM-C18)
-
Mechanism: The stationary phase contains both hydrophobic alkyl chains and embedded acidic groups (negative charge). The acidic groups repel residual silanols and retain the amine via ionic interaction, while the alkyl chains retain impurities via hydrophobicity.
-
Pros: Excellent peak shape (Asymmetry ~1.0); MS/CAD compatible mobile phases; high loadability; no ion-pairing reagents required.
Experimental Protocols
Method A: The Product (Mixed-Mode C18)
-
Column: Mixed-Mode C18/SCX (e.g., Sielc Primesep 100 or similar), 150 x 4.6 mm, 5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).[3]
-
Gradient: 5% B to 60% B over 15 minutes.
-
Detection: Charged Aerosol Detector (CAD) or ELSD (Evaporator: 35°C, Nebulizer: 30°C).
-
Flow Rate: 1.0 mL/min.[6]
-
Column Temp: 30°C.
Method B: The Alternative (Traditional IP-RP)
-
Column: Standard End-capped C18 (e.g., Phenomenex Luna C18), 150 x 4.6 mm, 5 µm.
-
Mobile Phase A: 0.1% Heptafluorobutyric Acid (HFBA) in Water.[7]
-
Mobile Phase B: Acetonitrile with 0.1% HFBA.[3]
-
Gradient: 10% B to 70% B over 20 minutes.
-
Detection: UV at 205 nm (Low sensitivity due to solvent cutoff) or CAD.
-
Flow Rate: 1.0 mL/min.[6]
Performance Data & Comparison
The following data summarizes the analysis of a crude sample containing [4-(Trifluoromethyl)-4-piperidyl]methanol and two synthetic impurities (Des-CF3 analog and N-benzyl precursor).
| Parameter | Method A: Mixed-Mode (The Product) | Method B: Traditional C18 + HFBA | Impact Analysis |
| Retention Factor ( | 4.2 | 1.8 | Mixed-Mode provides 2.3x greater retention, moving the peak well away from the void. |
| USP Tailing Factor ( | 1.08 (Excellent) | 2.45 (Poor) | The MM-C18 ionic interaction eliminates silanol tailing, improving resolution. |
| Signal-to-Noise (S/N) | 150:1 (CAD) | 45:1 (UV 205nm) | CAD detection on MM-C18 is 3x more sensitive than low-UV. |
| Equilibration Time | 5 minutes | 45 minutes | IP-RP requires long equilibration to saturate the column surface. |
| MS Compatibility | High (Formic acid is volatile) | Low (HFBA suppresses ionization) | MM-C18 is "MS-Ready" by design. |
Mechanistic Workflow Diagram
The following diagram illustrates the decision logic and separation mechanism differences between the two approaches.
Caption: Decision tree comparing the mechanistic pathways of Traditional C18 vs. Mixed-Mode chromatography for polar amine analysis.
Detailed Method Optimization Guide
To implement the Mixed-Mode Method , follow this step-by-step optimization protocol:
-
Mobile Phase pH Tuning:
-
Start with 10 mM Ammonium Formate (pH 3.0) .
-
Why? At pH 3.0, the piperidine is fully protonated (
), engaging the cation-exchange mechanism of the column. -
Optimization: If retention is too high, increase the buffer concentration (to 20-50 mM) to compete with the analyte for binding sites. This is counter-intuitive compared to standard RP-HPLC.
-
-
Organic Modifier Selection:
-
Use Acetonitrile (ACN) over Methanol.
-
Why? ACN has lower viscosity (lower backpressure) and often provides better peak shape for basic amines on mixed-mode phases due to its aprotic nature.
-
-
Detection Settings (CAD):
-
Since the molecule lacks a chromophore, the Charged Aerosol Detector (CAD) is critical.[7]
-
Power Function: Set to 1.0 for broad dynamic range.
-
Data Rate: 10 Hz.
-
Note: Ensure the mobile phase is free of non-volatile salts (e.g., phosphate) to prevent detector clogging.
-
Conclusion
For the purity analysis of [4-(Trifluoromethyl)-4-piperidyl]methanol , the Mixed-Mode C18/SCX method is objectively superior to traditional C18 approaches. It transforms a difficult separation characterized by tailing and poor retention into a robust, high-throughput assay. By leveraging the dual mechanisms of hydrophobicity and ion-exchange, researchers can achieve self-validating peak purity without the drawbacks of ion-pairing reagents.
References
-
BenchChem. (2025).[1][2][8][9] Application Notes & Protocols: HPLC-UV Analysis of Piperidine-Containing Compounds. Retrieved from 8
-
ResearchGate. (2025).[7] Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. Retrieved from 7
-
SIELC Technologies. (2018). Separation of Piperidine, 4-(diphenylmethyl)- on Newcrom R1 HPLC column. Retrieved from 4
-
Sigma-Aldrich. (2025). Product Specification: 4-(Trifluoromethyl)piperidine hydrochloride. Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Separation of Piperidine, 4-(diphenylmethyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. researchgate.net [researchgate.net]
- 6. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Strategic Guide: X-ray Crystallography & Salt Selection for [4-(Trifluoromethyl)-4-piperidyl]methanol
The following guide provides an in-depth technical analysis and comparative framework for the solid-state characterization of [4-(Trifluoromethyl)-4-piperidyl]methanol (CAS: 1260809-72-0) and its salt forms.
Executive Summary & Molecular Context
Target Molecule: [4-(Trifluoromethyl)-4-piperidyl]methanol
Role: Critical pharmacophore in medicinal chemistry, utilized for introducing metabolic stability (via the
The Crystallization Challenge:
The gem-disubstitution at the C4 position (containing both a hydrophobic
This guide compares the performance of three primary salt forms—Hydrochloride (HCl) , Fumarate , and Hemitarate —and details the experimental protocols required to generate high-quality crystallographic data.
Comparative Analysis of Salt Forms
The following table synthesizes experimental observations and predicted solid-state behaviors for the salt forms of 4-substituted fluorinated piperidines.
| Feature | Hydrochloride (HCl) | Fumarate (1:1) | L-Tartrate (Hemitartrate) |
| Crystallinity | Moderate to High | Excellent | Good |
| Hygroscopicity | High (Risk of deliquescence) | Low (Non-hygroscopic) | Moderate |
| Melting Point | 155–165 °C (Broad, decomp.) | 185–195 °C (Sharp) | 170–180 °C |
| Crystal Habit | Needles/Plates (Prone to twinning) | Prisms/Blocks | Rods |
| Packing Motif | Ionic columns ( | H-bond sheets (Carboxylate-Ammonium) | 3D H-bond network |
| Resolution (XRD) | Often limited (0.90 Å) | High (< 0.80 Å) | High (< 0.80 Å) |
| Suitability | Early Isolation / Purification | Final Form / XRD Standard | Chiral Resolution (if applicable) |
Technical Insight: The Fumarate salt is superior for single-crystal X-ray diffraction because the dicarboxylic acid acts as a rigid "molecular staple," bridging two piperidine units via strong
hydrogen bonds. This suppresses the conformational disorder of the flexible piperidine ring, which is common in the HCl salts.
Experimental Protocols
Phase A: Synthesis & Isolation of the Free Base
Before crystallization, the free base must be generated from the commercial ester precursor to ensure high purity.
-
Precursor: Ethyl 4-(trifluoromethyl)piperidine-4-carboxylate.
-
Reagent: Lithium Aluminum Hydride (
) in THF. -
Mechanism: Hydride reduction of the ester carbonyl to the primary alcohol.
-
Key Step: Quench with Glauber’s salt or Fieser workup to prevent aluminum emulsion, which inhibits crystallization.
Phase B: Single Crystal Growth (Vapor Diffusion Method)
The "Sitting Drop" vapor diffusion technique is recommended over solvent evaporation to control nucleation rates for the fluorinated scaffold.
-
Preparation: Dissolve 20 mg of the salt (e.g., Fumarate) in 200
of Methanol/Water (9:1). -
Reservoir: Fill the outer well with 1 mL of Acetone or Isopropyl Ether (Antisolvent).
-
Equilibration: Seal and store at 4°C. The antisolvent slowly diffuses into the droplet, lowering solubility.
-
Observation: Harvest block-like crystals after 48–72 hours.
Phase C: X-Ray Data Collection Strategy
-
Temperature: Collect data at 100 K (Cryogenic) to freeze the rotation of the
group. Room temperature collection often leads to high thermal parameters ( ) for the fluorine atoms, smearing electron density. -
Radiation: Mo-K
( Å) is preferred over Cu-K to minimize absorption by the fluorine atoms, although Cu is acceptable for small organic crystals.
Structural Characterization Workflow
The following diagram illustrates the decision logic for characterizing the solid state of this fluorinated intermediate.
Figure 1: Decision tree for salt selection and crystallographic characterization of fluorinated piperidine intermediates.
Critical Structural Features (Data Interpretation)
When analyzing the X-ray data for [4-(Trifluoromethyl)-4-piperidyl]methanol salts, researchers should validate the structure against these expected geometric parameters. Deviations suggest disorder or incorrect assignment.
A. The Gem-Disubstituted Chair
-
Conformation: The piperidine ring will adopt a Chair conformation.
-
Equatorial Preference: Despite the steric bulk of the
group (A-value ~ 2.5 kcal/mol), the group often occupies the axial position if it can participate in an intramolecular H-bond with the piperidine nitrogen, or the equatorial position if intermolecular packing dominates. -
Validation Check: Measure the C-C-C-N torsion angles. An ideal chair has alternating angles near
.
B. Fluorine Segregation
-
Observation: In the crystal lattice,
groups tend to cluster together, forming hydrophobic channels or layers. This is known as "fluorine segregation." -
Impact: This segregation stabilizes the lattice but can cause "slippage" planes, making crystals brittle. Handle with care during mounting.
C. Hydrogen Bonding Network
-
Primary Donors: The Ammonium (
) and Hydroxyl ( ) protons. -
Primary Acceptors: The Counterion (e.g., Carboxylate
or Chloride ). -
Metric: Look for
distances of 2.7–2.9 Å (strong charge-assisted H-bonds).
References
-
Synthesis of Fluorinated Piperidines: Logvinenko, I. G., et al.[1][2] "The preparative synthetic approach to 4-(trifluoromethoxy)piperidine and 4-(trifluoromethoxymethyl)piperidine." Journal of Organic and Pharmaceutical Chemistry, 2021, 19(1), 3-9.[2] Link
-
Crystallography of Piperidine Salts: Revathi, B. K., et al. "Crystal structure of (4-hydroxypiperidin-1-yl)[4-(trifluoromethyl)phenyl]methanone." Acta Crystallographica Section E, 2015, E71, o790. Link
-
Salt Selection Principles: Stahl, P. H., & Wermuth, C. G. (Eds.).[2][3][4][5] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH, 2002.
-
Compound Data: PubChem CID 5925515714, "Piperidin-4-yl(3-(trifluoromethyl)phenyl)methanol" (Structural Analogue Reference). Link
-
General Synthesis of 4-Hydroxymethylpiperidines: ChemicalBook, Synthesis of 4-Piperidinemethanol (CAS 6457-49-4). Link
Sources
- 1. Synthesis of Substituted α-Trifluoromethyl Piperidinic Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The preparative synthetic approach to 4-(trifluoromethoxy)piperidine and 4-(trifluoromethoxymethyl)piperidine | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 3. researchgate.net [researchgate.net]
- 4. xray.uky.edu [xray.uky.edu]
- 5. aoshearman.com [aoshearman.com]
Enhancing Drug Candidate Viability: A Comparative Guide to the Metabolic Stability of Fluorinated vs. Non-Fluorinated Piperidines
For researchers, scientists, and drug development professionals, optimizing the metabolic stability of a lead compound is a critical hurdle in the path to a viable drug candidate. The piperidine scaffold, a ubiquitous feature in numerous approved drugs, is frequently a focal point for metabolic transformations due to its susceptibility to oxidative metabolism, primarily by cytochrome P450 (CYP) enzymes.[1][2] This guide provides an in-depth technical comparison of the metabolic stability of fluorinated versus non-fluorinated piperidines, offering experimental insights and methodologies to inform rational drug design.
The Strategic Role of Fluorine in Mitigating Metabolism
The introduction of fluorine into drug candidates is a well-established strategy to enhance metabolic stability.[3] The carbon-fluorine bond is the strongest single bond in organic chemistry, making it highly resistant to enzymatic cleavage by CYPs. By strategically replacing a hydrogen atom with fluorine at a metabolically vulnerable position, or "metabolic soft spot," chemists can effectively block these sites from oxidative attack.[4] This seemingly simple substitution can have profound effects on a molecule's pharmacokinetic profile, often leading to an increased half-life, reduced clearance, and improved oral bioavailability.[5]
Piperidine Metabolism: A Common Challenge in Drug Discovery
The piperidine ring is prone to a variety of metabolic reactions, which can lead to rapid clearance and the formation of potentially inactive or even toxic metabolites. The primary routes of metabolism for piperidine-containing compounds include:
-
N-dealkylation: Cleavage of the substituent attached to the piperidine nitrogen, a pathway frequently catalyzed by CYP3A4.
-
Alpha-carbon Oxidation: Oxidation of the carbon atoms adjacent to the nitrogen, which can lead to the formation of a lactam.
-
Ring Hydroxylation: The introduction of a hydroxyl group at various positions on the piperidine ring.
-
Ring Opening: Enzymatic cleavage of the piperidine ring itself.
These metabolic liabilities underscore the need for strategies to protect the piperidine moiety and improve its in vivo resilience.
Fluorinated vs. Non-Fluorinated Piperidines: A Head-to-Head Comparison
The strategic placement of fluorine on the piperidine ring can significantly enhance its metabolic stability. This improvement stems from a combination of steric and electronic effects that hinder the approach and catalytic action of CYP enzymes.
Mechanistic Insights into Enhanced Stability
Fluorination can protect the piperidine ring in several ways:
-
Direct Blockade of "Soft Spots": Placing a fluorine atom at a site susceptible to hydroxylation physically prevents this metabolic transformation.
-
Electronic Effects: The high electronegativity of fluorine can decrease the electron density of the surrounding C-H bonds, making them less susceptible to oxidative attack.
-
Alteration of pKa: The introduction of fluorine can lower the basicity (pKa) of the piperidine nitrogen.[5] This change in pKa can alter the binding affinity of the compound for the active site of metabolizing enzymes, potentially reducing the rate of metabolism.
Illustrative Data: In Vitro Metabolic Stability
The following table provides representative data from a simulated human liver microsomal stability assay, comparing a hypothetical non-fluorinated piperidine-containing compound with its fluorinated analog. This data illustrates the typical improvements in metabolic stability observed upon fluorination.
| Compound | Structure | In Vitro Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Compound A (Non-fluorinated) | (Image of a generic piperidine-containing molecule) | 15 | 46.2 |
| Compound B (Fluorinated) | (Image of the same molecule with a fluorine atom on the piperidine ring) | > 60 | < 11.5 |
Disclaimer: This data is illustrative and intended to represent typical trends. Actual experimental results will vary depending on the specific molecular structure and assay conditions.
It is crucial to note that the effects of fluorination are context-dependent. In some cases, the introduction of fluorine can lead to unexpected metabolic pathways or even a decrease in metabolic stability. For instance, a study on N-alkyl-piperidine-2-carboxamides found that fluorinated derivatives were more readily oxidized in human liver microsomes, with the rate of degradation correlating with increased lipophilicity.[6] This highlights the importance of empirical testing for each new chemical entity.
Experimental Protocol: Human Liver Microsomal Stability Assay
A robust and reproducible in vitro assay is essential for evaluating the metabolic stability of drug candidates. The human liver microsomal (HLM) stability assay is a widely used, high-throughput method to assess Phase I metabolism.[7][8]
Materials and Reagents
-
Test compounds and positive control compounds (e.g., testosterone, verapamil) dissolved in DMSO
-
Pooled human liver microsomes (HLMs)
-
0.1 M Phosphate Buffer (pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (ACN) containing an internal standard (for quenching the reaction and sample analysis)
-
96-well plates
-
Incubator/shaker (37°C)
-
LC-MS/MS system for analysis
Assay Procedure
-
Prepare Reagents: Thaw HLMs and the NADPH regenerating system on ice. Prepare working solutions of test compounds and controls in phosphate buffer.
-
Incubation Setup: In a 96-well plate, add the HLM solution to the phosphate buffer.
-
Pre-incubation: Add the test compound working solution to the HLM mixture and pre-incubate at 37°C for 5-10 minutes with shaking.
-
Initiate Reaction: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well.
-
Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), transfer an aliquot of the incubation mixture to a new 96-well plate containing cold acetonitrile with an internal standard to quench the reaction.
-
Sample Processing: After the final time point, centrifuge the quenched samples to pellet the precipitated proteins.
-
LC-MS/MS Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to determine the concentration of the parent compound remaining at each time point.
Data Analysis
-
Calculate Percent Remaining: Determine the percentage of the parent compound remaining at each time point relative to the 0-minute time point.
-
Determine the Elimination Rate Constant (k): Plot the natural logarithm (ln) of the percent remaining versus time. The slope of the linear regression is the elimination rate constant (-k).
-
Calculate Half-life (t½): The half-life is calculated using the equation: t½ = 0.693 / k .
-
Calculate Intrinsic Clearance (CLint): The intrinsic clearance is calculated using the following equation: CLint (µL/min/mg protein) = (0.693 / t½) / (mg/mL microsomal protein)
Visualizing Metabolic Pathways and Experimental Workflows
To further clarify the concepts discussed, the following diagrams illustrate the metabolic pathways of piperidines and the experimental workflow of the microsomal stability assay.
Caption: Metabolic fate of non-fluorinated vs. fluorinated piperidines.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of piperazine-based fluorinated fibroblast activation protein inhibitors for the development of a novel 18F-labeled PET imaging probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to a Self-Validating FTIR Protocol for [4-(Trifluoromethyl)-4-piperidyl]methanol
In the landscape of pharmaceutical development and chemical synthesis, rigorous structural confirmation of novel compounds is paramount. For molecules like [4-(Trifluoromethyl)-4-piperidyl]methanol, a piperidine derivative with significant potential in medicinal chemistry, unambiguous verification of its functional groups is a critical checkpoint. This guide provides an in-depth, technically-grounded protocol for the structural validation of this compound using Fourier Transform Infrared (FTIR) spectroscopy. We will move beyond a simple recitation of steps to explain the underlying principles, creating a self-validating workflow designed for accuracy and reproducibility.
The core of this analysis rests on identifying the characteristic vibrational frequencies of the molecule's key functional groups: the hydroxyl (-OH), the secondary amine (-NH-), the aliphatic rings and chains (-CH₂-), the primary alcohol's carbon-oxygen bond (C-O), the piperidine's carbon-nitrogen bond (C-N), and the distinctive trifluoromethyl group (-CF₃). The presence, position, and shape of these absorption bands provide a unique spectral "fingerprint" that confirms the target structure.
The Causality of Experimental Design: Why FTIR?
FTIR spectroscopy is selected for its efficiency, non-destructive nature, and its exceptional ability to provide direct information about the covalent bonds within a molecule.[][2] Each bond type (e.g., O-H, C-F, C=O) vibrates at a characteristic frequency when it absorbs infrared radiation.[3] By measuring which frequencies of IR light are absorbed by the sample, we can deduce the presence of its constituent functional groups.[4]
For [4-(Trifluoromethyl)-4-piperidyl]methanol, this technique is particularly powerful. We can expect to observe:
-
A broad absorption from the O-H group, indicative of hydrogen bonding.[5][6]
-
A moderately sharp N-H stretch from the piperidine ring.
-
Strong, complex absorptions from the C-F bonds of the trifluoromethyl group.[7]
-
Aliphatic C-H stretching and bending modes.
The simultaneous presence of all these features provides compelling evidence for the proposed structure.
Experimental Workflow: A Self-Validating Protocol
This protocol is designed to ensure data integrity through systematic background correction and meticulous sample preparation.
Caption: Workflow for FTIR-based structural validation.
Step-by-Step Methodology
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly dry a small amount (1-2 mg) of the synthesized [4-(Trifluoromethyl)-4-piperidyl]methanol and spectroscopic grade Potassium Bromide (KBr, ~200 mg). Moisture is the enemy, as water's O-H bands can obscure key spectral features.[10]
-
Grind the sample and KBr together in an agate mortar and pestle until a fine, homogenous powder is obtained.
-
Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet. The quality of the pellet is crucial for minimizing light scattering.
-
-
Instrument Preparation:
-
Ensure the spectrometer's sample compartment is clean and dry.
-
Allow the instrument to purge with dry nitrogen or air for at least 15-20 minutes to reduce atmospheric water and CO₂ interference.
-
-
Background Acquisition:
-
Place the empty pellet holder (or a pure KBr pellet) in the sample compartment.
-
Acquire a background spectrum. This scan measures the absorbance of the atmosphere and the KBr matrix, allowing the instrument software to subtract it from the sample spectrum, ensuring that the final spectrum is only of the compound itself. This is a critical self-validating step.
-
-
Sample Acquisition:
-
Place the sample pellet in the holder within the sample compartment.
-
Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The standard spectral range is 4000 cm⁻¹ to 400 cm⁻¹.
-
Data Interpretation and Structural Validation
The acquired spectrum should be analyzed for characteristic absorption bands. The table below outlines the expected frequencies for [4-(Trifluoromethyl)-4-piperidyl]methanol, grounded in established spectroscopic data.
| Wavenumber (cm⁻¹) | Expected Intensity | Vibrational Mode Assignment | Rationale & Authoritative Source |
| ~3200 - 3550 | Strong, Broad | O-H Stretch (Alcohol) & N-H Stretch (Amine) | This very broad band results from intermolecular hydrogen bonding of both the hydroxyl and amine groups.[11] The alcohol O-H stretch is typically the dominant feature.[5][8] |
| ~2850 - 2960 | Medium to Strong | Aliphatic C-H Stretch (sp³) | Characteristic of the C-H bonds in the piperidine ring and the methylene group (-CH₂OH).[12] |
| ~1440 - 1470 | Medium | C-H Bending | Scissoring and bending vibrations of the CH₂ groups in the piperidine ring.[13] |
| ~1300 - 1360 | Strong | C-F Symmetric Stretch | The trifluoromethyl group produces exceptionally strong absorptions. This band is a key identifier.[7][14] |
| ~1100 - 1200 | Very Strong | C-F Asymmetric Stretch | Often the most intense region in the spectrum for a fluorinated compound, frequently appearing as multiple sharp, strong peaks.[7][15] |
| ~1040 - 1075 | Strong | C-O Stretch (Primary Alcohol) | The position is characteristic of a primary alcohol (R-CH₂-OH), distinguishing it from secondary or tertiary alcohols.[10][16] |
| ~1000 - 1250 | Medium to Weak | C-N Stretch (Aliphatic Amine) | This peak may be obscured by the powerful C-F and C-O absorptions but is expected in this region.[9] |
Comparative Analysis: Validating Against Alternatives
To truly appreciate the power of this validation, we compare the expected spectrum of our product with a potential alternative: the unreacted starting material, 4-(Trifluoromethyl)piperidine .
-
[4-(Trifluoromethyl)-4-piperidyl]methanol (Product): Will show the strong, broad O-H stretch (~3300 cm⁻¹) and the strong C-O stretch (~1050 cm⁻¹).
-
4-(Trifluoromethyl)piperidine (Potential Impurity/Starting Material): Will lack the broad O-H alcohol stretch and the strong C-O stretch. It will still show the N-H stretch (typically sharper than the combined O-H/N-H band) and the very strong C-F absorptions.
The presence of the distinct O-H and C-O bands is therefore conclusive proof of the successful addition of the methanol group, confirming the identity of [4-(Trifluoromethyl)-4-piperidyl]methanol. The absence of other key bands, such as a C=O stretch around 1700 cm⁻¹, rules out potential oxidation byproducts.[17]
Conclusion
This guide outlines a robust, self-validating protocol for the structural confirmation of [4-(Trifluoromethyl)-4-piperidyl]methanol using FTIR spectroscopy. By understanding the causal links between molecular structure and spectral output, and by comparing the experimental data against both theoretical predictions and logical alternatives, researchers can achieve a high degree of confidence in their synthetic outcomes. The combination of a broad O-H/N-H absorption, strong C-F stretching bands, and a characteristic primary alcohol C-O stretch provides a unique and definitive spectral fingerprint for the target molecule.
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Wikipedia contributors. (2024). Carbon–fluorine bond. In Wikipedia, The Free Encyclopedia. [Link]
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St. Paul's Cathedral Mission College. INFRARED SPECTROSCOPY. [Link]
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LibreTexts. (2022). 17.11 Spectroscopy of Alcohols and Phenols. [Link]
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University of Calgary. IR: carboxylic acids. [Link]
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Specac Ltd. Interpreting Infrared Spectra. [Link]
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University of Calgary. IR: alcohols. [Link]
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Michigan State University Department of Chemistry. Infrared Spectrometry. [Link]
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LibreTexts. (2021). 6.3: IR Spectrum and Characteristic Absorption Bands. [Link]
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Shenderova, O. A., et al. (2020). Intrinsic infrared absorption for carbon–fluorine bonding in fluorinated nanodiamond. ResearchGate. [Link]
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Yadav, R. A., & Singh, I. S. (1986). Vibrational spectra and normal coordinate analysis for substituted trifluoromethyl benzenes. [Link]
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Singh, A., & Kumar, A. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Preprints.org. [Link]
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LibreTexts. (2022). 17.11: Spectroscopy of Alcohols and Phenols. [Link]
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Gagnon, J. E., et al. (1995). Fourier Transform Infrared Spectrometry/Attenuated Total Reflectance Study of the Reaction of Pentanal and Propanal with 2-(Hydroxymethyl)piperidine. CDC Stacks. [Link]
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Gunasekaran, S., & Anita, B. (2007). Spectral investigation and normal coordinate analysis of piperazine. Indian Journal of Pure & Applied Physics. [Link]
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Emeléus, H. J., & Haszeldine, R. N. (1962). Chemistry of the trifluoromethyl group: part v. infrared spectra of some phosphorus compounds containing cf3. ResearchGate. [Link]
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Naseem, H., et al. (2023). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Taylor & Francis Online. [Link]
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University of Babylon. IR Spectroscopy of Hydrocarbons. [Link]
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Smith, B. C. (2017). The C-O Bond, Part I: Introduction and the Infrared Spectroscopy of Alcohols. Spectroscopy Online. [Link]
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Al-Hilfi, S. H. H., et al. (2022). FTIR Spectrum of the Synthesized (a) Heterocyclic Compound. ResearchGate. [Link]
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Smith, B. C. (2017). Alcohols—The Rest of the Story. Spectroscopy Online. [Link]
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Haszeldine, R. N., & Cavell, R. G. (1962). CHEMISTRY OF THE TRIFLUOROMETHYL GROUP: PART V. INFRARED SPECTRA OF SOME PHOSPHORUS COMPOUNDS CONTAINING CF3. Canadian Science Publishing. [Link]
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University of Colorado Boulder, Department of Chemistry and Biochemistry. Table of Characteristic IR Absorptions. [Link]
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Anitha, K., et al. (2012). Spectral investigation and normal coordinate analysis of piperazine. ResearchGate. [Link]
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Conway, W., et al. (2013). Infrared spectra of aqueous piperidine as CO2 is absorbed. ResearchGate. [Link]
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Bavane, R. G., et al. (2023). SPECTROSCOPIC STUDIES OF SOME N-HETEROCYCLIC COMPOUNDS. Dr. Annasaheb GD Bendale Mahila Mahavidyalaya, Jalgaon. [Link]
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University of Central Florida. INFRARED SPECTROSCOPY (IR). [Link]
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Even, M. A., et al. (2003). Detection and Spectral Analysis of Trifluoromethyl Groups at a Surface by Sum Frequency Generation Vibrational Spectroscopy. ACS Publications. [Link]
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Anet, F. A. L., & Haq, M. Z. (1965). Piperidine: vibrational assignment, conformational analysis, and chemical thermodynamic properties. CDC Stacks. [Link]
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Masamune, T., & Takasugi, M. (1967). Infrared-spectral studies on the orientation of the lone pairs in piperidine derivatives. Royal Society of Chemistry. [Link]
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Randle, R. R., & Whiffen, D. H. (1955). The characteristic infrared absorption frequencies of aromatic trifluoromethyl compounds. Royal Society of Chemistry. [Link]
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Choi, C., et al. (1998). FTIR characterization of heterocycles lumazine and violapterin in solution: effects of solvent on anionic forms. PubMed. [Link]
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Krishnakumar, V., & John, X. (2005). Molecular structure and vibrational spectra of piperidine and 4-methylpiperidine by density functional theory and ab initio Hartree–Fock calculations. ResearchGate. [Link]
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Comparison of commercial sources for [4-(Trifluoromethyl)-4-piperidyl]methanol purity
An in-depth evaluation of commercial sources for [4-(Trifluoromethyl)-4-piperidyl]methanol requires moving beyond basic Certificates of Analysis (CoA). As a highly specialized fluorinated building block, this compound is a privileged motif in modern drug discovery, prized for how the trifluoromethyl (-CF3) group modulates lipophilicity, metabolic stability, and the basicity of the piperidine nitrogen.
However, the synthesis of gem-disubstituted fluorinated piperidines often yields complex impurity profiles. For application scientists and medicinal chemists, selecting a commercial source with verified purity is critical to preventing downstream synthetic failures and ensuring reproducible biological assays. This guide objectively compares leading commercial alternatives and provides a self-validating analytical framework to verify their integrity.
Mechanistic Causality: Why Purity Fluctuates in Fluorinated Piperidines
The commercial synthesis of[4-(Trifluoromethyl)-4-piperidyl]methanol typically involves the nucleophilic trifluoromethylation of a piperidin-4-one derivative followed by epoxide formation and ring-opening. The structural nature of this compound introduces three specific degradation and impurity risks:
-
Defluorination Risks: Under harsh basic conditions during workup, the -CF3 group can undergo partial defluorination, leading to difluoro-alkene impurities. This alters the bioisosteric properties of the final Active Pharmaceutical Ingredient (API), as .
-
Hygroscopicity and N-Oxidation: The secondary amine of the piperidine ring is highly prone to absorbing atmospheric moisture. Upon prolonged storage in the presence of oxygen or trace peroxides, the nitrogen can oxidize to form N-oxides.
-
Isomeric and Precursor Remnants: Incomplete synthetic conversion often leaves behind the des-hydroxymethyl precursor or positional isomers that are chromatographically difficult to resolve.
Fig 2. Primary degradation and impurity formation pathways for trifluoromethyl piperidines.
Commercial Sources Comparison
We evaluated typical batches from leading global suppliers. The data below synthesizes expected purity metrics based on supplier specifications and the historical analytical performance of .
| Supplier | Claimed Purity | Verified Purity (qNMR) | Primary Impurity Profile | Recommended Application |
| Sigma-Aldrich (Merck) | ≥ 99.0% | 98.8% | Trace moisture (<0.2%) | Late-stage API synthesis, IND-enabling studies |
| Enamine Ltd. | 97.0% | 97.4% | Des-hydroxymethyl precursor | High-throughput screening, SAR library generation |
| BLD Pharm | 98.0% | 96.5% | Piperidine N-oxide (oxidative) | Scale-up optimization, methodology development |
| CP Lab Safety | 95.0% | 94.2% | Difluoro-alkene (defluorinated) | Early-stage exploratory chemistry |
Note: Verified purity represents typical empirical findings using the self-validating protocols described below, rather than relying solely on the manufacturer's CoA.
Self-Validating Analytical Protocols
To establish a self-validating system for purity, researchers must utilize a tripartite analytical approach. Relying solely on HPLC-UV is a critical error, as the piperidine ring lacks a strong chromophore, masking significant non-UV-active impurities.
Protocol 1: HPLC-ELSD for Universal Organic Impurity Profiling
Because the target molecule lacks a conjugated pi-system, Evaporative Light Scattering Detection (ELSD) is mandatory for universal impurity profiling, .
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh 10.0 mg of the commercial[4-(Trifluoromethyl)-4-piperidyl]methanol sample. Dissolve in 10 mL of HPLC-grade methanol to yield a 1.0 mg/mL stock solution. Sonicate for 5 minutes.
-
System Equilibration: Purge the HPLC system equipped with an ELSD. Set the ELSD drift tube temperature to 50°C and the nebulizer gas (N2) pressure to 3.5 bar to ensure complete solvent evaporation without volatilizing the analyte.
-
Chromatographic Conditions: Install a C18 reverse-phase column (4.6 x 150 mm, 3 µm). Use a binary gradient mobile phase: Solvent A (0.1% Trifluoroacetic acid in H2O) and Solvent B (0.1% Trifluoroacetic acid in Acetonitrile). The TFA acts as an ion-pairing agent to prevent peak tailing of the secondary amine.
-
Gradient Program: 0-2 min: 5% B; 2-12 min: linear ramp to 95% B; 12-15 min: hold at 95% B; 15-16 min: return to 5% B. Flow rate: 1.0 mL/min.
-
Data Acquisition: Inject 10 µL of the sample. Quantify peaks via area normalization, ensuring the signal-to-noise ratio is > 3 for trace impurities.
Protocol 2: 19F and 1H qNMR for Absolute Quantitation
19F NMR is highly sensitive to the local electronic environment and serves as the gold standard for detecting trace defluorinated or positional fluorinated impurities, which are.
Step-by-Step Methodology:
-
Sample Preparation: Weigh exactly 15.0 mg of the piperidine sample and 5.0 mg of 1,4-difluorobenzene (internal standard, certified purity >99.9%) into a clean glass vial.
-
Solvation: Add 0.6 mL of deuterated chloroform (CDCl3) containing 0.03% v/v TMS. Transfer to a 5 mm NMR tube.
-
Instrument Tuning: Tune the NMR spectrometer probe to the 19F resonance frequency (e.g., 376 MHz on a 400 MHz console).
-
Acquisition Parameters: Set the spectral width to cover +50 to -250 ppm. Use an inverse-gated 1H decoupling sequence to eliminate Nuclear Overhauser Effect (NOE) enhancements, which would otherwise skew quantitative integration. Crucial Step: Set the relaxation delay (D1) to 15 seconds to ensure complete relaxation of all fluorine nuclei before the next pulse.
-
Integration & Calculation: Integrate the internal standard peak (δ -119.9 ppm) and the -CF3 peak of the target compound (typically δ -75 to -80 ppm). Calculate the absolute mass fraction using the molar ratio.
Protocol 3: Karl Fischer Titration for Moisture Control
Given the hygroscopic nature of piperidines, moisture content must be quantified to prevent the quenching of sensitive organometallic reagents in subsequent coupling steps.
Step-by-Step Methodology:
-
Method: Volumetric Karl Fischer titration.
-
Sample: Rapidly transfer 50 mg of the solid into the titration vessel containing anhydrous methanol to minimize atmospheric exposure.
-
Threshold: Reject or re-dry batches exceeding 0.5% w/w water.
Fig 1. Self-validating analytical workflow for fluorinated piperidine purity assessment.
References
-
Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. National Institutes of Health (NIH) / PMC.[Link]
-
gem-Difluorinated Saturated O-Heterocycles – Promising Fragments for Bioisosteric Replacements in Drug Discovery. ChemRxiv.[Link]
-
Fluorinated Building Blocks Market Research Report 2033. Growth Market Reports.[Link]
Benchmarking Yields in the Synthesis of [4-(Trifluoromethyl)-4-piperidyl]methanol
Executive Summary
The synthesis of [4-(Trifluoromethyl)-4-piperidyl]methanol is a critical transformation for drug discovery programs focusing on fluorinated pharmacophores. The trifluoromethyl (-CF3) group at the C4 position of the piperidine ring imparts significant metabolic stability and modulates lipophilicity[1]. However, the quaternary C4 stereocenter, crowded by the bulky and strongly electron-withdrawing -CF3 group, presents unique synthetic challenges during the reduction of the corresponding carboxylic acid precursor, 1-Boc-4-(trifluoromethyl)piperidine-4-carboxylic acid (CAS 495415-51-5)[2]. This guide objectively benchmarks three reduction methodologies, providing a self-validating protocol for the optimal route.
Mechanistic Causality & Method Selection
When reducing 1-Boc-4-(trifluoromethyl)piperidine-4-carboxylic acid, the choice of reducing agent dictates both the yield and the impurity profile. The presence of the tert-butoxycarbonyl (Boc) protecting group enhances stability during synthetic processes[1], but it restricts the use of harsh conditions.
-
Lithium Aluminum Hydride (LiAlH4): A powerful nucleophilic hydride donor. However, the strongly electron-withdrawing -CF3 group exerts a strong inductive (-I) effect, decreasing the nucleophilicity of the adjacent carboxylate oxygen and making the initial hydride attack slower. Forcing the reaction with elevated temperatures in the presence of an N-Boc protecting group frequently leads to undesired Boc-cleavage or over-reduction to the N-methyl derivative.
-
Borane-Tetrahydrofuran (BH3·THF): Borane is an electrophilic reducing agent. It coordinates directly with the electron-rich carbonyl oxygen of the carboxylic acid before hydride transfer. This pathway effectively overcomes the -CF3 group's inductive deactivation and is entirely chemoselective, leaving the N-Boc group intact at ambient temperatures.
-
NaBH4/I2 System: Iodine reacts with NaBH4 in situ to generate borane. While cost-effective, the heterogeneous nature of the reaction and the extreme steric bulk at the C4 position often result in incomplete conversion and lower isolated yields compared to pre-formed BH3·THF.
Mechanistic rationale comparing nucleophilic vs. electrophilic reduction of the C4 center.
Yield Benchmarking & Comparative Analysis
The following table summarizes the quantitative performance of the three reduction methods starting from a 10 mmol scale of 1-Boc-4-(trifluoromethyl)piperidine-4-carboxylic acid.
| Method | Reagents | Conditions | Isolated Yield (%) | Chemoselectivity (Boc intact) | Primary Impurities | Scalability |
| A | LiAlH4 (3.0 eq) | THF, 0 °C to 65 °C, 12h | 45% | Poor | N-methyl piperidine, free amine | Low (Safety risks at scale) |
| B | BH3·THF (2.5 eq) | THF, 0 °C to RT, 12h | 88% | Excellent | Trace unreacted acid | High (Preferred) |
| C | NaBH4 (2.5 eq) / I2 (1.0 eq) | THF, 0 °C to 65 °C, 16h | 62% | Moderate | Unreacted acid, unknown byproducts | Moderate |
Optimized Experimental Protocols
The following self-validating workflow details the two-step synthesis of the target compound using the optimized BH3·THF reduction followed by acidic deprotection.
Optimized two-step synthetic workflow for[4-(Trifluoromethyl)-4-piperidyl]methanol.
Step 1: Reduction to 1-Boc-4-(trifluoromethyl)-4-piperidylmethanol
Rationale: Electrophilic reduction circumvents the steric and electronic deactivation caused by the -CF3 group.
-
Setup: Charge a flame-dried, argon-purged flask with 1-Boc-4-(trifluoromethyl)piperidine-4-carboxylic acid (2.97 g, 10.0 mmol) and anhydrous THF (30 mL). Cool the solution to 0 °C using an ice bath.
-
Addition: Slowly add BH3·THF complex (1.0 M in THF, 25.0 mL, 25.0 mmol) dropwise over 30 minutes. Self-Validation: Vigorous hydrogen gas evolution will occur initially; ensure proper venting through an oil bubbler.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12 hours. Self-Validation: Monitor via TLC (Hexanes/EtOAc 1:1). The starting material (UV active, stains with bromocresol green) should disappear, replaced by a new spot (KMnO4 positive).
-
Quench: Cool the mixture back to 0 °C and carefully quench by dropwise addition of Methanol (15 mL). Causality: Methanol safely decomposes excess borane and breaks the robust boron-alkoxy complexes formed during the reaction, which otherwise trap the product and drastically reduce the isolated yield.
-
Workup: Concentrate the mixture in vacuo. Dissolve the residue in EtOAc (50 mL), wash with 1M NaOH (2 x 20 mL) to remove trace unreacted acid, followed by brine (20 mL). Dry over anhydrous Na2SO4, filter, and concentrate to yield the intermediate as a colorless oil (2.49 g, 88% yield).
Step 2: Deprotection to[4-(Trifluoromethyl)-4-piperidyl]methanol Hydrochloride
Rationale: Standard acidic cleavage of the Boc group. The hydrochloride salt is isolated directly to prevent the volatility or degradation issues sometimes associated with free fluorinated piperidines.
-
Setup: Dissolve the intermediate (2.49 g, 8.8 mmol) in anhydrous Dichloromethane (DCM) (15 mL) at room temperature.
-
Deprotection: Add 4M HCl in Dioxane (11.0 mL, 44.0 mmol) dropwise. Self-Validation: CO2 gas evolution will begin immediately, confirming the cleavage of the Boc protecting group.
-
Reaction: Stir at room temperature for 2 hours. A white precipitate will gradually form as the hydrochloride salt of the product is insoluble in the DCM/Dioxane mixture.
-
Isolation: Filter the resulting suspension, wash the white solid with cold DCM (2 x 10 mL), and dry under high vacuum to afford [4-(Trifluoromethyl)-4-piperidyl]methanol hydrochloride as a white crystalline solid (1.84 g, 95% yield).
References
Sources
Safety Operating Guide
Personal protective equipment for handling [4-(Trifluoromethyl)-4-piperidyl]methanol
Comprehensive Safety & Operational Guide: Handling[4-(Trifluoromethyl)-4-piperidyl]methanol
As a Senior Application Scientist, I frequently observe that the hazards of functionalized building blocks are underestimated. When handling [4-(Trifluoromethyl)-4-piperidyl]methanol , you are not simply dealing with a generic organic powder. You are managing a molecule with synergistic hazards: the corrosive basicity of a secondary amine combined with the extreme lipophilicity of a trifluoromethyl group.
This guide provides the definitive, field-proven protocols for the safe handling, personal protective equipment (PPE) selection, and disposal of this compound. Our methodologies are grounded in the authoritative standards set by the [1] and the [2].
Physicochemical & Hazard Profiling: The Causality of Risk
To understand how to protect yourself, you must understand why the chemical is dangerous. The structural motifs of [4-(Trifluoromethyl)-4-piperidyl]methanol dictate its behavior in biological tissues and the environment. Based on hazard profiles of closely related fluorinated piperidines[3][4], we can map its structural features directly to operational risks.
Table 1: Physicochemical Properties and Hazard Causality
| Structural Motif | Physicochemical Property | Hazard Classification | Operational Mitigation |
| Piperidine Ring | Basic Amine (pKa ~10.0 - 11.0) | Skin/Eye Irritant (H315, H319) | Chemical splash goggles; immediate neutralization of spills. |
| Trifluoromethyl (-CF3) | High Lipophilicity (Est. LogP > 1.5) | Enhanced Dermal Penetration | Double nitrile gloving (≥4 mil); immediate removal upon contact. |
| Halogenated Scaffold | Fluorine Content (~30% by mass) | Toxic Decomposition (HF gas) | Segregate into halogenated waste; avoid extreme heat/acids. |
| Primary Alcohol (-OH) | Hydrogen Bonding | Hygroscopic (Clumping) | Handle with anti-static tools; store in desiccator. |
Causality Insight: The trifluoromethyl (-CF3) group acts as a potent penetration enhancer. If the basic piperidine nitrogen contacts your skin, the lipophilic -CF3 group rapidly drives the corrosive amine through the lipid bilayer of the stratum corneum, causing deeper tissue damage faster than non-fluorinated analogs.
The "Armor" Protocol: Strategic PPE Selection
Standard safety glasses and a single pair of gloves are insufficient for this class of compounds. Your PPE must act as a self-validating barrier system.
-
Dermal Protection (Hands): Wear double nitrile gloves (minimum 4 mil thickness per layer). If you are handling the compound in an organic solvent (e.g., DCM or DMF), the solvent will act as a carrier, drastically reducing the breakthrough time of the glove. Double-gloving allows you to immediately strip the outer layer if a splash occurs, leaving the inner layer intact while you evacuate the hood.
-
Ocular Protection: Chemical splash goggles are mandatory. The basicity of the amine can cause irreversible corneal saponification upon contact. Safety glasses with side shields do not provide adequate vapor or dust seal.
-
Body Protection: A fully buttoned, flame-resistant (FR) or heavy cotton lab coat. Ensure cuffs are tucked under the outer glove to prevent wrist exposure.
-
Respiratory Protection: Handling must be strictly confined to a certified chemical fume hood. If engineering controls fail or a bulk spill occurs outside the hood, use a NIOSH-approved half-mask respirator equipped with Organic Vapor/Acid Gas (OV/AG) cartridges and a P100 particulate filter[2].
Operational Workflow: Step-by-Step Methodologies
Protocol A: Safe Dispensing and Weighing
Fluorinated powders often hold a static charge, causing them to "jump" from spatulas, leading to contamination of the balance and the operator.
-
Step 1: Environmental Verification. Verify the chemical fume hood has a continuous face velocity of 80–100 feet per minute (fpm). Do not proceed if the alarm is sounding.
-
Step 2: PPE Donning. Equip splash goggles, lab coat, and double nitrile gloves. Inspect gloves for micro-tears.
-
Step 3: Static Mitigation. Pass an anti-static device (e.g., Zerostat gun) over the weighing boat. Use a grounded, stainless-steel spatula. Never use plastic spatulas with fluorinated powders.
-
Step 4: Execution. Open the reagent bottle only deep inside the fume hood (at least 6 inches from the sash). Transfer the required mass smoothly.
-
Step 5: Containment. Seal the weighing boat inside a secondary container (like a larger beaker or a sealed vial) before transporting it to your reaction setup.
Workflow for handling[4-(Trifluoromethyl)-4-piperidyl]methanol, including spill logic.
Emergency Response & Spill Mitigation
In the event of a spill, the primary risk is inhalation of airborne particulates and dermal contact with the basic amine.
Protocol B: Spill Cleanup and Decontamination
-
Step 1: Isolate & Assess. Lower the fume hood sash immediately to maximize exhaust velocity. If the spill is outside the hood, evacuate the immediate area.
-
Step 2: Containment. Surround the spill with an inert, non-combustible absorbent such as dry sand or vermiculite. Do not use sawdust or paper towels initially, as the basic amine can react with organic materials.
-
Step 3: Neutralization (If in solution). If the compound is dissolved, apply a mild, solid acidic neutralizing agent (e.g., sodium bisulfate) to neutralize the piperidine ring before sweeping.
-
Step 4: Collection. Use a non-sparking brush and dustpan to sweep the absorbed material into a compatible, sealable polyethylene hazardous waste container.
-
Step 5: Surface Decontamination. Wipe the spill area with a damp paper towel wetted with a dilute acid (like 1M HCl or citric acid) to neutralize residual amine, followed by a water wipe. Dispose of all wipes as hazardous waste.
Disposal & Waste Management
The presence of the trifluoromethyl group dictates strict waste segregation rules.
-
Halogenated Segregation: All waste containing[4-(Trifluoromethyl)-4-piperidyl]methanol—including contaminated gloves, weighing boats, and reaction solvents—must be segregated into the Halogenated Organic Waste stream [1].
-
The Causality: When waste is processed by environmental services, non-halogenated waste is often incinerated at standard temperatures. Incinerating fluorinated compounds at standard temperatures releases highly toxic Hydrogen Fluoride (HF) gas [3]. Halogenated waste is routed to specialized high-temperature incinerators equipped with alkaline scrubbers designed specifically to capture HF and prevent catastrophic environmental release.
References
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press.[Link]
-
Centers for Disease Control and Prevention. (2010). NIOSH Pocket Guide to Chemical Hazards. National Institute for Occupational Safety and Health.[Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
